molecular formula C6H9N3O2 B556032 D-Histidine CAS No. 351-50-8

D-Histidine

Número de catálogo: B556032
Número CAS: 351-50-8
Peso molecular: 155.15 g/mol
Clave InChI: HNDVDQJCIGZPNO-RXMQYKEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-histidine is an optically active form of histidine having D-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a D-alpha-amino acid and a histidine. It is a conjugate base of a D-histidinium(1+). It is a conjugate acid of a D-histidinate(1-). It is an enantiomer of a L-histidine. It is a tautomer of a this compound zwitterion.
This compound has been reported in Saccharomyces cerevisiae with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDVDQJCIGZPNO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889344
Record name D-Histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351-50-8
Record name D-Histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Histidine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-histidine hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-HISTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JE5HRM5CH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-histidine, the non-proteinogenic stereoisomer of L-histidine, is a critical chiral building block in the development of pharmaceuticals and other specialty chemicals. Its incorporation into peptide-based drugs can significantly enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, complete with detailed experimental protocols, comparative data, and process visualizations to aid in practical application and process development.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into three main approaches: chemical synthesis, enzymatic synthesis, and chemo-enzymatic methods. The choice of method often depends on factors such as desired purity, scalability, and cost.

Chemical Synthesis: Asymmetric Transformation of L-Histidine

A prevalent chemical method for producing this compound involves the racemization of the readily available L-histidine, followed by the resolution of the resulting DL-histidine mixture. This process, often referred to as asymmetric transformation, leverages a chiral resolving agent to selectively crystallize the desired D-enantiomer.

A common approach involves the use of an aldehyde, such as salicylaldehyde (B1680747), in an acetic acid medium to facilitate racemization. The subsequent addition of a chiral acid, like L-(+)-tartaric acid, leads to the formation of diastereomeric salts (this compound-L-tartrate and L-histidine-L-tartrate) which can be separated by fractional crystallization due to their differing solubilities.[1][2]

  • Racemization and Salt Formation:

    • In a reaction vessel, mix 0.1 mole (15.5 g) of L-histidine, 0.1 mole (15.1 g) of L-(+)-tartaric acid, and 0.05 mole (5.2 ml) of salicylaldehyde in 95 ml of acetic acid.

    • Stir the mixture mechanically for two hours at a temperature of 80-100°C.

    • Cool the mixture to 25°C to allow for the precipitation of the crude this compound bitartrate (B1229483) salt.

    • Filter the mixture to collect the solid product. This step can yield up to 97% of the crude salt.[2]

  • Purification of this compound Bitartrate:

    • The crude salt contains the more soluble L-histidine-(+)-tartrate. To remove this, stir the crude salt with water at 75-85°C.[3]

    • Cool the solution to below 50°C and filter to obtain the purified this compound-(+)-tartrate.

  • Liberation of Free this compound:

    • Treat the purified this compound-L-tartrate salt with a base to neutralize the tartaric acid.

    • Adjust the pH to the isoelectric point of histidine (pH 7.5) to precipitate the free this compound.[2][3]

    • Filter the solution to collect the this compound.

  • Final Purification:

    • Wash the collected this compound with a cold methanol (B129727):water (2:1) solution, followed by a methanol wash.[2]

    • Dry the product in a vacuum oven at 100°C for two hours.

    • The final this compound product can be obtained with an optical purity of 99% and an overall yield of 64% from L-histidine.[2]

G cluster_racemization Racemization & Salt Formation cluster_purification1 Salt Purification cluster_liberation Liberation of this compound cluster_purification2 Final Purification L_His L-Histidine Reagents1 Salicylaldehyde, L-(+)-Tartaric Acid, Acetic Acid (80-100°C) L_His->Reagents1 Crude_Salt Crude this compound L-Tartrate Reagents1->Crude_Salt Purification1 Stir in Hot Water (75-85°C) Crude_Salt->Purification1 Pure_Salt Purified this compound L-Tartrate Purification1->Pure_Salt Base Base (pH 7.5) Pure_Salt->Base Free_D_His Free this compound (Precipitate) Base->Free_D_His Wash Wash with Methanol/Water Free_D_His->Wash Dry Vacuum Drying (100°C) Wash->Dry Final_Product Pure this compound Dry->Final_Product

Enzymatic Synthesis: The Hydantoinase Process

The "hydantoinase process" is a highly efficient and industrially significant method for producing enantiomerically pure D-amino acids, including this compound. This multi-enzymatic cascade utilizes a series of enzymes to convert a racemic mixture of a 5-monosubstituted hydantoin (B18101) precursor into the desired D-amino acid.

The process typically involves three key enzymes:

  • Hydantoin Racemase: This enzyme continuously converts the L-hydantoin, which is not a substrate for the subsequent enzyme, into D-hydantoin, thus enabling a theoretical yield of 100%.

  • D-Hydantoinase: This enzyme stereoselectively hydrolyzes the D-hydantoin to the corresponding D-N-carbamoyl-amino acid.

  • D-Carbamoylase: This enzyme specifically hydrolyzes the D-N-carbamoyl-amino acid to yield the final D-amino acid product.

While specific data for this compound production via this method is not extensively published, the process has been successfully applied to other amino acids, such as D-tryptophan, achieving a 99.4% yield and >99.9% enantiomeric excess (ee).[4]

  • Reaction Setup:

    • Prepare a buffered aqueous solution containing the racemic 5-(imidazolylmethyl)hydantoin substrate.

    • Introduce the three enzymes (hydantoin racemase, D-hydantoinase, and D-carbamoylase) into the reaction mixture. These can be in the form of purified enzymes, whole-cell biocatalysts, or immobilized enzymes.

    • Maintain the reaction at an optimal pH and temperature for the enzymatic cascade. For many hydantoinase systems, this is in the range of pH 8.0-9.0 and 30-50°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by measuring the consumption of the hydantoin substrate and the formation of the this compound product using techniques such as HPLC with a chiral column.

  • Product Isolation and Purification:

    • Once the reaction is complete, separate the this compound from the reaction mixture. This can be achieved by methods such as ion-exchange chromatography or crystallization.

G Racemic_Hydantoin Racemic 5-(imidazolylmethyl)hydantoin (DL-Histidine Hydantoin) L_Hydantoin L-Histidine Hydantoin Racemic_Hydantoin->L_Hydantoin Separation D_Hydantoin This compound Hydantoin Racemic_Hydantoin->D_Hydantoin Separation L_Hydantoin->D_Hydantoin Hydantoin Racemase N_Carbamoyl D-N-Carbamoyl-Histidine D_Hydantoin->N_Carbamoyl D-Hydantoinase D_Histidine This compound N_Carbamoyl->D_Histidine D-Carbamoylase

Purification of this compound

The purification of this compound from the reaction mixture is crucial to achieve the high purity required for pharmaceutical applications. The primary methods employed are crystallization and chromatography.

Crystallization

Crystallization is a widely used technique for the purification of this compound, particularly after chemical synthesis where it is often isolated as a salt. The process relies on the differences in solubility of this compound and impurities in a given solvent system.

  • Solvent Selection: Choose a solvent or a mixture of solvents in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. A common system is a mixture of water and a water-miscible organic solvent like ethanol.[1]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Filtration: If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified this compound crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Chromatography

Chromatographic techniques offer high-resolution purification of this compound. Ion-exchange chromatography and chiral high-performance liquid chromatography (HPLC) are particularly effective.

Ion-exchange chromatography separates molecules based on their net charge. Since histidine has an ionizable imidazole (B134444) side chain, it can be effectively purified using this method.

  • Resin Selection and Preparation:

    • Select a suitable ion-exchange resin. For histidine, a weak base anion exchange resin can be used.[5]

    • Prepare a chromatography column with the resin, ensuring it is properly packed and equilibrated with the starting buffer.

  • Sample Loading:

    • Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Washing:

    • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution:

    • Elute the bound this compound by changing the pH or increasing the ionic strength of the buffer. For a weak base anion exchanger, elution can be achieved by decreasing the pH.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence and purity of this compound using a suitable analytical method like HPLC.

  • Post-Purification Processing:

    • Pool the pure fractions and remove the buffer salts, for example, by dialysis or diafiltration, followed by lyophilization to obtain the pure this compound.

G cluster_cryst Crystallization cluster_chrom Ion-Exchange Chromatography Crude_D_His Crude this compound (from Synthesis) Dissolve Dissolve in Hot Solvent Cool Cool to Induce Crystallization Filter_Cryst Filter and Wash Pure_Cryst Pure this compound Crystals Load Load on Column Wash Wash to Remove Impurities Elute Elute with pH/Salt Gradient Fractions Collect and Analyze Fractions Pure_Chrom Pure this compound Solution

Data Presentation

Synthesis MethodKey Reagents/EnzymesTypical YieldOptical Purity (ee)Key AdvantagesKey Disadvantages
Asymmetric Transformation L-Histidine, Salicylaldehyde, L-(+)-Tartaric Acid, Acetic Acid64-97%[2]>99%[2]Utilizes readily available starting material.Involves multiple steps; use of organic solvents.
Hydantoinase Process 5-(imidazolylmethyl)hydantoin, Hydantoin Racemase, D-Hydantoinase, D-CarbamoylaseHigh (e.g., >99% for other amino acids)[4]>99.9% (for other amino acids)[4]High yield and enantioselectivity; environmentally friendly.Requires development of specific enzymes and substrates.
Purification MethodPrincipleTypical Purity AchievedKey AdvantagesKey Disadvantages
Crystallization Differential solubilityHigh, dependent on initial purityScalable, cost-effective.May require multiple recrystallization steps.
Ion-Exchange Chromatography Separation based on charge>98%High resolution and capacity.Requires buffer exchange post-purification.
Chiral HPLC Enantioselective separation>99.5%Excellent for achieving very high optical purity.Lower capacity, higher cost for preparative scale.

References

Enzymatic Synthesis of D-Histidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Histidine is a non-proteinogenic amino acid with significant applications in the pharmaceutical industry, primarily as a chiral building block in the synthesis of various drugs. Traditional chemical synthesis routes for this compound often involve harsh conditions, multiple steps, and result in racemic mixtures requiring challenging and costly resolution. Enzymatic synthesis offers a green and highly selective alternative, providing a direct route to enantiopure this compound under mild conditions. This technical guide provides a comprehensive overview of the core enzymatic strategies for this compound synthesis, including detailed methodologies for key experiments, quantitative data comparison, and visual representations of the enzymatic pathways and workflows.

Introduction

The demand for enantiomerically pure D-amino acids, including this compound, has grown substantially due to their unique properties and applications in drug development. D-amino acids can enhance the metabolic stability of peptide-based drugs by conferring resistance to proteolysis. The enzymatic synthesis of this compound primarily revolves around three key strategies: the use of D-amino acid dehydrogenases, the hydantoinase process, and the deracemization of racemic DL-histidine. This guide will delve into the technical details of each of these approaches.

Enzymatic Synthesis Routes

D-Amino Acid Dehydrogenase (DAADH) Pathway

The asymmetric synthesis of this compound from its corresponding α-keto acid, imidazolylpyruvic acid, can be achieved using D-amino acid dehydrogenases (DAADHs). These enzymes catalyze the reductive amination of the α-keto acid, utilizing a cofactor such as NADH or NADPH. Notably, D-amino acid dehydrogenase from bacteria like Salmonella typhimurium and Escherichia coli have been reported to exhibit activity towards this compound.[1][2][3]

Logical Relationship: DAADH Pathway

DAADH_Pathway Imidazolylpyruvic Acid Imidazolylpyruvic Acid DAADH D-Amino Acid Dehydrogenase Imidazolylpyruvic Acid->DAADH This compound This compound DAADH->this compound NAD(P)+ NAD(P)⁺ DAADH->NAD(P)+ NH3 NH₃ NH3->DAADH NAD(P)H NAD(P)H NAD(P)H->DAADH

D-Amino Acid Dehydrogenase (DAADH) pathway for this compound synthesis.

Experimental Protocol: Synthesis of this compound using DAADH

This protocol is a general guideline based on the use of D-amino acid dehydrogenases for the synthesis of other D-amino acids and would require optimization for this compound.

1. Enzyme Production and Preparation:

  • The gene encoding the D-amino acid dehydrogenase from a suitable source (e.g., Salmonella typhimurium) is cloned into an expression vector (e.g., pET vector) and transformed into an E. coli expression host (e.g., BL21(DE3)).

  • The recombinant E. coli is cultured in a suitable medium (e.g., LB or TB medium) and induced with IPTG to overexpress the DAADH.

  • Cells are harvested by centrifugation, resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), and lysed by sonication or high-pressure homogenization.

  • The cell lysate is centrifuged to remove cell debris, and the supernatant containing the crude enzyme can be used directly, or the enzyme can be purified using affinity chromatography (e.g., Ni-NTA if His-tagged).

2. Enzymatic Reaction:

  • A reaction mixture is prepared containing:

    • Imidazolylpyruvic acid (substrate)

    • Ammonium chloride (amine donor)

    • NADH or NADPH (cofactor)

    • A suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0-9.0)

    • DAADH (crude or purified)

  • For cofactor regeneration, a secondary enzyme system like glucose dehydrogenase (GDH) and glucose can be added.

  • The reaction is incubated at a controlled temperature (e.g., 30-37 °C) with gentle agitation.

  • The reaction progress is monitored by HPLC to determine the conversion of the substrate and the formation of this compound.

3. Product Purification and Analysis:

  • After the reaction is complete, the enzyme is removed by precipitation (e.g., with trichloroacetic acid) or by using ultrafiltration.

  • The supernatant is then subjected to ion-exchange chromatography to purify the this compound.

  • The enantiomeric excess (ee%) of the produced this compound is determined by chiral HPLC analysis.

Quantitative Data Summary (Hypothetical)

ParameterValue
Substrate Concentration50 mM
Enzyme Loading10 U/mL
Cofactor Concentration1 mM NAD(P)H
Temperature37 °C
pH8.5
Reaction Time24 h
Yield Data not available for this compound
Enantiomeric Excess (ee%) Data not available for this compound
The Hydantoinase Process

The hydantoinase process is a well-established industrial method for the production of D-amino acids. It involves a three-enzyme cascade starting from a racemic mixture of a 5-monosubstituted hydantoin (B18101). For this compound, the starting material would be DL-5-(imidazol-4-ylmethyl)hydantoin. The process involves a hydantoin racemase, a D-selective hydantoinase, and a D-carbamoylase.[4]

Experimental Workflow: Hydantoinase Process

Hydantoinase_Process cluster_racemization Racemization cluster_hydrolysis Hydrolysis L-Hydantoin L-5-(imidazol-4-ylmethyl)hydantoin Racemase Hydantoin Racemase L-Hydantoin->Racemase D-Hydantoin D-5-(imidazol-4-ylmethyl)hydantoin Hydantoinase D-Hydantoinase D-Hydantoin->Hydantoinase Racemase->D-Hydantoin N-Carbamoyl-D-His N-Carbamoyl-D-Histidine Carbamoylase D-Carbamoylase N-Carbamoyl-D-His->Carbamoylase This compound This compound Hydantoinase->N-Carbamoyl-D-His Carbamoylase->this compound

The three-enzyme cascade of the hydantoinase process for this compound synthesis.

Experimental Protocol: Hydantoinase Process for this compound

This protocol is based on established procedures for other D-amino acids and would need to be adapted and optimized for this compound.

1. Synthesis of DL-5-(imidazol-4-ylmethyl)hydantoin:

  • The hydantoin precursor can be synthesized from DL-histidine through a reaction with potassium cyanate.

2. Whole-Cell Biocatalyst Preparation:

  • Genes for hydantoin racemase, D-hydantoinase, and D-carbamoylase from suitable microbial sources are cloned into compatible expression vectors.

  • These vectors are then co-transformed into an E. coli host strain to create a whole-cell biocatalyst.

  • The recombinant E. coli is cultivated to a high cell density and induced to express the three enzymes.

  • The cells are harvested and can be used as a whole-cell suspension or immobilized for better stability and reusability.

3. Enzymatic Conversion:

  • The whole-cell biocatalyst is suspended in a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 8.0).

  • DL-5-(imidazol-4-ylmethyl)hydantoin is added to the cell suspension.

  • The reaction is carried out at an optimal temperature (e.g., 40-50 °C) with agitation.

  • The conversion of the hydantoin and the formation of this compound are monitored over time using HPLC.

4. Product Recovery:

  • After the reaction, the cells are removed by centrifugation or filtration.

  • The this compound in the supernatant can be purified by crystallization or ion-exchange chromatography.

Quantitative Data Summary (Hypothetical)

ParameterValue
Substrate Concentration100 mM
Cell Concentration (wet weight)50 g/L
Temperature45 °C
pH8.0
Reaction Time48 h
Conversion (%) Data not available for this compound
Yield (%) Data not available for this compound
Enantiomeric Excess (ee%) Data not available for this compound
Deracemization of DL-Histidine

Deracemization is an elegant method to convert a racemic mixture entirely into a single enantiomer. For this compound, this can be achieved by a combination of a D-amino acid oxidase (DAAO) and a non-selective reducing agent. The DAAO selectively oxidizes the D-enantiomer to the corresponding α-keto acid (imidazolylpyruvic acid), which is then non-selectively reduced back to the racemic amino acid by the reducing agent. Over time, this cyclic process leads to the enrichment and eventual isolation of the L-enantiomer. To obtain this compound, an L-amino acid oxidase would be used. Alternatively, a D-amino acid oxidase can be used to degrade the D-enantiomer from a racemic mixture, allowing for the isolation of the L-enantiomer, and vice-versa. A more advanced deracemization approach involves the stereoinversion of one enantiomer.[5][6]

Signaling Pathway: Deracemization of DL-Histidine

Deracemization DL-Histidine DL-Histidine This compound This compound DAAO D-Amino Acid Oxidase DL-Histidine->DAAO D-His Imidazolylpyruvic Acid Imidazolylpyruvic Acid ReducingAgent Reducing Agent (e.g., NaBH₄) Imidazolylpyruvic Acid->ReducingAgent DAAO->Imidazolylpyruvic Acid ReducingAgent->DL-Histidine

Deracemization of DL-Histidine using D-Amino Acid Oxidase and a reducing agent.

Experimental Protocol: Deracemization of DL-Histidine

This protocol is a general representation and requires optimization for specific enzymes and conditions.

1. Enzyme Immobilization (Optional but Recommended):

  • D-amino acid oxidase can be immobilized on a solid support (e.g., agarose (B213101) beads) to improve its stability and facilitate its removal from the reaction mixture.

2. Deracemization Reaction:

  • A reaction vessel is charged with a solution of DL-histidine in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).

  • The D-amino acid oxidase (free or immobilized) is added to the solution.

  • A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), is added portion-wise to the reaction mixture to reduce the in situ generated imidazolylpyruvic acid.[5][6]

  • The reaction is stirred at a controlled temperature (e.g., room temperature).

  • The enantiomeric composition of histidine in the reaction mixture is monitored over time by chiral HPLC.

3. Product Isolation:

  • Once the desired enantiomeric excess of L-histidine is achieved (in the case of using DAAO), the reaction is stopped.

  • The immobilized enzyme is removed by filtration.

  • The L-histidine is purified from the reaction mixture using standard techniques like ion-exchange chromatography.

Quantitative Data Summary (Hypothetical)

ParameterValue
Substrate Concentration20 mM DL-Histidine
Enzyme Loading5 U/mL D-Amino Acid Oxidase
Reducing AgentSodium Borohydride
Temperature25 °C
pH7.5
Reaction Time72 h
Final Enantiomeric Excess (ee%) of L-His Data not available for this compound
Yield of L-His (%) Data not available for this compound

Analytical Methods

Accurate determination of the enantiomeric purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.

Experimental Protocol: Chiral HPLC Analysis of Histidine

  • Column: A chiral column, such as a crown ether-based or a cyclodextrin-based column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., perchloric acid solution) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact composition needs to be optimized for the specific column.[7]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm).

  • Sample Preparation: The sample from the enzymatic reaction is appropriately diluted and filtered before injection.

  • Quantification: The enantiomeric excess (ee%) is calculated from the peak areas of the D- and L-histidine enantiomers.

Conclusion

The enzymatic synthesis of this compound presents a promising alternative to conventional chemical methods, offering high enantioselectivity and environmentally benign reaction conditions. While the application of D-amino acid dehydrogenases and the hydantoinase process to this compound synthesis is theoretically sound, there is a notable lack of specific and detailed experimental data in the current literature. The deracemization approach using amino acid oxidases also holds potential but requires further investigation to establish robust protocols for this compound. Future research should focus on the discovery and engineering of enzymes with high activity and stability for the specific conversion of histidine precursors, as well as the optimization of reaction conditions to achieve high yields and enantiomeric purity. The development of efficient whole-cell biocatalysts and immobilized enzyme systems will be key to the industrial-scale production of this compound.

References

The Uncharted Territory: A Technical Guide to D-Histidine Metabolism in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the metabolic pathways of L-histidine are well-documented, its stereoisomer, D-histidine, represents a comparatively uncharted area of mammalian biochemistry. This technical guide provides a comprehensive overview of the known metabolic pathway of this compound in mammals, focusing on the central role of the flavoenzyme D-amino acid oxidase (DAAO). This document details the enzymatic conversion of this compound to imidazolepyruvic acid, summarizes the available (though limited) quantitative data, and provides detailed experimental protocols for the study of this pathway. The included diagrams of the metabolic pathway and experimental workflows, rendered in Graphviz, offer a clear visual representation for researchers. A significant gap in the current literature is the absence of specific kinetic parameters for mammalian DAAO with this compound as a substrate, a critical area for future investigation.

Introduction

Histidine, an essential amino acid, is a crucial component of proteins and a precursor for vital biomolecules such as histamine (B1213489) and carnosine.[1] While the L-isomer is the proteinogenic form, the presence and metabolism of D-amino acids in mammals are of growing interest. This compound, although less abundant than its L-counterpart, is metabolized in mammals primarily through the action of D-amino acid oxidase (DAAO, EC 1.4.3.3), a peroxisomal flavoenzyme.[2][3] DAAO catalyzes the oxidative deamination of various D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[4] Understanding the this compound metabolic pathway is crucial for elucidating its potential physiological and pathological roles, and for the development of novel therapeutic strategies.

The this compound Metabolic Pathway

The primary and currently understood metabolic pathway for this compound in mammals involves a single enzymatic step catalyzed by D-amino acid oxidase.

Enzymatic Reaction:

This compound + O₂ + H₂O --(D-Amino Acid Oxidase)--> Imidazolepyruvic Acid + NH₃ + H₂O₂[5]

This reaction effectively removes the D-enantiomer from the system, converting it into a metabolite that can potentially enter other metabolic pathways. The products of this reaction are:

  • Imidazolepyruvic Acid: The α-keto acid corresponding to histidine. Its subsequent fate in mammalian metabolism is not well-characterized.

  • Ammonia (NH₃): A nitrogenous waste product that is typically incorporated into the urea (B33335) cycle in the liver for excretion.

  • Hydrogen Peroxide (H₂O₂): A reactive oxygen species that is subsequently detoxified by cellular antioxidant systems, such as catalase.

D_Histidine_Metabolism cluster_products Products D_His This compound DAAO D-Amino Acid Oxidase (DAAO) D_His->DAAO + O₂ + H₂O Products DAAO->Products IPA Imidazolepyruvic Acid Products->IPA NH3 Ammonia (NH₃) Products->NH3 H2O2 Hydrogen Peroxide (H₂O₂) Products->H2O2

Metabolic pathway of this compound via D-Amino Acid Oxidase.

Quantitative Data on this compound Metabolism

For context, the table below presents the kinetic parameters of porcine kidney DAAO with other D-amino acid substrates.

Enzyme SourceSubstrateKₘ (mM)Vₘₐₓ (relative activity)
Porcine Kidney DAAOD-Alanine1.7100
Porcine Kidney DAAOD-Serine1.885
Porcine Kidney DAAO This compound Data not available Data not available

Table 1: Kinetic parameters of porcine kidney D-amino acid oxidase for various D-amino acid substrates. The absence of data for this compound is a notable gap in the current scientific literature.[5]

Experimental Protocols

To facilitate further research into this compound metabolism, this section provides detailed protocols for sample preparation and the measurement of DAAO activity.

Sample Preparation from Mammalian Tissues

This protocol outlines the steps for preparing tissue lysates suitable for DAAO activity assays.

Materials:

  • Mammalian tissue (e.g., kidney, brain, liver)[6]

  • Ice-cold homogenization buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4, containing protease inhibitors)

  • Dounce homogenizer or similar tissue disruptor

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Excise the desired tissue from the animal model and immediately place it in ice-cold homogenization buffer to minimize enzymatic degradation.

  • Weigh the tissue and add a sufficient volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to 1 volume of tissue).

  • Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant, which contains the cytosolic and peroxisomal proteins, including DAAO.

  • Store the supernatant in aliquots at -80°C until use. Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay for normalization of enzyme activity.[7]

Spectrophotometric Assay for D-Amino Acid Oxidase (DAAO) Activity

This assay measures the production of hydrogen peroxide from the DAAO-catalyzed oxidation of this compound using a coupled enzyme reaction with horseradish peroxidase (HRP).[5]

Materials:

  • Prepared tissue lysate (from section 4.1) or purified DAAO

  • This compound stock solution (e.g., 100 mM in assay buffer)

  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)

  • Chromogenic peroxidase substrate (e.g., o-dianisidine or Amplex™ Red)[8]

  • Horseradish peroxidase (HRP) solution (e.g., 10 U/mL in assay buffer)

  • Spectrophotometer or microplate reader

  • 96-well microplates (if using a plate reader)

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate or in a cuvette, prepare a reaction mixture containing:

    • Assay buffer

    • Chromogenic peroxidase substrate at the recommended concentration

    • HRP solution

    • This compound solution to achieve the desired final concentration (e.g., a range of concentrations to determine kinetic parameters).

  • Enzyme Addition: Initiate the reaction by adding a known amount of the tissue lysate or purified DAAO to the reaction mixture. For a negative control, add an equal volume of homogenization buffer.

  • Measurement: Immediately place the plate or cuvette in the spectrophotometer and monitor the change in absorbance at the appropriate wavelength for the oxidized chromogen over time (e.g., every minute for 30 minutes). The specific wavelength will depend on the chromogenic substrate used (e.g., ~590 nm for Amplex™ Red).[8]

  • Calculation: The initial rate of the reaction (the linear portion of the absorbance vs. time plot) is proportional to the DAAO activity. The activity can be calculated using the molar extinction coefficient of the oxidized chromogen and expressed as units of enzyme activity per milligram of total protein.

DAAO_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, HRP, Chromogen, this compound) start->prep_reagents add_enzyme Initiate Reaction (Add Tissue Lysate or DAAO) prep_reagents->add_enzyme measure Monitor Absorbance Change (Spectrophotometry) add_enzyme->measure analyze Calculate Initial Reaction Rate measure->analyze end End analyze->end

Experimental workflow for the spectrophotometric DAAO activity assay.
Analysis of this compound and its Metabolites by HPLC-MS

For more specific and sensitive quantification of this compound and its metabolite, imidazolepyruvic acid, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is recommended.

Instrumentation:

  • HPLC system with a chiral column (for separating D- and L-histidine)

  • Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

General Procedure:

  • Sample Preparation: Deproteinize plasma, serum, or tissue homogenate samples by adding a cold organic solvent such as acetonitrile, followed by centrifugation.[9]

  • Chromatographic Separation: Inject the supernatant onto a chiral HPLC column to separate this compound from the more abundant L-histidine. A suitable mobile phase gradient will be required to achieve optimal separation.

  • Mass Spectrometric Detection: Use the mass spectrometer to detect and quantify this compound and imidazolepyruvic acid based on their specific mass-to-charge ratios (m/z) and fragmentation patterns.

This method allows for highly specific and quantitative analysis of the substrate and product of the DAAO reaction, providing valuable data for metabolic flux analysis.

Conclusion and Future Directions

The metabolic pathway of this compound in mammals is currently understood to be a straightforward process of oxidative deamination by D-amino acid oxidase. However, this technical guide highlights a critical deficiency in our knowledge: the lack of specific quantitative data, particularly the kinetic parameters of mammalian DAAO with this compound. This information is essential for a complete understanding of the physiological significance of this pathway.

Future research should prioritize the determination of the Kₘ and Vₘₐₓ of DAAO for this compound in various mammalian tissues. Furthermore, investigating the downstream metabolism of imidazolepyruvic acid will provide a more complete picture of the fate of this compound. The detailed experimental protocols provided herein offer a solid foundation for researchers to address these unanswered questions and to further explore the intriguing role of this compound in mammalian biology and disease.

References

A Technical Guide to the Contrasting Biological Functions of D-Histidine and L-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals December 18, 2025

Executive Summary

In the landscape of biological molecules, stereoisomerism often dictates function. This is profoundly true for the amino acid histidine, where the distinction between its L- and D-enantiomers is absolute. L-Histidine is a cornerstone of mammalian biology—a proteinogenic amino acid essential for protein structure, a precursor to vital signaling molecules like histamine, and a key player in enzymatic catalysis. In stark contrast, D-Histidine is largely biologically inert in canonical pathways, with its presence in mammals primarily leading to degradation. This guide provides an in-depth technical comparison of the biological functions, metabolic fates, and enzymatic interactions of D- and L-Histidine, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform research and therapeutic development.

L-Histidine: The Canonical Amino Acid

L-Histidine is an essential amino acid in humans and other mammals, meaning it must be obtained through diet.[1][2] Its unique imidazole (B134444) side chain, with a pKa near physiological pH, allows it to function as both a proton donor and acceptor, underpinning its diverse and critical biological roles.

Role in Protein Structure and Catalysis

The imidazole side chain of L-histidine is a frequent participant in the active sites of enzymes. It can act as a general base or acid catalyst and is a key component of the "catalytic triad" (e.g., Serine-Histidine-Aspartate) found in many hydrolase enzymes like serine proteases.[3][4] In this arrangement, the histidine residue activates the nucleophilic serine or cysteine by accepting a proton, initiating the catalytic mechanism.[4][5]

Metabolic Pathways and Signaling

L-Histidine is a precursor to several crucial biomolecules:

  • Histamine: Through enzymatic decarboxylation by L-Histidine Decarboxylase (HDC), L-histidine is converted to histamine, a potent biogenic amine involved in allergic responses, gastric acid secretion, and neurotransmission.[3][6] Histamine exerts its effects by binding to four types of G protein-coupled receptors (H1, H2, H3, and H4).[6][7]

  • Carnosine: This dipeptide, synthesized from β-alanine and L-histidine, is found in high concentrations in muscle and brain tissue, where it acts as a pH buffer and antioxidant.[3]

  • Urocanic Acid: In the liver and skin, L-histidine can be deaminated by histidase to form urocanic acid, which plays a role in UV protection in the skin.[3]

L_Histidine_Signaling_Pathway

Fig. 1: L-Histidine to Histamine Signaling Pathway.

This compound: The Non-Canonical Enantiomer

D-amino acids are present in mammals, including in the brain and other tissues, though typically at much lower concentrations than their L-counterparts.[8][9] While some D-amino acids, like D-serine and D-aspartate, have crucial signaling roles, the function of this compound appears limited.[8][10]

Metabolism by D-Amino Acid Oxidase (DAAO)

The primary metabolic pathway for most D-amino acids in mammals is oxidative deamination catalyzed by the FAD-dependent enzyme D-Amino Acid Oxidase (DAAO).[1][11] This enzyme exhibits high stereospecificity for D-enantiomers, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][12] While this compound is a presumed substrate for DAAO, its efficiency compared to other D-amino acids is not well-documented in human enzyme studies.[11][13] L-amino acids are not substrates for DAAO.[12][14]

Comparative_Metabolism

Fig. 2: Contrasting Metabolic Fates of L- and this compound.
Applications in Drug Development

The primary interest in this compound for drug development lies in its ability to confer proteolytic resistance to peptides. Since proteases are stereospecific for L-amino acid peptide bonds, incorporating this compound can significantly increase the in vivo half-life of peptide-based therapeutics.[13]

Quantitative Data Summary

The stark functional divergence between L- and this compound is rooted in the high stereospecificity of the enzymes that metabolize them.

Table 1: Comparative Enzyme Kinetics
EnzymeSourceSubstrateKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference(s)
L-Histidine Decarboxylase (HDC) Human BrainL-Histidine~0.03Data not availableData not available[4]
Mouse StomachL-Histidine0.29Data not availableData not available[15]
Fetal RatThis compoundNot a substrate/inhibitor--[16][17]
D-Amino Acid Oxidase (DAAO) Human (recombinant)D-Serine7.53.0400[18]
Human (recombinant)D-Alanine10.114.71455[14]
Human (recombinant)This compoundData not availableData not availableData not available[13][14]
Human (recombinant)L-HistidineNot a substrate--[12][14]

Experimental Protocols

Reproducible and accurate methodologies are essential for distinguishing the roles of histidine enantiomers.

Protocol: Chiral Separation of Histidine Enantiomers by HPLC

This method allows for the baseline separation and quantification of D- and L-Histidine from biological samples or synthetic mixtures.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: A teicoplanin-based chiral stationary phase (CSP), such as Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 70:30 v/v) containing a small amount of acidifier (e.g., 0.02% formic acid). The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV absorbance at 210 nm.

  • Procedure:

    • Sample Preparation: Deproteinate biological samples (e.g., tissue homogenates, plasma) using a suitable method like ultrafiltration or precipitation with acetonitrile. Dilute the clarified supernatant in the mobile phase.

    • Standard Preparation: Prepare 1 mg/mL stock solutions of pure L-Histidine and this compound in the mobile phase. Create a racemic (1:1) mixture to determine resolution and elution order. Prepare a calibration curve from the individual stock solutions.

    • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the racemic standard to confirm separation and identify retention times for each enantiomer. Subsequently, inject samples and standards for quantification.

HPLC_Workflow

Fig. 3: Experimental Workflow for Chiral HPLC Analysis.
Protocol: In Vitro Assay for D-Amino Acid Oxidase (DAAO) Activity

This protocol measures DAAO activity by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a D-amino acid substrate.

  • Principle: DAAO catalyzes the reaction: D-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂. The H₂O₂ is then used in a coupled reaction with Horseradish Peroxidase (HRP) to oxidize a chromogenic or fluorogenic probe.

  • Reagents:

    • Assay Buffer: 50-100 mM Sodium Pyrophosphate or Phosphate buffer, pH 8.3-8.5.[18]

    • DAAO Source: Purified recombinant enzyme or tissue homogenate (e.g., from kidney or brain).

    • Substrate: Solution of D-amino acid (e.g., 10-50 mM D-Alanine or D-Serine) in Assay Buffer.

    • Detection Mix: HRP (e.g., 1 U/mL) and a suitable probe (e.g., Amplex Red, o-dianisidine) in Assay Buffer.[14]

  • Procedure:

    • Prepare a reaction mix containing the assay buffer, HRP, and the probe in a 96-well microplate.

    • Add the DAAO-containing sample to the wells.

    • Initiate the reaction by adding the D-amino acid substrate solution.

    • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

    • Calculate the reaction rate (V₀) from the linear portion of the kinetic curve. One unit of DAAO activity is typically defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute under the specified conditions.

Conclusion and Future Directions

The biological functions of histidine are strictly dictated by its chirality. L-Histidine is a versatile and essential component of mammalian biochemistry, while this compound's role is primarily defined by its absence from these pathways and its catabolism by DAAO. For drug development professionals, this dichotomy is critical: L-histidine is a key component in biologicals and as a buffer, whereas this compound offers a powerful tool for enhancing the proteolytic stability of peptide therapeutics.

Future research should focus on obtaining definitive kinetic data for this compound with human DAAO to better understand its metabolic flux. Furthermore, exploring potential, as-yet-undiscovered signaling roles for this compound or its metabolites in specific tissues or pathological states could unveil new therapeutic avenues.

References

D-Histidine as a Building Block in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of peptide-based therapeutics. Among these, D-histidine stands out for its unique ability to confer enhanced stability and novel functionalities. This technical guide provides a comprehensive overview of the use of this compound in peptide synthesis, from its fundamental advantages to detailed experimental protocols and strategies to overcome synthetic challenges.

The Strategic Advantage of this compound Incorporation

The substitution of naturally occurring L-amino acids with their D-enantiomers is a widely adopted strategy in peptide drug design. The primary advantage of incorporating this compound lies in the enhanced proteolytic resistance of the resulting peptide.[1][2] Proteases, the enzymes responsible for peptide degradation in the body, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.[1] The presence of a D-amino acid disrupts this recognition, sterically hindering the enzyme's active site and rendering the peptide bond resistant to cleavage.[1] This increased stability translates to a longer in vivo half-life, improved bioavailability, and sustained therapeutic effects.[2]

Beyond stability, the imidazole (B134444) side chain of this compound offers unique opportunities for functionalization and interaction. It can participate in metal ion coordination, influencing the structure and activity of metallopeptides, and can be a key residue in modulating receptor binding affinity.[3]

Data Presentation: Quantitative Insights into this compound Synthesis

The synthesis of histidine-containing peptides is notoriously challenging due to the high propensity of the histidine residue to undergo racemization during the coupling step.[1] This is particularly critical when incorporating this compound, as racemization would lead to the formation of the undesired L-histidine diastereomer. The choice of protecting group for the imidazole side chain is paramount in mitigating this side reaction.

Table 1: Comparative Analysis of Side-Chain Protecting Groups and Racemization of Histidine Derivatives
Protected Amino AcidCoupling Conditions% D-Isomer Formation (Racemization)Key Observations
Fmoc-His(Trt)-OH50 °C, 10 min coupling6.8%Prone to significant racemization, especially at elevated temperatures.
Fmoc-His(Boc)-OH50 °C, 10 min coupling0.18% Offers superior suppression of racemization compared to Trt protection.
Fmoc-His(Trt)-OH90 °C, 2 min coupling>16%High temperatures drastically increase racemization with Trt protection.
Fmoc-His(Boc)-OH90 °C, 2 min coupling0.81% Maintains low racemization levels even at high temperatures.

Data compiled from studies on Liraglutide synthesis.

Table 2: Performance of Common Coupling Reagents for Histidine Incorporation
Coupling Reagent/SystemTypical YieldRacemization RiskKey AdvantagesRecommended Use Case
HATU /DIPEAVery HighLowFaster and more efficient than HBTU with less epimerization.Rapid and efficient solid-phase synthesis, especially for difficult couplings.
HBTU /DIPEAHighLow to ModerateFast reaction times, high efficiency.Standard solid-phase peptide synthesis.
DIC/Oxyma Good to ExcellentLowCost-effective, minimizes racemization.When racemization is a primary concern.
DEPBT HighVery LowRemarkably resistant to racemization, especially for histidine derivatives.Coupling of racemization-prone amino acids like this compound.
PyBOP /DIPEAHighLowEfficient coupling with minimal racemization.Both solution- and solid-phase synthesis, especially for sensitive amino acids.
Table 3: Impact of D-Amino Acid Substitution on Peptide Stability in Human Serum
Peptide SequenceC-terminal ModificationHalf-life (t½) in Human SerumFold Increase in Stability
All L-amino acid MUC2 peptide-0 min (fully degraded)-
MUC2 peptide with D-amino acid substitutions at termini-~170 min (~95% remaining at 180 min)>170
L-peptide hydrogelator-< 4 hours (0% remaining)-
D-amino acid modified hydrogelator-> 24 hours (15% remaining)>6

Data is representative of the general principle of D-amino acid stabilization and is not specific to this compound-containing peptides.[4][5]

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide

This protocol outlines a general procedure for the manual synthesis of a peptide containing a this compound residue using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-His(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the piperidine solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for non-D-Histidine residues):

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • This compound Coupling (with minimized racemization):

    • In a separate vessel, dissolve Fmoc-D-His(Boc)-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add this solution to the resin, followed immediately by the addition of DIPEA (6 eq.).

    • Agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2 and 3/4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for In Vitro Peptide Stability Assay in Human Serum

This protocol details a method to determine the half-life of a peptide in human serum.[6]

Materials:

  • Test peptide (e.g., this compound containing peptide and its L-counterpart)

  • Human serum

  • 10% (v/v) Trichloroacetic acid (TCA) in water

  • Incubator at 37°C

  • Centrifuge

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in water or a suitable buffer at a concentration of 1 mM.

  • Incubation:

    • Mix the peptide stock solution 1:1 (v/v) with human serum in a microcentrifuge tube.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

  • Protein Precipitation:

    • Immediately stop the enzymatic reaction by adding 20 µL of 10% TCA to the aliquot.

    • Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated serum proteins.

  • Sample Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.

    • Quantify the amount of remaining intact peptide by integrating the area of its corresponding peak in the chromatogram.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a first-order exponential decay model.

Visualizations: Workflows and Signaling Pathways

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Mechanism of Enhanced Proteolytic Stability with this compound

Proteolytic_Stability cluster_L L-Peptide Degradation cluster_D D-Peptide Resistance l_peptide L-Peptide binding_l Stereospecific Binding (Correct Fit) l_peptide->binding_l protease_l Protease protease_l->binding_l cleavage_l Peptide Bond Cleavage binding_l->cleavage_l fragments_l Degraded Fragments cleavage_l->fragments_l d_peptide Peptide with this compound binding_d Steric Hindrance (Incorrect Fit) d_peptide->binding_d protease_d Protease protease_d->binding_d no_cleavage No Cleavage (Peptide remains intact) binding_d->no_cleavage Icatibant_Signaling cluster_pathway Bradykinin B2 Receptor Signaling Pathway cluster_antagonist Antagonism by Icatibant bradykinin Bradykinin b2r Bradykinin B2 Receptor (GPCR) bradykinin->b2r Binds and Activates gq Gq protein b2r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 Mobilizes pkc Protein Kinase C (PKC) dag->pkc Activates vasodilation Vasodilation & Increased Vascular Permeability ca2->vasodilation pkc->vasodilation icatibant Icatibant (contains D-amino acid analog) b2r_ant Bradykinin B2 Receptor (GPCR) icatibant->b2r_ant Competitively Binds and Blocks no_signal Signaling Blocked b2r_ant->no_signal

References

An In-depth Technical Guide to the Antioxidant Mechanisms of D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-Histidine, a stereoisomer of the naturally occurring L-histidine, has garnered significant interest for its potential therapeutic applications, including its role as a potent antioxidant. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound. It delves into its multifaceted modes of action, including direct radical scavenging, transition metal ion chelation, and the modulation of endogenous antioxidant systems. This document serves as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and methodologies involved in the study of this compound's antioxidant properties.

Core Antioxidant Mechanisms of this compound

The antioxidant capacity of this compound is not attributed to a single mode of action but rather to a synergistic combination of mechanisms, primarily centered around the unique chemical properties of its imidazole (B134444) ring.[1]

Direct Scavenging of Reactive Oxygen Species (ROS)

This compound is an effective scavenger of various reactive oxygen species, most notably hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[2][3] The imidazole ring of histidine can directly interact with and neutralize these highly reactive species, thereby mitigating cellular damage.[2]

  • Hydroxyl Radical Scavenging: The hydroxyl radical is one of the most damaging ROS. This compound can quench •OH, and this scavenging ability is thought to involve a chelating mechanism that interferes with the redox reactions of metal ions that produce these radicals.[2]

  • Singlet Oxygen Quenching: this compound can directly interact with singlet oxygen through its imidazole ring, effectively quenching this excited state of molecular oxygen.[2][3]

Metal Ion Chelation

Transition metals such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals through the Fenton and Haber-Weiss reactions.[2] The imidazole group of this compound is an excellent chelator of these divalent metal ions.[4][5][6] By binding to these metal ions, this compound sequesters them, preventing their participation in redox cycling and the subsequent generation of ROS.[2][7] This action is crucial in protecting cells from metal-induced oxidative stress.[2] For instance, histidine shows a strong binding affinity for Fe³⁺ ions, which reduces the amount of ROS generated via the Fenton reaction.[2]

Modulation of Endogenous Antioxidant Systems

Beyond direct scavenging and chelation, this compound can also exert its antioxidant effects by influencing the body's own antioxidant defense mechanisms. Histidine supplementation has been shown to increase the levels of endogenous antioxidants such as glutathione (B108866) (GSH) and enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase.[8][9] The antioxidant functions of histidine are also linked to the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which regulates the expression of numerous antioxidant genes.[10] Furthermore, histidine can be a precursor for the synthesis of α-ketoglutarate, which has been shown to detoxify reactive oxygen species.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Mitigating Oxidative Stress

The antioxidant effects of this compound can be conceptualized through its interaction with key cellular pathways involved in oxidative stress. The following diagram illustrates the central role of this compound in neutralizing ROS and preventing cellular damage.

G cluster_0 Oxidative Stress Inducers cluster_1 This compound Antioxidant Mechanisms cluster_2 Cellular Outcomes ROS Reactive Oxygen Species (ROS) (e.g., •OH, ¹O₂) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage causes MetalIons Transition Metal Ions (Fe²⁺, Cu²⁺) MetalIons->ROS catalyzes (Fenton Reaction) DHis This compound Scavenging Direct Radical Scavenging DHis->Scavenging performs Chelation Metal Ion Chelation DHis->Chelation performs EnzymeMod Modulation of Antioxidant Enzymes DHis->EnzymeMod induces Scavenging->ROS neutralizes Protection Cellular Protection and Homeostasis Scavenging->Protection leads to Chelation->MetalIons sequesters Chelation->Protection leads to EnzymeMod->Protection promotes G Start Start: Prepare this compound Solutions DPPH DPPH Radical Scavenging Assay Start->DPPH ABTS ABTS Radical Cation Scavenging Assay Start->ABTS Chelation Metal Chelating Activity Assay Start->Chelation Data Data Collection (Spectrophotometry) DPPH->Data ABTS->Data Chelation->Data Analysis Data Analysis (IC₅₀ Calculation) Data->Analysis End End: Report Antioxidant Capacity Analysis->End

References

D-Histidine's Metal Chelation Properties and Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metal chelation properties of D-histidine and its applications, particularly in the realms of therapeutic intervention and experimental research. This compound, the dextrorotatory enantiomer of the naturally occurring L-histidine, offers unique advantages due to its identical chemical properties for metal binding but different biological activity, making it a valuable tool in studying and mitigating metal-induced pathologies.

Core Concepts of this compound Metal Chelation

Histidine's ability to chelate metal ions is primarily attributed to its imidazole (B134444) side chain, which, in conjunction with its amino and carboxyl groups, can form stable coordinate bonds with various metal cations. This compound shares the same chemical properties as L-histidine in terms of metal chelation, meaning it can bind to a variety of metal ions, including but not limited to cobalt (Co²⁺), nickel (Ni²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1] The chelation process involves the formation of a ring-like structure, sequestering the metal ion and altering its bioavailability and reactivity. This sequestration is the basis for its protective effects against metal-induced toxicity.[2][3]

Quantitative Analysis of Metal-Binding Affinity

The stability of the complex formed between a chelating agent and a metal ion is quantified by the stability constant (log K) or the overall stability constant (log β). A higher value indicates a more stable complex. While data specifically for this compound is sparse, the chemical identity in binding suggests that the stability constants for L-histidine can be reliably used for this compound.

Metal IonLigandLog K1Log K2Log β2Conditions
Cu(II) L-Histidine10.197.9118.1025 °C, 0.1 M KCl
Ni(II) L-Histidine8.676.5315.2025 °C, 0.1 M KCl
Zn(II) L-Histidine6.535.5712.1025 °C, 0.1 M KCl
Co(II) L-Histidine6.905.2012.1025 °C, 0.15 M KNO₃
Fe(II) L-Histidine---Data not readily available

Data compiled from multiple sources indicating the stability of L-histidine-metal complexes, which is expected to be identical for this compound.[4][5]

Experimental Protocols for Determining Metal-Binding Affinity

Accurate determination of stability constants is crucial for understanding the chelation potential of this compound. Two common methods are potentiometric titration and isothermal titration calorimetry (ITC).

Potentiometric Titration

This method involves monitoring the pH of a solution containing the metal ion and the ligand (this compound) as a standard solution of a strong base is added. The resulting titration curve can be used to calculate the stability constants of the metal-ligand complexes.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a standard solution of the metal salt (e.g., CoCl₂, ZnSO₄) of known concentration.

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.

    • Prepare a solution of a strong acid (e.g., HCl) of known concentration to calibrate the electrode and to set the initial pH.

    • Use an inert salt (e.g., KNO₃ or KCl) to maintain a constant ionic strength throughout the experiment.

  • Titration Procedure:

    • Calibrate the pH electrode using standard buffer solutions.

    • In a thermostated vessel, place a solution containing the this compound, the metal ion, and the inert salt.

    • Add a known volume of the standard strong acid to lower the initial pH.

    • Titrate the solution with the standard strong base, adding small, precise volumes.[6]

    • Record the pH after each addition of the base, ensuring the reading is stable.

    • Perform a separate titration of the this compound solution in the absence of the metal ion to determine its protonation constants.

  • Data Analysis:

    • Plot the pH versus the volume of base added to obtain the titration curves.

    • Use a suitable software program (e.g., BEST) to analyze the titration data and calculate the stability constants (log K) for the metal-histidine complexes.[5]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a metal ion to a ligand. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[7]

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer.

    • Prepare a solution of the metal salt in the exact same buffer to minimize heats of dilution.[7]

    • Degas both solutions to prevent the formation of air bubbles during the experiment.

  • ITC Experiment:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the metal salt solution into the injection syringe.

    • Set the experimental temperature and other parameters (e.g., stirring speed, injection volume, spacing between injections).

    • Perform an initial small injection to account for any diffusion from the syringe tip.

    • Carry out a series of injections of the metal solution into the this compound solution.[8]

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

Applications of this compound in Research and Therapeutics

Neuroprotection Against Metal-Induced Toxicity

Excessive levels of certain metal ions, such as zinc, can induce neuronal cell death and are implicated in neurodegenerative diseases. This compound has been shown to protect against zinc-induced neurotoxicity.[9] The mechanism involves the chelation of excess zinc, preventing its intracellular accumulation and subsequent activation of apoptotic pathways.

Signaling Pathway of this compound in Preventing Zinc-Induced Neuronal Apoptosis

Zinc_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Excess Zn2+ Excess Zn2+ Intracellular Zn2+ Intracellular Zn2+ Excess Zn2+->Intracellular Zn2+ Influx This compound This compound This compound->Excess Zn2+ Chelation ER Stress ER Stress Intracellular Zn2+->ER Stress Induces JNK Activation JNK Activation ER Stress->JNK Activation Leads to Caspase-3 Activation Caspase-3 Activation JNK Activation->Caspase-3 Activation Activates Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Executes HIF1a_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Co2+ Co2+ Prolyl Hydroxylases (PHDs) Prolyl Hydroxylases (PHDs) Co2+->Prolyl Hydroxylases (PHDs) Inhibits This compound This compound This compound->Co2+ Chelation HIF-1α HIF-1α pVHL pVHL HIF-1α->pVHL Binds to HIF-1β HIF-1β HIF-1α->HIF-1β Dimerizes with Prolyl Hydroxylases (PHDs)->HIF-1α Hydroxylates (Inactive) Proteasomal Degradation Proteasomal Degradation pVHL->Proteasomal Degradation Targets for HIF-1 Complex HIF-1 Complex Hypoxia Response Element (HRE) Hypoxia Response Element (HRE) HIF-1 Complex->Hypoxia Response Element (HRE) Binds to Target Gene Expression Target Gene Expression Hypoxia Response Element (HRE)->Target Gene Expression Activates Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Cell Culture 1. Plate cells and allow to adhere Pre-treatment 2. Pre-treat with this compound (various concentrations) Cell Culture->Pre-treatment Metal Exposure 3. Expose cells to toxic metal (e.g., ZnCl2, CoCl2) Pre-treatment->Metal Exposure Viability Assay 4a. Assess cell viability (e.g., MTT, LDH assay) Metal Exposure->Viability Assay Apoptosis Assay 4b. Measure markers of apoptosis (e.g., Caspase-3 activity) Metal Exposure->Apoptosis Assay Gene Expression 4c. Analyze gene expression (e.g., qPCR for stress markers) Metal Exposure->Gene Expression

References

D-Histidine as a Negative Control in Biological Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biological and pharmacological research, the use of appropriate controls is paramount to ensure the validity and specificity of experimental findings. Negative controls are particularly crucial for establishing a baseline and differentiating a true biological effect from non-specific interactions or experimental artifacts. D-histidine, the dextrorotatory enantiomer of the naturally occurring L-histidine, serves as an excellent and widely applicable negative control in a variety of biological assays. This technical guide provides a comprehensive overview of the rationale, applications, and experimental considerations for using this compound as a negative control, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.

The fundamental principle behind the use of this compound as a negative control lies in the stereospecificity of biological systems. Enzymes, receptors, and transport proteins have evolved to recognize and interact with specific three-dimensional structures. As such, the vast majority of biological processes involving histidine are highly selective for the L-enantiomer.[1][2] this compound, being the mirror image of L-histidine, is often not recognized by these biological targets and therefore does not elicit a biological response, making it an ideal tool to demonstrate the specificity of an observed effect for L-histidine.

Data Presentation: Quantitative Comparison of L-Histidine and this compound Activity

The following tables summarize quantitative data from various studies, highlighting the differential biological effects of L- and this compound. This data underscores the rationale for using this compound as a negative control.

Table 1: In Vivo Efficacy in a Rat Model of Cryogenic Brain Injury

CompoundDosageKey FindingEfficacy
L-Histidine 100 mg/kg (i.v.)Significantly attenuated brain edema (p < 0.05).[3]Effective
This compound 100 mg/kg (i.v.)Did not significantly attenuate brain edema.[3]Ineffective

Table 2: Stereospecificity of Histidine Transport in Rat Brain Microvascular Endothelial Cells (BMEC)

IsomerKey FindingImplication
L-Histidine Uptake is an active, saturable process mediated by Na+-dependent System-N and Na+-independent System-L transporters.[2]Specific transport mechanisms exist for the naturally occurring isomer.
This compound Uptake is significantly lower than L-histidine and is not mediated by the System-N transporter.[2]Demonstrates the stereoselectivity of amino acid transport systems.

Table 3: Anti-Biofilm Activity of this compound

Target BacteriumThis compound ConcentrationEffectReference
Aggregatibacter actinomycetemcomitans100 mM49% inhibition of biofilm formation.[4][4]
Pseudomonas aeruginosa100 mMDownregulated mRNA expression of virulence and quorum sensing-associated genes.[1][1]

Note: The anti-biofilm activity of this compound is an important consideration, as it demonstrates that this compound is not universally inert and highlights the importance of context-specific validation of negative controls.

Experimental Protocols

Detailed methodologies for key experiments are provided below. In each case, this compound is used as a negative control to demonstrate the specificity of the biological process for L-histidine.

Protocol 1: Histidine Decarboxylase Activity Assay

This protocol is adapted from established methods for measuring the activity of histidine decarboxylase (HDC), the enzyme that converts L-histidine to histamine (B1213489).[5][6] this compound, which is not a substrate for HDC, is used as a negative control.

Materials:

  • Purified histidine decarboxylase (HDC)

  • L-histidine (substrate)

  • This compound (negative control)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)

  • Detection reagent for histamine (e.g., fluorescence-based probe or HPLC-based detection)

  • 96-well microplate

  • Plate reader (fluorescence or HPLC system)

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of L-histidine and this compound in assay buffer. A typical substrate concentration is several-fold above the Km of the enzyme for L-histidine.

    • Prepare a working solution of HDC in assay buffer containing PLP.

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Positive Control: Assay buffer + HDC enzyme + L-histidine

      • Negative Control: Assay buffer + HDC enzyme + this compound

      • Blank (No Substrate): Assay buffer + HDC enzyme

      • Blank (No Enzyme): Assay buffer + L-histidine

  • Initiate Reaction:

    • Add the HDC enzyme solution to the wells to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination and Detection:

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Add the histamine detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence) using a plate reader or analyze the histamine content by HPLC.

  • Data Analysis:

    • Subtract the blank readings from the experimental readings.

    • Compare the signal generated in the presence of L-histidine to that in the presence of this compound. A significant signal should only be observed with L-histidine, confirming the stereospecificity of the enzyme.

Protocol 2: Competitive Radioligand Binding Assay for Histamine Receptors

This protocol describes a general method for a competitive binding assay to assess the affinity of compounds for a specific histamine receptor (e.g., H1 receptor).[7][8] this compound can be used as a negative control to demonstrate that it does not compete with the radioligand for binding to the receptor.

Materials:

  • Cell membranes prepared from cells expressing the histamine receptor of interest (e.g., HEK293 cells transfected with the H1 receptor)

  • Radiolabeled ligand specific for the receptor (e.g., [³H]pyrilamine for the H1 receptor)

  • Unlabeled L-histamine (as a positive control competitor)

  • Unlabeled this compound (as the negative control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Wash buffer (ice-cold binding buffer)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of unlabeled L-histamine and this compound in binding buffer.

  • Assay Setup:

    • In test tubes, combine the following:

      • Total Binding: Binding buffer + cell membranes + radiolabeled ligand

      • Non-specific Binding: Binding buffer + cell membranes + radiolabeled ligand + a high concentration of an unlabeled specific antagonist

      • Competition (L-histamine): Binding buffer + cell membranes + radiolabeled ligand + increasing concentrations of unlabeled L-histamine

      • Competition (this compound): Binding buffer + cell membranes + radiolabeled ligand + increasing concentrations of unlabeled this compound

  • Incubation:

    • Incubate the tubes at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration for both L-histamine and this compound.

    • L-histamine should produce a sigmoidal dose-response curve, from which an IC50 value can be determined. This compound should not displace the radioligand, resulting in a flat line near 100% specific binding, confirming its inability to bind to the histamine receptor.

Protocol 3: Bacterial Biofilm Inhibition Assay

This protocol is a general method for assessing the ability of compounds to inhibit biofilm formation, adapted from established procedures.[4][9]

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution

  • Positive control anti-biofilm agent (optional)

  • Sterile 96-well flat-bottom microplates

  • Crystal violet solution (0.1%)

  • Ethanol (B145695) or acetic acid for destaining

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow an overnight culture of the bacteria in the appropriate medium.

    • Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05).

  • Assay Setup:

    • In a 96-well plate, add the diluted bacterial suspension to each well.

    • Add different concentrations of this compound to the test wells.

    • Include a vehicle control (the solvent used to dissolve this compound) and a growth control (no treatment).

  • Incubation:

    • Incubate the plate under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Quantification of Biofilm:

    • Carefully remove the planktonic (free-floating) bacteria from each well.

    • Gently wash the wells with a sterile buffer (e.g., PBS) to remove any remaining planktonic cells.

    • Add crystal violet solution to each well and incubate at room temperature to stain the attached biofilm.

    • Remove the crystal violet and wash the wells again to remove excess stain.

    • Add a destaining solution (e.g., 95% ethanol or 30% acetic acid) to each well to solubilize the crystal violet from the biofilm.

    • Measure the absorbance of the destained solution in a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance reading is proportional to the amount of biofilm formed.

    • Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the untreated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the use of this compound as a negative control.

Histamine_Synthesis_and_Action cluster_precursor Precursors cluster_enzyme Enzymatic Conversion cluster_product Bioactive Molecule cluster_receptor Receptor Interaction cluster_response Cellular Response L_His L-Histidine HDC Histidine Decarboxylase (HDC) L_His->HDC Substrate D_His This compound (Negative Control) D_His->HDC Not a substrate Histamine Histamine HDC->Histamine Catalyzes Receptor Histamine Receptor (e.g., H1R) Histamine->Receptor Binds Response e.g., Gq activation, PLC activation, Ca²⁺ release Receptor->Response Activates

Stereospecificity of Histamine Synthesis and Receptor Activation.

Competitive_Binding_Assay_Workflow cluster_reagents Reagents cluster_assay Assay Setup cluster_analysis Data Analysis Receptor_prep Receptor Preparation (e.g., cell membranes) Incubation Incubate to Equilibrium Receptor_prep->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]pyrilamine) Radioligand->Incubation Competitors Unlabeled Competitors (L-Histamine & this compound) Competitors->Incubation Filtration Separate Bound from Unbound (Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting L_His_Curve L-Histidine: Displacement Curve -> IC50 Counting->L_His_Curve D_His_Curve This compound: No Displacement Counting->D_His_Curve

Workflow for a Competitive Radioligand Binding Assay.

Histamine_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates D_Histidine This compound D_Histidine->H1R Does Not Bind Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., smooth muscle contraction, inflammation) Ca_release->Response PKC->Response

Simplified Histamine H1 Receptor Signaling Pathway.

Conclusion

This compound is a powerful and reliable negative control for a wide range of biological assays investigating the roles of L-histidine. Its utility is rooted in the fundamental principle of stereospecificity in biological systems. By demonstrating that the D-enantiomer fails to elicit a response, researchers can confidently attribute their observations to the specific interactions of L-histidine with its biological targets. However, it is crucial to recognize that this compound is not universally inert, as evidenced by its anti-biofilm properties. Therefore, as with any negative control, its suitability should be considered within the specific context of the experimental system. This guide provides the foundational knowledge, quantitative data, and detailed protocols to empower researchers to effectively utilize this compound as a negative control, thereby enhancing the rigor and validity of their scientific findings.

References

A Technical Guide to the Role of D-Histidine in Protein Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of D-histidine, an unnatural amino acid, and its significant impact on the structure, stability, and therapeutic potential of peptides and proteins. It explores the biochemical principles underlying its stabilizing effects, details experimental methodologies for its characterization, and presents its applications in modern drug development.

Introduction: The Significance of Chirality in Protein Science

Histidine, with its unique imidazole (B134444) side chain, is a crucial amino acid in a vast array of biological functions, including pH buffering, enzymatic catalysis, and metal ion chelation.[1][2] Like most amino acids, it exists in two chiral forms, or enantiomers: L-histidine and this compound. While L-histidine is the canonical building block incorporated into proteins via ribosomal synthesis, the "unnatural" D-enantiomer is gaining substantial attention for its unique contributions to peptide and protein engineering.[1][3]

The fundamental distinction between L- and this compound is their three-dimensional stereochemistry, which governs their interactions with other chiral molecules, most notably enzymes.[1] While ribosome-mediated protein synthesis is highly specific for L-amino acids, the strategic incorporation of this compound into synthetic peptides has become a cornerstone of modern therapeutic design.[3][4] This guide elucidates the core role of this compound in enhancing protein stability, with a primary focus on its mechanism of action and the experimental frameworks used for its evaluation.

The Impact of this compound on Peptide and Protein Stability

The introduction of this compound into a peptide sequence primarily enhances stability through two mechanisms: conferring resistance to enzymatic degradation and influencing conformational stability.

Enhanced Resistance to Proteolysis

The most significant advantage of incorporating this compound is the dramatic increase in resistance to proteolytic enzymes.[5][6] Proteases, which are essential for protein turnover in biological systems, exhibit high stereospecificity, recognizing and cleaving peptide bonds exclusively between L-amino acids.[7][8] By introducing a this compound residue, the peptide backbone is locally altered, rendering the adjacent peptide bonds unrecognizable to the active site of most proteases.[8][9] This modification significantly extends the in-vivo half-life of peptide-based drugs, which would otherwise be rapidly degraded.[5][10] This strategy is a key element in improving the pharmacokinetic profiles and overall therapeutic efficacy of peptide drugs.[10]

Effects on Conformational and Thermal Stability

While L-histidine is widely used as an excipient in biopharmaceutical formulations to stabilize proteins like monoclonal antibodies (mAbs), its mechanism differs from the stability conferred by incorporating a D-amino acid into the primary sequence.[11][12] L-histidine in solution acts as a buffer and can shield solvent-exposed hydrophobic regions on the protein surface, thereby reducing aggregation.[13][14]

The effect of incorporating a this compound residue on the intrinsic conformational stability of a protein can be more complex. The introduction of a D-amino acid can disrupt canonical secondary structures like α-helices and β-sheets.[15] However, this localized perturbation can also lead to more compact and stable tertiary structures in some contexts. The impact on thermal stability, often measured as the melting temperature (Tm), must be evaluated empirically. A higher Tm value indicates greater conformational stability.[11]

Quantitative Data on Stability Enhancement

The stabilizing effect of D-amino acid incorporation has been quantified in numerous studies. The following tables summarize key findings regarding protease resistance and the impact on protein function.

Peptide SystemD-Amino Acid SubstitutionObservationReference
Cationic Heptapeptides (P4, P5)All L-amino acids replaced with D-amino acids (P4C, P5C)L-peptides lost antimicrobial activity in the presence of serum due to degradation. All-D-peptides were completely protease-resistant and maintained activity.[8]
Antimicrobial Peptide (Pep05)All L-Lys and L-Arg replaced with D-amino acids (DP06)Over 60% of the original D-substituted peptide remained after 24 hours in human plasma, demonstrating significantly enhanced stability.[16]
Dihydrofolate Reductase (DHFR)D-methionine at position 10The protein containing the D-amino acid functioned as well as the native protein containing L-methionine.
Dihydrofolate Reductase (DHFR)D-phenylalanine at position 22The protein containing the D-amino acid exhibited greatly diminished activity compared to the L-amino acid version.

Table 1: Summary of quantitative data on the effects of D-amino acid substitution on peptide stability and protein activity.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable component in the design of novel therapeutics and research tools.

  • Therapeutic Peptides: The enhanced proteolytic resistance allows for the development of peptide drugs with longer half-lives, reducing dosing frequency and improving patient compliance. A notable example is Histrelin , a potent gonadotropin-releasing hormone (GnRH) agonist, which incorporates this compound to increase its metabolic stability and potency for use in treating hormone-sensitive cancers.[10]

  • Anti-Biofilm Agents: this compound has been identified as an agent that can inhibit the formation of bacterial biofilms. It targets quorum sensing systems, downregulating the expression of genes related to virulence and interfering with bacterial membrane stability, which enhances antibiotic sensitivity.[17]

  • Peptide Engineering: The ability to selectively incorporate this compound allows researchers to probe the structural requirements of protein-protein interactions and enzyme active sites.

Visualizing this compound-Related Workflows and Pathways

Experimental Workflow for Protein Stability Assessment

The following workflow outlines the key steps in evaluating the stabilizing effect of this compound as a formulation excipient.

G cluster_prep Formulation Preparation cluster_analysis Stability Analysis (at T=0 and subsequent time points) p1 Buffer Exchange into D-His and L-His Buffers p2 Adjust Protein Concentration p1->p2 p3 Sterile Filtration (0.22 µm) p2->p3 a1 SEC-HPLC (Aggregation & Fragmentation) p3->a1 Incubate under stress conditions (e.g., thermal, agitation) a2 Dynamic Light Scattering (DLS) (Hydrodynamic Radius) p3->a2 Incubate under stress conditions (e.g., thermal, agitation) a3 Differential Scanning Calorimetry (DSC) (Conformational Stability, Tm) p3->a3 Incubate under stress conditions (e.g., thermal, agitation) a4 Visual Inspection (Precipitation) p3->a4 Incubate under stress conditions (e.g., thermal, agitation)

Caption: Workflow for evaluating protein stability with this compound.[11]

Solid-Phase Peptide Synthesis (SPPS) of a this compound Peptide

This diagram illustrates the iterative process used to synthesize peptides, such as Histrelin, containing this compound.

G start Start with Resin-Bound First Amino Acid deprotection Step 1: Fmoc Deprotection (e.g., with Piperidine) start->deprotection wash1 Wash Resin deprotection->wash1 coupling Step 2: Amino Acid Coupling (Couple Fmoc-D-His(Trt)-OH with activating agent) wash1->coupling wash2 Wash Resin coupling->wash2 repeat Repeat Cycle for Each Subsequent Amino Acid wash2->repeat repeat->deprotection Next cycle cleavage Final Cleavage from Resin & Side-Chain Deprotection repeat->cleavage Final cycle

Caption: Solid-phase peptide synthesis (SPPS) workflow for a this compound peptide.[10]

Key Experimental Protocols

Detailed and reproducible methodologies are critical for studying the effects of this compound. The following sections provide protocols for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine if the incorporation of this compound alters the secondary structure (e.g., α-helix, β-sheet content) of a peptide or protein.[18][19]

Methodology:

  • Sample Preparation:

    • Prepare peptide/protein samples at a concentration of 0.1-1 mg/mL in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[20] The buffer itself should not have a strong absorbance in the far-UV region.

    • Prepare a corresponding buffer blank.

  • Instrument Setup:

    • Use a CD spectrophotometer purged with dry nitrogen gas.[20]

    • Set the temperature control (e.g., 25°C) using a Peltier element.

    • Use a quartz cuvette with a short path length (typically 0.1 cm for far-UV).[20]

  • Data Acquisition:

    • Record spectra in the far-UV region (typically 190-260 nm).[19]

    • Set the instrument parameters: scan rate (e.g., 20 nm/min), bandwidth (e.g., 1.0 nm), and integration time (e.g., 2 s).[20]

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Record a spectrum of the buffer blank using the same parameters.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample spectrum.

    • Convert the raw data (millidegrees) to molar ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.

    • Analyze the resulting spectrum for characteristic signatures: α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-sheets show a negative band around 217 nm.[20]

Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To measure the thermal transition midpoint (Tm) of a protein, providing a quantitative measure of its conformational stability.[21]

Methodology:

  • Sample Preparation:

    • Prepare the protein sample and a matching buffer blank at the desired concentration (typically 1-2 mg/mL).

    • Thoroughly degas both the sample and reference solutions to prevent bubble formation during the scan.

  • Instrument Setup:

    • Load the sample into the sample cell and the matching buffer into the reference cell of the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected transition (e.g., 20°C).

  • Data Acquisition:

    • Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature well above the transition (e.g., 95°C).[22]

    • The instrument measures the differential heat capacity (ΔCp) between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • Subtract a buffer-vs-buffer baseline scan from the sample scan to correct for any instrumental variations.

    • The resulting thermogram will show an endothermic peak corresponding to the protein unfolding.

    • The temperature at the apex of this peak is the melting temperature (Tm).[18] A higher Tm indicates greater thermal stability.

Protease Resistance Assay

Objective: To quantify the rate of degradation of a this compound-containing peptide compared to its L-amino acid counterpart in the presence of a specific protease.

Methodology:

  • Reaction Setup:

    • Prepare stock solutions of the L-peptide and D-His-peptide in a suitable assay buffer (e.g., Tris-HCl or PBS, pH 7.4-8.0).

    • Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, or human serum).

    • In separate tubes, mix the peptide solution with the protease solution to a final desired concentration (e.g., 1 mg/mL peptide, 1:100 protease-to-peptide ratio).

  • Incubation and Sampling:

    • Incubate the reaction mixtures at a constant temperature (e.g., 37°C).

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as trifluoroacetic acid (TFA) to a final concentration of 1%, or by rapid heating.

  • Analysis by Reverse-Phase HPLC (RP-HPLC):

    • Analyze the quenched samples using RP-HPLC with UV detection (e.g., at 214 nm).

    • The intact peptide will elute as a distinct peak.

    • Quantify the area of the intact peptide peak at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining as a function of time for both the L- and D-His-peptides.

    • Calculate the half-life (t½) for each peptide to quantitatively compare their stability.[16]

Conclusion

This compound is a powerful tool in protein and peptide engineering, offering a direct and effective strategy for enhancing biological stability. Its primary role is to confer resistance to proteolytic degradation, a critical feature for the development of peptide-based therapeutics with improved pharmacokinetic profiles. While its effects on conformational stability must be assessed on a case-by-case basis, the strategic incorporation of this compound remains a cornerstone of modern drug design. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize and optimize the use of this compound, paving the way for the creation of more stable and efficacious protein and peptide molecules.

References

The Unseen Isomer: A Technical Guide to the Non-Proteinogenic Functions of D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological molecules, L-amino acids have long held the spotlight as the fundamental building blocks of proteins. However, their chiral counterparts, D-amino acids, are emerging from the shadows, revealing a diverse array of non-proteinogenic functions crucial to various physiological and pathological processes. While D-Serine and D-Aspartate have been extensively studied for their roles in the mammalian nervous system, other D-amino acids, including D-Histidine, are proving to be molecules of significant interest. This technical guide provides an in-depth exploration of the non-proteinogenic functions of this compound, focusing on its role as an anti-biofilm agent, its application in enhancing peptide stability, and its interactions with metabolic pathways and metal ions.

Anti-Biofilm Activity of this compound

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound has emerged as a promising agent capable of inhibiting biofilm formation and dispersing established biofilms of several pathogenic bacteria.

Mechanism of Action: Quorum Sensing Inhibition

The primary mechanism by which this compound exerts its anti-biofilm effects is through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence and biofilm formation.[1] By downregulating the expression of genes related to QS pathways, this compound effectively hinders the maturation and establishment of biofilms.[1][2] This is a significant advantage over traditional bactericidal agents, as it is less likely to promote the development of resistance.[2]

Quantitative Data on Anti-Biofilm Efficacy

The efficacy of this compound against various bacterial species has been quantified in several studies. The following table summarizes key findings.

Target Bacterium This compound Concentration Effect
Pseudomonas aeruginosa PAO1100 mM~55% inhibition of biofilm formation.[1]
Aggregatibacter actinomycetemcomitans100 mM49% inhibition of biofilm formation; 38% removal of established biofilm.[1]
Streptococcus mutansSub-MIC (1%)Delayed biofilm formation.[1]
Signaling Pathway: this compound Inhibition of Quorum Sensing

The following diagram illustrates the proposed mechanism of this compound's interference with the quorum sensing system in bacteria like Pseudomonas aeruginosa.

G D_His This compound QS_System Quorum Sensing System (e.g., RhlI/RhlR) D_His->QS_System Inhibits Virulence_Genes Virulence & Biofilm Gene Expression QS_System->Virulence_Genes Activates Biofilm_Formation Biofilm Formation & Maturation Virulence_Genes->Biofilm_Formation Promotes

This compound inhibits quorum sensing, preventing biofilm formation.
Experimental Protocols

This widely used method quantifies the total biomass of a biofilm.

Materials:

  • Overnight bacterial culture

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plate

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% (v/v) ethanol (B145695)

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Dilute the overnight bacterial culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).

    • Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

    • Add 100 µL of the desired concentration of this compound solution to the test wells and sterile medium to control wells.

    • Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without agitation.[1]

  • Staining:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with 200 µL of sterile PBS.

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.[1]

  • Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate at room temperature for 15-30 minutes with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[1]

CLSM allows for the three-dimensional visualization and analysis of biofilm structure.

Materials:

  • Biofilm grown on a suitable surface (e.g., glass coverslip)

  • Fluorescent dyes for viability staining (e.g., SYTO 9 and propidium (B1200493) iodide)

  • Confocal laser scanning microscope

Procedure:

  • Biofilm Culture: Grow biofilms on sterile glass coverslips in the presence or absence of this compound.

  • Staining:

    • Gently wash the biofilm to remove planktonic cells.

    • Incubate the biofilm with a solution containing fluorescent dyes (e.g., SYTO 9 for live cells and propidium iodide for dead cells) in the dark for 15-30 minutes.

    • Gently rinse to remove excess stain.[1]

  • Imaging and Analysis:

    • Mount the stained biofilm on a microscope slide.

    • Visualize the biofilm using a confocal laser scanning microscope.

    • Acquire a series of optical sections (z-stack) through the depth of the biofilm.

    • Reconstruct the z-stack images to generate a three-dimensional representation and analyze parameters such as biofilm thickness, biomass, and live/dead cell distribution.[1]

Enhancement of Peptide Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The incorporation of D-amino acids, including this compound, is a well-established strategy to enhance peptide stability.

Principle of Proteolytic Resistance

Proteases are enzymes that exhibit high stereospecificity for L-amino acids. By substituting an L-amino acid with its D-enantiomer, the peptide's conformation at the cleavage site is altered, sterically hindering the protease's ability to bind and cleave the peptide bond. This results in a significantly increased half-life of the peptide in biological fluids.

Quantitative Data on Peptide Stability

While the stabilizing effect of D-amino acid substitution is a widely accepted principle, specific quantitative data for this compound-containing peptides compared to their L-counterparts are not extensively reported in readily available literature. However, the general principle suggests a significant increase in half-life. The following table illustrates the expected trend based on studies with other D-amino acids.

Peptide Modification Expected Outcome on Half-life in Serum
L-Histidine at cleavage siteSusceptible to rapid degradation
This compound at cleavage siteSignificantly increased resistance to proteolysis

Experimental Workflow for Peptide Synthesis and Stability Assessment

G SPPS Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-His(Trt)-OH Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Purification by RP-HPLC Cleavage->Purification Characterization Characterization by Mass Spectrometry Purification->Characterization Stability_Assay Serum Stability Assay Characterization->Stability_Assay Analysis Analysis by RP-HPLC or LC-MS Stability_Assay->Analysis

Workflow for synthesizing and testing the stability of this compound peptides.
Experimental Protocols

This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-His(Trt)-OH)

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-His(Trt)-OH) using coupling reagents like HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[1]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

This assay measures the degradation of a peptide over time when incubated with serum.[3][4]

Materials:

  • Purified this compound-containing peptide

  • Human or animal serum

  • Incubator (37°C)

  • Quenching solution (e.g., 10% trichloroacetic acid - TCA)

  • Centrifuge

  • RP-HPLC or LC-MS system

Procedure:

  • Incubation:

    • Dissolve the peptide in an appropriate buffer.

    • Mix the peptide solution with serum (e.g., 1:1 v/v) to a final desired concentration.

    • Incubate the mixture at 37°C.[3]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add a quenching solution like TCA to the aliquot to stop enzymatic degradation and precipitate serum proteins.

    • Incubate on ice and then centrifuge to pellet the precipitated proteins.[4]

  • Analysis:

    • Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC or LC-MS.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero.

    • Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of the peptide.

Metal Chelation

The imidazole (B134444) side chain of histidine is a well-known chelator of divalent metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺. While most studies have focused on L-Histidine, there is evidence for stereoselective effects in metal binding, suggesting that this compound's chelation properties may differ.

Stereoselectivity in Metal Binding

Studies comparing copper(II) complexes with L-Histidine and racemic DL-Histidine have shown differences in the stability constants of the resulting complexes, indicating that the stereochemistry of the histidine ligand influences the coordination geometry and stability of the metal complex.[1] this compound, as a chelator, may simply reduce the uptake of certain metal ions, in contrast to L-Histidine which can stimulate uptake.[5]

Potential Applications

The metal-chelating properties of this compound could be harnessed in various applications, including the development of novel therapeutic agents for diseases associated with metal dyshomeostasis or as a component in biosensors for metal ion detection.

Metabolic Fate of this compound

The metabolism of D-amino acids in mammals is primarily carried out by the flavoenzyme D-amino acid oxidase (DAAO).

D-Amino Acid Oxidase (DAAO) Activity

DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. The substrate specificity of DAAO is broad, but it generally shows higher activity towards neutral D-amino acids.

This compound as a DAAO Substrate

While this compound is a potential substrate for DAAO, specific kinetic parameters (Km and Vmax) are not well-documented in the literature. The following diagram illustrates the general enzymatic reaction.

G D_His This compound DAAO D-Amino Acid Oxidase (DAAO) D_His->DAAO Substrate Products Imidazolepyruvic acid + NH₃ + H₂O₂ DAAO->Products Catalyzes

Metabolic degradation of this compound by D-Amino Acid Oxidase.
Experimental Protocol: D-Amino Acid Oxidase Activity Assay

This protocol describes a general method to determine if this compound is a substrate for DAAO by detecting the production of hydrogen peroxide.[6]

Materials:

  • Purified D-amino acid oxidase (DAAO)

  • This compound solution

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent (or other suitable H₂O₂ probe)

  • Assay buffer (e.g., sodium pyrophosphate, pH 8.3)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DAAO, HRP, and Amplex™ Red in the assay buffer.

    • Prepare a series of this compound dilutions to test a range of substrate concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, HRP solution, and Amplex™ Red working solution to each well.

    • Add the this compound solution to the test wells.

  • Initiate Reaction:

    • Start the reaction by adding the DAAO working solution to each well.

    • For a negative control, add assay buffer instead of the enzyme solution.

  • Measurement:

    • Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 538/587 nm for Amplex Red) over time using a fluorescence microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

    • Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Analytical Methods for this compound Quantification

Accurate quantification of this compound in various matrices is essential for research and development. Several analytical techniques can be employed.

Analytical Method Principle Key Remarks
LC-MS with Chiral Derivatization Peptide hydrolysis, derivatization with a chiral reagent (e.g., Marfey's reagent), followed by LC-MS analysis to separate and quantify diastereomers.High sensitivity and accuracy for determining D/L ratios.[3]
Chiral HPLC-MS Peptide hydrolysis, followed by separation of underivatized D- and L-amino acids on a chiral stationary phase with MS detection.Direct separation without derivatization.[3]
Enzymatic Assays Specific enzymes are used to detect and quantify histidine. Commercial kits are available for L-Histidine.[7]Can be highly specific, but may require separate assays for D- and L-enantiomers.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantification.Can provide absolute purity without a specific reference standard for impurities.

Conclusion

This compound, once a lesser-studied D-amino acid, is now recognized for its significant non-proteinogenic functions. Its ability to disrupt bacterial biofilms by inhibiting quorum sensing presents a novel approach to combatting antibiotic-resistant infections. Furthermore, its incorporation into synthetic peptides offers a robust strategy to enhance their proteolytic stability, a critical attribute for the development of peptide-based therapeutics. While further research is needed to fully elucidate its metal-chelating properties, metabolic fate, and potential roles in eukaryotic signaling, the existing evidence strongly supports the continued investigation of this compound as a versatile molecule with considerable potential in both basic research and drug development. This guide provides a foundational understanding and practical methodologies for researchers and scientists to explore the multifaceted roles of this intriguing D-amino acid.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of D-Histidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical D-amino acids into peptide sequences is a powerful strategy in drug design to enhance proteolytic stability, thereby improving the pharmacokinetic profile and therapeutic efficacy of peptide-based drugs.[1][2] D-Histidine, with its unique imidazole (B134444) side chain, is often critical for biological activity but presents significant challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization.[1][2][3]

This document provides a comprehensive guide to the principles and protocols for the successful incorporation of this compound in SPPS. It outlines strategies to mitigate side reactions, particularly racemization, and offers detailed experimental procedures to ensure the synthesis of high-purity peptides containing this compound.

The Challenge of this compound Racemization

Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[1] The mechanism involves the π-nitrogen of the imidazole side chain acting as an intramolecular base, which can abstract the α-proton of the activated amino acid.[1] This leads to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-enantiomers.[1] When incorporating this compound, this can result in contamination with the L-Histidine diastereomer, compromising the purity and biological activity of the final peptide.[1]

Several factors influence the extent of racemization, including the choice of imidazole side-chain protecting group, the coupling reagents, activation time, and temperature.[1][2]

Strategies to Minimize Racemization

Side-Chain Protection of this compound

Effective protection of the imidazole side chain is the primary strategy to suppress racemization.[1] Various protecting groups are available for Fmoc-D-Histidine, each offering a different balance of racemization suppression, stability, and cost.

Side-Chain Protecting GroupChemical StructureKey FeaturesRacemization Suppression
Trityl (Trt) TriphenylmethylWidely used in Fmoc-SPPS due to its ease of use and compatibility with standard protocols.[3] It is acid-labile and is removed during the final cleavage.[4]Offers only minor suppression of racemization as it protects the τ-nitrogen.[5]
tert-Butoxycarbonyl (Boc) tert-ButoxycarbonylHighly effective at reducing racemization, even at elevated temperatures.[5] It is removed under strong acidic conditions (TFA).[2]Provides good protection against racemization.[6]
Benzyloxymethyl (Bom) BenzyloxymethylVery effective in suppressing racemization.[5]High suppression of racemization.
2,4-Dinitrophenyl (Dnp) 2,4-DinitrophenylUsed in Boc-SPPS, offering robust and orthogonal protection. The electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring.[3] Removal requires a separate thiolysis step.[3]Effective in suppressing racemization.
Coupling Reagents and Conditions

The choice of coupling reagent and the reaction conditions are critical for minimizing racemization.

Coupling ReagentAdditiveBaseRacemization Potential
HBTU/TBTU HOBtDIPEACan cause significant racemization, especially with prolonged pre-activation.
HATU/HCTU HOAtDIPEA/CollidineGenerally lower racemization compared to HBTU.
DIC HOBt/OxymaPure-Generally low racemization, especially when no external base is used.[7]
PyBOP -DIPEAEfficient coupling, but risk of racemization.

Key Recommendations:

  • Minimize pre-activation time: The activated amino acid is prone to racemization, so it should be added to the resin immediately after activation.[1]

  • Choice of Base: Use of a hindered base like N,N-diisopropylethylamine (DIPEA) should be carefully controlled. Using a less basic tertiary amine like collidine can reduce racemization.[2]

  • Temperature Control: Perform the coupling of this compound at room temperature or lower to minimize racemization.[2]

Quantitative Data on Peptide Purity and Racemization

The following tables summarize illustrative quantitative data on the purity of a model hexapeptide (Tyr-D-His-Gly-Phe-Leu-Ser) and racemization levels with different this compound derivatives and coupling conditions.

Table 1: Comparative Purity of a Model Hexapeptide [8]

This compound Derivative UsedSynthesis StrategyCrude Purity (%)Final Purity after Purification (%)
Z-D-His-OHSolution-Phase/SPPS85.2>98
Fmoc-D-His(Trt)-OHFmoc-SPPS88.5>98
Boc-D-His(Boc)-OHBoc-SPPS87.9>98

Table 2: Illustrative Diastereomeric Impurity (L-His) Levels [8]

This compound Derivative UsedSynthesis StrategyDiastereomeric Impurity (L-His) (%)
Z-D-His-OHSolution-Phase/SPPS1.5
Fmoc-D-His(Trt)-OHFmoc-SPPS4.8
Boc-D-His(Boc)-OHBoc-SPPS2.1

Note: Actual results may vary depending on the peptide sequence and specific synthesis conditions.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin_Swelling Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin_Swelling->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Repeat for each amino acid Coupling Amino Acid Coupling (this compound or other AAs) Washing1->Coupling Repeat for each amino acid Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat for each amino acid Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification & Analysis (RP-HPLC, MS) Precipitation->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol for Incorporating Fmoc-D-His(Trt)-OH with HBTU/HOBt

This protocol describes a standard method for coupling Fmoc-D-His(Trt)-OH.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-D-His(Trt)-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Activation and Coupling:

    • Add DIPEA (6 eq.) to the activation mixture.

    • Crucially, pre-activate for no more than 2 minutes to minimize racemization. [1]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative method like the Kaiser test.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol for Incorporating Fmoc-D-His(Trt)-OH with DIC/HOBt

This method can be beneficial for reducing racemization.[1]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-D-His(Trt)-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

Procedure:

  • Fmoc Deprotection:

    • Perform Fmoc deprotection as described in section 5.2.1.

  • Reagent Preparation:

    • In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF.

  • Coupling:

    • Add the amino acid/HOBt solution to the resin.

    • Add DIC (3 eq.) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 1-3 hours.

  • Monitoring and Washing:

    • Monitor the reaction completion using the Kaiser test.

    • Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Cleavage and Deprotection Protocol for Peptides Containing His(Trt)

The trityl group is acid-labile and is removed during the final cleavage step. The cleavage cocktail must contain scavengers to trap the reactive trityl cations generated.[4]

Cleavage Cocktail (Reagent B): [9]

  • Trifluoroacetic acid (TFA): 88% (v/v)

  • Phenol: 5% (v/v)

  • Water: 5% (v/v)

  • Triisopropylsilane (TIS): 2% (v/v)

Procedure:

  • Resin Preparation:

    • Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

    • Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.

Visualization of Key Factors in this compound Racemization

The following diagram illustrates the interplay of factors that contribute to or mitigate racemization during the incorporation of this compound.

Racemization_Factors cluster_promoting Factors Promoting Racemization cluster_mitigating Factors Mitigating Racemization High_Temp High Temperature Racemization This compound Racemization High_Temp->Racemization Long_Activation Long Pre-activation Time Long_Activation->Racemization Strong_Base Strong Organic Base (e.g., excess DIPEA) Strong_Base->Racemization Side_Chain_Protection Side-Chain Protection (e.g., Boc, Bom) Side_Chain_Protection->Racemization Mild_Coupling Mild Coupling Reagents (e.g., DIC/HOBt) Mild_Coupling->Racemization Low_Temp Low Temperature Low_Temp->Racemization Short_Activation Minimal Pre-activation Short_Activation->Racemization

Key factors influencing the racemization of this compound during SPPS.

Conclusion

The successful incorporation of this compound in SPPS is achievable with careful consideration of the potential for racemization. The selection of an appropriate side-chain protecting group, such as the Boc group for enhanced security against epimerization, along with optimized coupling conditions including the use of additives like HOBt and minimal pre-activation times, are crucial for obtaining high-purity peptides. The protocols and data presented in this application note provide a foundation for researchers to develop robust and efficient strategies for the synthesis of this compound-containing peptides for various applications in research and drug development.

References

Application Notes and Protocols for Side-Chain Protection Strategies for D-Histidine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic selection and implementation of side-chain protection for D-Histidine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The incorporation of this compound is a valuable strategy for enhancing the enzymatic stability and modifying the pharmacokinetic profiles of peptide-based therapeutics. However, the unique chemical nature of the histidine side chain presents significant challenges, most notably a high propensity for racemization during synthesis.[1] This document outlines the fundamental principles of this compound side-chain protection, offers a comparative analysis of common protecting groups, and provides detailed experimental protocols to ensure the synthesis of high-purity peptides with preserved stereochemical integrity.

The Challenge: Racemization of this compound in SPPS

Histidine is one of the amino acids most susceptible to racemization during peptide synthesis.[1] The underlying mechanism involves the π-nitrogen of the imidazole (B134444) side chain, which can act as an intramolecular base and abstract the α-proton of the activated amino acid.[1] This leads to the formation of a planar enolate intermediate, which, upon reprotonation, can yield a mixture of both D- and L-enantiomers.[1] When incorporating this compound, this can result in contamination with the L-Histidine diastereomer, compromising the purity and biological activity of the final peptide. The degree of racemization is influenced by several factors, including the choice of imidazole protecting group, the coupling reagents, activation time, and temperature.[1]

Side-Chain Protection Strategies for this compound

Effective protection of the imidazole side chain is the primary strategy to suppress racemization.[1] Several protecting groups are commercially available for Fmoc-D-Histidine, each offering a different balance of stability, cleavage conditions, and efficacy in minimizing racemization. The most commonly employed protecting groups are the Trityl (Trt), tert-Butoxycarbonyl (Boc), and 4-Methyltrityl (Mtt) groups.

  • Trityl (Trt): A bulky and robust protecting group widely used in SPPS.[2][3] It provides good protection against side-chain acylation but offers only minimal suppression of racemization, especially under base-mediated coupling conditions and with prolonged pre-activation times.[4][5] The Trt group is typically removed under strong acidic conditions during the final cleavage from the resin.[4]

  • tert-Butoxycarbonyl (Boc): The Boc group offers a significant advantage in suppressing racemization.[6] By acting as an electron-withdrawing urethane (B1682113) group, it reduces the basicity of the imidazole ring, thereby minimizing the intramolecular base catalysis that leads to racemization.[6] This makes it particularly suitable for syntheses involving elevated temperatures, such as in microwave-assisted SPPS.[6]

  • 4-Methyltrityl (Mtt): The Mtt group is an acid-labile protecting group similar to Trt but with significantly higher acid sensitivity.[4] This allows for its selective removal on-resin using dilute solutions of trifluoroacetic acid (TFA), enabling orthogonal protection schemes for side-chain modifications such as cyclization or labeling.[4]

The following diagram illustrates the chemical structures of these commonly used protected this compound derivatives.

cluster_Trt Fmoc-D-His(Trt)-OH cluster_Boc Fmoc-D-His(Boc)-OH cluster_Mtt Fmoc-D-His(Mtt)-OH Trt Boc Mtt

Caption: Structures of Commonly Used Protected this compound Derivatives.

Comparative Data on Protecting Group Performance

The choice of protecting group has a direct impact on the level of racemization observed during SPPS. The following table summarizes quantitative data on the formation of the undesired L-isomer when incorporating this compound (data often extrapolated from studies on L-Histidine racemization, which is expected to be similar[7]) using different protecting groups and coupling conditions.

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8[6][8]
Fmoc-His(Boc)-OH50°C, 10 min0.18[6][8]
Fmoc-His(Trt)-OH90°C, 2 min>16[6][8]
Fmoc-His(Boc)-OH90°C, 2 min0.81[6][8]

As the data indicates, the use of Fmoc-His(Boc)-OH significantly reduces the extent of racemization compared to Fmoc-His(Trt)-OH, particularly at elevated temperatures.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of protected this compound into a peptide sequence via Fmoc-SPPS.

This protocol is a widely used method for the incorporation of Trt-protected histidine.

Materials:

  • Fmoc-D-His(Trt)-OH (3-5 equivalents)

  • HBTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-His(Trt)-OH and HBTU in a minimal amount of DMF.

    • Add DIPEA to the solution to begin activation. Crucially, minimize pre-activation time to reduce racemization.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Monitoring: Confirm the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, a second coupling may be necessary.[7]

The following diagram illustrates the workflow for this standard coupling protocol.

start Start: Peptide-Resin with N-terminal Fmoc swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 kaiser1 Kaiser Test (Confirm free amine) wash1->kaiser1 activate Activate Fmoc-D-His(Trt)-OH (HBTU/DIPEA in DMF) kaiser1->activate Positive Result couple Couple to Resin activate->couple wash2 Wash with DMF couple->wash2 kaiser2 Kaiser Test (Confirm coupling completion) wash2->kaiser2 kaiser2->couple Positive Result (Recouple) end End: Peptide-Resin with incorporated D-His(Trt) kaiser2->end Negative Result

Caption: Standard Coupling Workflow for Fmoc-D-His(Trt)-OH.

This protocol is recommended for minimizing racemization, particularly in challenging sequences or when using elevated temperatures.

Materials:

  • Fmoc-D-His(Boc)-OH (3-5 equivalents)

  • HBTU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-His(Boc)-OH and HBTU in a minimal amount of DMF.

    • Add DIPEA to the solution.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature, or as required for the specific synthesis (e.g., elevated temperature for microwave-assisted SPPS).

  • Washing and Monitoring: Follow steps 4 and 5 from Protocol 1.[6]

This protocol describes the selective removal of the Mtt group from the this compound side chain while the peptide remains attached to the resin.

Materials:

  • Mtt-protected peptidyl-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 5% N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Mmt-protected peptidyl-resin in DCM.

  • Mtt Deprotection:

    • Treat the resin with a solution of 1-5% TFA in DCM for 2-5 minutes.

    • Repeat the treatment until the yellow color of the Mtt cation is no longer observed in the filtrate.

  • Washing: Wash the resin thoroughly with DCM to remove the cleaved Mtt cations and residual acid.

  • Neutralization: Neutralize the resin with a solution of 5% DIPEA in DMF and then wash with DMF.[2]

  • The resin is now ready for subsequent on-resin modification at the this compound side chain.

The following diagram illustrates the decision-making process for selecting the appropriate this compound protection strategy.

start Start: Need to incorporate this compound q1 Is on-resin side-chain modification required? start->q1 strategy_orthogonal Use Fmoc-D-His(Mtt)-OH q1->strategy_orthogonal Yes q2 Is racemization a major concern (e.g., high temperature synthesis)? q1->q2 No strategy_low_rac Use Fmoc-D-His(Boc)-OH q2->strategy_low_rac Yes strategy_standard Use Fmoc-D-His(Trt)-OH with optimized coupling conditions q2->strategy_standard No

Caption: Decision Tree for this compound Protection Strategy.

Conclusion

The successful incorporation of this compound in SPPS is highly dependent on the careful selection of a side-chain protecting group and the optimization of coupling conditions. For standard syntheses where minimal racemization is acceptable, Fmoc-D-His(Trt)-OH can be employed with short activation times. When suppression of racemization is critical, particularly at elevated temperatures, Fmoc-D-His(Boc)-OH is the superior choice. For complex peptides requiring on-resin side-chain modifications, the orthogonal deprotection offered by Fmoc-D-His(Mtt)-OH is invaluable. By understanding the principles and protocols outlined in these application notes, researchers can effectively navigate the challenges of this compound incorporation and achieve the synthesis of high-purity peptides.

References

Application Notes and Protocols for Investigating D-Histidine as a Stabilizing Agent in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production and cell-based research, maintaining cell viability and the stability of secreted proteins is paramount. L-histidine is a well-established supplement in cell culture media and protein formulations, valued for its buffering capacity and its ability to reduce protein aggregation.[1][2] Its stereoisomer, D-histidine, remains a largely unexplored molecule in this context. Emerging research on the stereospecific interactions of amino acids with proteins suggests that this compound may offer unique advantages as a stabilizing agent in cell culture.[3]

These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound to enhance stability in cell culture systems. Due to the novel nature of this application, the following sections present a proposed mechanism of action, detailed experimental protocols for investigation, and templates for data organization, all grounded in established principles of cell culture and amino acid biochemistry.

Proposed Mechanism of Action

The stabilizing effects of this compound in cell culture are hypothesized to be multi-faceted, leveraging its unique biochemical properties:

  • Resistance to Enzymatic Degradation: Most proteases and other enzymes in cell culture systems are stereospecific for L-amino acids. This compound, being the "unnatural" enantiomer, is expected to be resistant to degradation by these enzymes, leading to a longer half-life and sustained availability in the culture medium.

  • Buffering Capacity: Like L-histidine, this compound possesses an imidazole (B134444) side chain with a pKa near physiological pH, allowing it to act as an effective buffer to maintain a stable pH environment in the cell culture medium.[4]

  • Antioxidant Properties and Reduction of Oxidative Stress: Amino acids, including histidine, can act as antioxidants by scavenging reactive oxygen species (ROS).[5] The metabolism of D-amino acids by D-amino acid oxidase (DAAO), an enzyme present in many cell types, produces hydrogen peroxide (H₂O₂).[6][7] While high levels of H₂O₂ can induce oxidative stress, controlled, low-level production might trigger cellular antioxidant defense mechanisms, ultimately leading to a more robust cellular state.

  • Interaction with Cellular Components and Secreted Proteins: this compound may interact directly with the surface of secreted proteins, shielding hydrophobic regions and preventing aggregation, similar to the proposed mechanism for L-histidine. Furthermore, its interaction with the cell membrane could influence cellular signaling and stability.[8]

Data Presentation

To systematically evaluate the effect of this compound on cell culture stability, it is crucial to collect and organize quantitative data in a structured manner. The following tables provide a template for presenting key experimental results.

Table 1: Effect of this compound on Cell Viability and Growth

This compound Concentration (mM)Cell Viability (%) (Trypan Blue)Metabolic Activity (MTT Assay, OD 570nm)Doubling Time (hours)
0 (Control)
1
5
10
20

Table 2: Assessment of Protein Aggregation in Culture Supernatant

This compound Concentration (mM)Monomer Content (%) (SEC-HPLC)Aggregate Content (%) (SEC-HPLC)Average Particle Size (nm) (DLS)Polydispersity Index (PDI) (DLS)
0 (Control)
1
5
10
20

Table 3: Evaluation of Oxidative Stress Markers

This compound Concentration (mM)Intracellular ROS Levels (Fluorescence Intensity)Glutathione (GSH) Concentration (µM)Superoxide Dismutase (SOD) Activity (U/mg protein)
0 (Control)
1
5
10
20

Experimental Protocols

The following protocols provide a framework for investigating the stabilizing effects of this compound in a chosen cell line. It is recommended to adapt these protocols based on the specific cell type and experimental goals.

Protocol 1: Preparation of this compound Supplemented Cell Culture Medium

Objective: To prepare sterile cell culture medium supplemented with various concentrations of this compound.

Materials:

  • Basal cell culture medium (appropriate for the cell line)

  • This compound powder (cell culture grade)

  • Sterile, cell culture grade water

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes and storage bottles

Procedure:

  • Prepare a 100 mM this compound Stock Solution:

    • Weigh out 1.55 g of this compound powder and dissolve it in 80 mL of cell culture grade water in a sterile conical tube.

    • Mix thoroughly until the powder is completely dissolved.

    • Adjust the pH to 7.2-7.4 using 1 M HCl or 1 M NaOH.

    • Bring the final volume to 100 mL with cell culture grade water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

    • Store the stock solution at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

  • Supplement Basal Medium:

    • Under sterile conditions in a laminar flow hood, add the required volume of the 100 mM this compound stock solution to the basal cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 mM).

    • For the control group, add an equivalent volume of sterile cell culture grade water.

    • Gently mix the supplemented media and store at 4°C.

Protocol 2: Assessment of Cell Viability and Proliferation

Objective: To determine the effect of this compound on cell viability and proliferation.

Part A: Trypan Blue Exclusion Assay [9][10]

Materials:

  • Cells cultured in this compound supplemented media

  • Trypan Blue solution (0.4%)[11]

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Harvest cells from culture vessels.

  • Centrifuge the cell suspension at 100 x g for 5 minutes and discard the supernatant.[10]

  • Resuspend the cell pellet in an appropriate volume of PBS.

  • Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).[9]

  • Incubate for 1-2 minutes at room temperature.[12]

  • Load 10 µL of the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate cell viability using the formula:

    • Viability (%) = (Number of viable cells / Total number of cells) x 100

Part B: MTT Assay for Metabolic Activity [13][14]

Materials:

  • Cells cultured in 96-well plates with this compound supplemented media

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and culture with this compound supplemented media for the desired duration.

  • Add 10 µL of MTT solution to each well.[14]

  • Incubate the plate for 2-4 hours at 37°C.[16]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]

  • Mix thoroughly and measure the absorbance at 570 nm using a plate reader.[13]

Protocol 3: Analysis of Protein Aggregation

Objective: To quantify the effect of this compound on the aggregation of secreted proteins.

Materials:

  • Culture supernatant from cells grown in this compound supplemented media

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation:

    • Collect the culture supernatant at different time points.

    • Centrifuge to remove cells and debris.

    • Filter the supernatant through a 0.22 µm filter.

  • SEC-HPLC Analysis:

    • Inject the filtered supernatant into an SEC-HPLC system equipped with a suitable column for protein separation.

    • Analyze the chromatogram to quantify the percentage of monomeric and aggregated protein species.

  • DLS Analysis:

    • Place the filtered supernatant into a suitable cuvette for DLS analysis.

    • Measure the average particle size and polydispersity index (PDI) to assess the presence of aggregates.

Visualizations

G Experimental Workflow for this compound Stability Studies cluster_0 Preparation cluster_1 Analysis cluster_2 Data Interpretation prep_media Prepare this compound Supplemented Media cell_culture Culture Cells with This compound prep_media->cell_culture viability Assess Cell Viability (Trypan Blue, MTT) cell_culture->viability aggregation Analyze Protein Aggregation (SEC-HPLC, DLS) cell_culture->aggregation oxidative_stress Measure Oxidative Stress (ROS, GSH, SOD) cell_culture->oxidative_stress data_analysis Correlate this compound Concentration with Stability Markers viability->data_analysis aggregation->data_analysis oxidative_stress->data_analysis

Caption: Experimental workflow for investigating this compound's effect on cell culture stability.

G Hypothetical Signaling Pathway of this compound D_Histidine This compound DAAO D-Amino Acid Oxidase (DAAO) D_Histidine->DAAO Metabolism H2O2 H₂O₂ (low level) DAAO->H2O2 Production Nrf2 Nrf2 Activation H2O2->Nrf2 Antioxidant_Response Antioxidant Response (GSH, SOD) Nrf2->Antioxidant_Response Upregulation Cell_Stability Enhanced Cell Stability & Reduced Apoptosis Antioxidant_Response->Cell_Stability

Caption: Proposed pathway of this compound mediated enhancement of cellular antioxidant response.

G Logical Relationship of this compound's Stabilizing Action cluster_0 Mechanisms cluster_1 Outcomes D_Histidine This compound Supplementation resistance Resistance to Enzymatic Degradation D_Histidine->resistance buffering pH Buffering D_Histidine->buffering antioxidant Antioxidant Effect D_Histidine->antioxidant interaction Protein/Membrane Interaction D_Histidine->interaction viability Increased Cell Viability resistance->viability buffering->viability antioxidant->viability aggregation Reduced Protein Aggregation interaction->aggregation stability Enhanced Overall Stability viability->stability aggregation->stability

Caption: Logical flow of this compound's proposed stabilizing mechanisms and outcomes.

References

Application Note: D-Histidine as a Negative Control in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the study of enzymatic pathways, the use of appropriate controls is fundamental to ensure the validity and specificity of experimental results. One of the most elegant and powerful controls in assays involving amino acid metabolism is the use of stereoisomers. Enzymes, being chiral molecules, typically exhibit a high degree of stereospecificity, meaning they preferentially bind to and act upon only one of the two enantiomers (L- or D-isomers) of a substrate.

L-histidine is an essential amino acid involved in numerous physiological processes, including protein synthesis, metal ion chelation, and the production of histamine (B1213489) and carnosine[1][2]. The enzymes that metabolize L-histidine, such as Histidine Ammonia-Lyase (Histidase) and L-Histidine Decarboxylase (HDC), have active sites precisely configured to bind the L-enantiomer[3][4]. D-histidine, the non-natural stereoisomer of L-histidine, is therefore not expected to serve as a substrate for these enzymes. This property makes this compound an excellent negative control to demonstrate the stereospecificity of these enzymatic reactions and to rule out non-specific effects.

This application note provides a detailed protocol for using this compound as a negative control in assays for two key enzymes in L-histidine metabolism: Histidase and L-Histidine Decarboxylase (HDC).

Principle and Theoretical Basis

The utility of this compound as a negative control is rooted in the principle of enzyme stereospecificity. The active sites of enzymes responsible for L-histidine metabolism are structured to accommodate the specific three-dimensional arrangement of L-histidine's functional groups.

  • Histidine Ammonia-Lyase (Histidase): This enzyme catalyzes the first step in the primary catabolic pathway of L-histidine, converting it to urocanic acid and ammonia[2][3]. Studies have established the strict substrate specificity of histidase for L-histidine[3].

  • L-Histidine Decarboxylase (HDC): HDC is the sole enzyme responsible for synthesizing histamine from L-histidine in a single step[5][6]. The crystal structure of human HDC reveals a highly specific binding pocket adapted exclusively for L-histidine[3][4].

Because this compound has a different spatial configuration at the alpha-carbon, it cannot bind effectively to the active sites of these enzymes. Consequently, in an in vitro assay, a reaction mixture containing this compound in place of L-histidine should yield no, or negligible, product formation. This directly demonstrates that the observed activity in the presence of L-histidine is a result of a specific, enzyme-catalyzed reaction.

G cluster_L L-Histidine Pathway cluster_D This compound as Negative Control L_His L-Histidine Histidase Histidase L_His->Histidase Substrate HDC L-Histidine Decarboxylase (HDC) L_His->HDC Substrate Urocanate Urocanic Acid Histidase->Urocanate Product Histamine Histamine HDC->Histamine Product D_His This compound Histidase_D Histidase D_His->Histidase_D No Binding HDC_D L-Histidine Decarboxylase (HDC) D_His->HDC_D No Binding

Caption: L-Histidine metabolic pathways and this compound as a control.

Experimental Protocols

The following are generalized protocols for in vitro assays. This compound should be substituted for the L-histidine substrate in a parallel reaction to serve as the negative control.

This protocol is based on the spectrophotometric measurement of urocanic acid formation, which absorbs light at 277 nm.[3]

Materials:

  • Purified histidase enzyme

  • L-Histidine (Substrate)

  • This compound (Negative Control)

  • Tris-HCl buffer (e.g., 100 mM, pH 9.0)

  • Spectrophotometer capable of measuring absorbance at 277 nm

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Reaction Mixture Preparation: For each reaction, prepare a master mix containing the Tris-HCl buffer.

  • Substrate Wells (Positive Control): To appropriate wells, add L-histidine to a final concentration of 10 mM.

  • Negative Control Wells: To separate wells, add this compound to the same final concentration (10 mM).

  • Additional Controls (Recommended):

    • No-Enzyme Control: Prepare wells with L-histidine but add buffer instead of the enzyme solution.

    • Heat-Inactivated Enzyme Control: Prepare wells with L-histidine and add histidase that has been denatured by heating (e.g., 95°C for 10 minutes).

  • Reaction Initiation: Add the purified histidase enzyme solution to all wells (except the no-enzyme control) to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C.

  • Measurement: Monitor the increase in absorbance at 277 nm over time (e.g., every 1-2 minutes for 30 minutes). The rate of increase in absorbance corresponds to the rate of urocanic acid formation.

This protocol describes a fluorometric assay to detect histamine production. It can be adapted from commercially available kits or established methods.[3][7]

Materials:

  • HDC enzyme source (e.g., purified enzyme or cell lysate)

  • L-Histidine (Substrate)

  • This compound (Negative Control)

  • Assay Buffer (specific to the assay, e.g., phosphate (B84403) buffer, pH 7.0)

  • Fluorogenic probe and developer mix (detects a byproduct of histamine metabolism, often H₂O₂)

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a 96-well black microplate, prepare the reaction mixtures.

  • Substrate Wells (Positive Control): Add L-histidine to a final concentration appropriate for the enzyme (e.g., 1-5 mM).

  • Negative Control Wells: Add this compound to the same final concentration as L-histidine.

  • No-Enzyme Control: Prepare wells with L-histidine but add assay buffer instead of the enzyme source to determine background fluorescence.

  • Reaction Initiation: Add the HDC enzyme source to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Detection: Stop the reaction (if necessary) and add the developer mix containing the fluorogenic probe according to the manufacturer's instructions.

  • Measurement: Incubate for a short period (e.g., 10-15 minutes) at room temperature, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 538/587 nm for some probes[7]).

G cluster_prep 1. Preparation cluster_addition 2. Substrate Addition cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Analysis prep_master_mix Prepare Assay Master Mix (Buffer) aliquot Aliquot Master Mix into 96-well Plate prep_master_mix->aliquot add_l_his Positive Control: Add L-Histidine add_d_his Negative Control: Add this compound add_buffer Other Controls: (e.g., No Substrate) add_enzyme Initiate Reaction: Add Enzyme add_l_his->add_enzyme add_d_his->add_enzyme add_buffer->add_enzyme incubate Incubate (e.g., 37°C) add_enzyme->incubate measure Measure Signal (Absorbance or Fluorescence) incubate->measure analyze Compare Signals: (L-His vs. D-His) measure->analyze

Caption: Experimental workflow for using this compound as a negative control.

Data Presentation

The expected results from these assays should clearly demonstrate a significant difference in product formation between the L-histidine and this compound reactions.

Table 1: Example Data from Histidase and HDC Assays

ConditionEnzymeSubstrate (10 mM)Measured Signal (Arbitrary Units)Enzyme Activity (% of Positive Control)
Positive Control HistidaseL-Histidine0.850 (ΔAbs/min)100%
Negative Control HistidaseThis compound0.005 (ΔAbs/min)0.6%
No-Enzyme Control HistidaseL-Histidine0.001 (ΔAbs/min)0.1%
Positive Control HDCL-Histidine12,500 (RFU)100%
Negative Control HDCThis compound150 (RFU)1.2%
No-Enzyme Control HDCL-Histidine120 (RFU)~1.0% (Background)

RFU = Relative Fluorescence Units; ΔAbs/min = Change in Absorbance at 277 nm per minute.

Important Considerations and Limitations

While this compound is a robust negative control, researchers should be aware of potential confounding factors, particularly when working with complex biological samples (e.g., crude tissue homogenates) instead of purified enzymes.

  • Histidine Racemase: Certain bacteria, such as Leuconostoc mesenteroides and Fusobacterium nucleatum, possess a histidine racemase enzyme that can interconvert L- and this compound[8][9]. If such an enzyme is present in the experimental system, this compound could be slowly converted to L-histidine, leading to a false-positive signal.

  • D-Amino Acid Oxidase (DAAO): Some biological systems contain D-amino acid oxidases, which specifically catabolize D-amino acids[10][11]. The presence of DAAO could degrade the this compound control, although this would not typically generate the specific product being measured in the L-histidine pathway assay.

For these reasons, when using non-purified enzyme preparations, it is crucial to run all appropriate controls. The data from the this compound control should always be compared to a no-enzyme or heat-inactivated enzyme control to establish a true baseline.

Conclusion

This compound serves as an excellent and specific negative control for enzymatic assays involving L-histidine metabolism. Its use allows researchers to unequivocally demonstrate the stereospecificity of enzymes like histidase and L-histidine decarboxylase. By incorporating this compound into the experimental design as outlined in these protocols, scientists can generate high-fidelity data, ensuring that the observed enzymatic activity is specific to the natural L-histidine substrate and not an artifact of non-specific interactions.

References

Application Notes and Protocols for Metal Chelation Assay Using D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Histidine, a stereoisomer of the naturally occurring L-Histidine, possesses significant metal-chelating properties primarily due to its imidazole (B134444) side chain, which can effectively coordinate with a variety of divalent metal ions. This characteristic makes this compound and its derivatives valuable subjects of study in fields ranging from pharmacology, where they can be investigated as potential treatments for metal-induced toxicity, to materials science. The ability to quantify the metal-binding affinity and chelating capacity of this compound is crucial for these applications.

These application notes provide detailed protocols for determining the metal chelation capabilities of this compound using two common analytical techniques: UV-Visible (UV-Vis) Spectrophotometry and Fluorescence Spectroscopy. Additionally, a summary of reported binding affinities for histidine with various metal ions is presented. While much of the available literature focuses on L-Histidine, the metal-chelating properties of D- and L-enantiomers are generally considered to be equivalent due to the identical functional groups and their spatial arrangement available for metal coordination.

Data Presentation: Metal Ion Binding Affinities

The interaction between histidine and metal ions can be quantified by stability constants (log β) or dissociation constants (Kd). The following table summarizes representative stability constants for L-Histidine with several divalent metal ions. These values can serve as a useful reference for studies involving this compound. It is important to note that the exact values can vary depending on experimental conditions such as temperature, pH, and ionic strength.

Metal IonStoichiometry (Metal:Histidine)Log β1 (1:1)Log β2 (1:2)Experimental Conditions
Cu(II) 1:1 and 1:210.218.325 °C, 0.1 M KCl
Ni(II) 1:1 and 1:28.715.625 °C, 0.1 M KCl
Zn(II) 1:1 and 1:26.512.037 °C, 0.15 M KNO3
Co(II) 1:1 and 1:27.012.437 °C, 0.15 M KNO3
Fe(II) 1:1 and 1:2~5.5Not Reported25 °C

Note: Data is primarily for L-histidine and is compiled from various sources. The stability constants for this compound are expected to be highly similar.

Experimental Protocols

Protocol 1: UV-Visible Spectrophotometry - Competitive Binding Assay

This protocol describes a competitive binding assay to determine the metal-chelating activity of this compound. The method is based on the displacement of a colored indicator from a metal-indicator complex by this compound, leading to a measurable change in absorbance.

Principle: A metal ion and a chromogenic indicator (e.g., Pyrocatechol Violet, PCV) form a colored complex with a specific absorbance maximum. Upon addition of this compound, it will compete with the indicator for the metal ion. If this compound has a higher affinity for the metal ion, it will displace the indicator, causing a decrease in the absorbance of the metal-indicator complex.

Materials:

  • This compound

  • Metal salt (e.g., CuSO₄, NiSO₄, ZnCl₂, FeSO₄)

  • Pyrocatechol Violet (PCV) or other suitable indicator

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Deionized water

  • UV-Vis Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Reagent Preparation:

    • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in the buffer solution. Prepare a series of dilutions to the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM).

    • Metal Salt Stock Solution (1 mM): Dissolve the metal salt in deionized water.

    • Indicator Stock Solution (1 mM): Dissolve PCV in deionized water.

  • Assay Setup (for a 200 µL final volume in a 96-well plate):

    • Blank: 160 µL of buffer and 40 µL of deionized water.

    • Control (Metal-Indicator Complex): 100 µL of buffer, 40 µL of metal salt solution (final concentration 200 µM), and 40 µL of indicator solution (final concentration 200 µM), and 20 µL of deionized water.

    • Test Samples: 100 µL of buffer, 40 µL of metal salt solution (final concentration 200 µM), 40 µL of indicator solution (final concentration 200 µM), and 20 µL of this compound dilution.

  • Incubation: Mix the components gently and incubate the plate at room temperature for 15-30 minutes to allow the reaction to reach equilibrium.

  • Measurement: Measure the absorbance of the control and all test samples at the wavelength of maximum absorbance for the metal-indicator complex (e.g., around 632 nm for the Cu(II)-PCV complex).

  • Data Analysis:

    • Calculate the percentage of metal chelation using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of chelation against the concentration of this compound to determine the concentration-dependent chelating activity and to calculate the IC50 value (the concentration of this compound required to chelate 50% of the metal ions).

UV_Vis_Workflow UV-Vis Competitive Binding Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis prep_dhis This compound Dilutions setup_sample Sample (Metal + Indicator + this compound) prep_dhis->setup_sample prep_metal Metal Salt Solution setup_control Control (Metal + Indicator) prep_metal->setup_control prep_metal->setup_sample prep_ind Indicator Solution prep_ind->setup_control prep_ind->setup_sample setup_blank Blank incubate Incubate at Room Temperature setup_blank->incubate setup_control->incubate setup_sample->incubate measure Measure Absorbance (e.g., 632 nm) incubate->measure analyze Calculate % Chelation measure->analyze

Caption: Workflow for the UV-Vis competitive binding assay.

Protocol 2: Fluorescence Quenching Assay

This protocol utilizes the intrinsic fluorescence of this compound or a fluorescently labeled this compound derivative to measure metal binding.

Principle: The fluorescence emission of a fluorophore can be quenched upon binding to a metal ion. This quenching can occur through various mechanisms, including electron transfer or energy transfer. The degree of fluorescence quenching is proportional to the amount of metal-fluorophore complex formed, allowing for the determination of binding affinity. This compound has weak intrinsic fluorescence, so this assay is more effective with a fluorescent label or by monitoring the quenching of a fluorescent probe that is displaced by this compound. For this protocol, we will focus on the intrinsic fluorescence quenching of this compound.

Materials:

  • This compound

  • Metal salt (e.g., CuSO₄, NiSO₄)

  • Buffer solution (e.g., Phosphate or HEPES buffer, pH 7.4)

  • Deionized water

  • Fluorometer with excitation and emission wavelength control

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • This compound Stock Solution (1 mM): Dissolve this compound in the buffer solution.

    • Metal Salt Stock Solution (10 mM): Dissolve the metal salt in deionized water. Prepare a series of dilutions.

  • Instrument Setup:

    • Set the excitation wavelength for this compound (approximately 210 nm, though this may require optimization).

    • Scan for the emission maximum (typically around 280-300 nm).

    • Set the excitation and emission slits to an appropriate width to obtain a stable signal.

  • Titration:

    • Place a known concentration of this compound solution (e.g., 100 µM) in a quartz cuvette.

    • Record the initial fluorescence intensity (F₀).

    • Make successive additions of small aliquots of the metal salt solution to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence intensity (F) after each addition.

  • Data Analysis:

    • Correct the fluorescence data for dilution by multiplying the observed fluorescence by the dilution factor ((V₀ + V_add) / V₀), where V₀ is the initial volume and V_add is the total volume of added titrant.

    • Plot the corrected fluorescence intensity (F) or the ratio F/F₀ against the concentration of the metal ion.

    • The data can be fitted to a binding isotherm (e.g., the Stern-Volmer equation for collisional quenching or a specific binding model) to determine the binding constant (Ka) or dissociation constant (Kd).

Fluorescence_Workflow Fluorescence Quenching Assay Workflow cluster_prep Preparation cluster_measurement Titration & Measurement cluster_analysis Data Analysis prep_dhis This compound Solution initial_F Measure Initial Fluorescence (F₀) of this compound prep_dhis->initial_F prep_metal Metal Salt Titrant add_metal Add Aliquots of Metal Salt prep_metal->add_metal initial_F->add_metal measure_F Measure Fluorescence (F) after each addition add_metal->measure_F Repeat measure_F->add_metal correct_dilution Correct for Dilution measure_F->correct_dilution plot_data Plot F/F₀ vs. [Metal] correct_dilution->plot_data fit_model Fit to Binding Model to find Kd plot_data->fit_model

Caption: Workflow for the fluorescence quenching titration assay.

Signaling Pathways and Logical Relationships

The interaction between this compound and a metal ion is a direct chemical interaction, a ligand-metal binding event, rather than a complex biological signaling pathway. The logical relationship is a competitive equilibrium as described in the UV-Vis assay.

Logical_Relationship Competitive Binding Equilibrium MI Metal-Indicator Complex (Colored) M Free Metal Ion MI->M Dissociation M->MI Association MDHis Metal-D-Histidine Complex (Colorless) M->MDHis Chelation by this compound I Free Indicator DHis This compound

Application Notes and Protocols for DPPH Assay of D-Histidine Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DPPH radical is a stable free radical that exhibits a deep purple color with a maximum absorbance at approximately 517 nm.[3][4] When an antioxidant is present, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to change to a pale yellow color.[3] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Data Presentation

A thorough literature search did not yield specific quantitative data (e.g., IC50 values) for the DPPH radical scavenging activity of D-Histidine. The available data primarily focuses on L-Histidine and histidine-containing dipeptides. One study noted that this compound demonstrated minimal to no neuroprotective effects compared to L-Histidine, which could suggest potentially lower antioxidant capacity. However, direct comparative studies on their DPPH radical scavenging activity are lacking.

For context and comparative purposes, the table below summarizes the reported antioxidant activity of L-Histidine and related compounds.

CompoundConcentration (mM)% InhibitionIC50 ValueReference
L-Histidine 20~7%Not Reported[1]
Carnosine (β-alanyl-L-histidine) 20~15%> 30 mM[1]
Anserine (β-alanyl-3-methyl-L-histidine) 20~10%Not Reported[1]
Ascorbic Acid (Positive Control) --~0.05 mM

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Experimental Protocols

This section provides a detailed methodology for performing the DPPH assay to determine the antioxidant activity of this compound.

Materials and Reagents
  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol)

  • Positive Control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

  • Distilled water

  • Micropipettes and tips

Reagent Preparation
  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.[1]

  • This compound Stock Solution: Prepare a stock solution of this compound in distilled water or a suitable buffer. The concentration of the stock solution should be chosen to allow for the preparation of a series of dilutions.

  • Positive Control Stock Solution: Prepare a stock solution of the positive control (e.g., 1 mM Ascorbic Acid in distilled water).

Experimental Procedure
  • Preparation of Test Samples: Prepare a series of dilutions of the this compound stock solution in distilled water or the chosen solvent. The concentration range should be selected to ideally encompass the IC50 value.

  • Reaction Setup:

    • In a 96-well microplate, add 100 µL of the freshly prepared 0.1 mM DPPH solution to each well.

    • Add 100 µL of the different concentrations of the this compound solutions to the respective wells.

    • For the blank, add 100 µL of the solvent (e.g., distilled water) and 100 µL of methanol.

    • For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.

    • Prepare the positive control in the same manner as the test samples.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the sample).

  • Asample is the absorbance of the sample (DPPH solution with this compound).

The IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical, can be determined by plotting the percentage of inhibition against the concentration of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the DPPH assay.

DPPH_Assay_Workflow DPPH Assay Experimental Workflow Reagent_Prep Reagent Preparation (DPPH, this compound, Control) Serial_Dilutions Prepare Serial Dilutions of this compound Reagent_Prep->Serial_Dilutions Reaction_Setup Reaction Setup in 96-Well Plate (DPPH + Sample/Control) Serial_Dilutions->Reaction_Setup Incubation Incubate in Dark (30 minutes at RT) Reaction_Setup->Incubation Absorbance_Measurement Measure Absorbance at 517 nm Incubation->Absorbance_Measurement Data_Analysis Calculate % Inhibition and IC50 Value Absorbance_Measurement->Data_Analysis

Caption: A flowchart of the DPPH assay protocol.

Signaling Pathway: DPPH Radical Scavenging by this compound

The antioxidant activity of histidine is attributed to the ability of its imidazole (B134444) ring to donate a hydrogen atom to the DPPH radical, thereby neutralizing it. The proposed mechanism is illustrated below.

DPPH_Reaction_Mechanism Proposed Mechanism of DPPH Radical Scavenging by this compound D_Histidine This compound (with Imidazole Ring) Histidine_Radical This compound Radical D_Histidine->Histidine_Radical H• donation DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H H• acceptance

Caption: this compound neutralizes the DPPH radical.

Conclusion

The DPPH assay is a straightforward and effective method for evaluating the radical scavenging activity of compounds like this compound. While specific quantitative data for this compound's antioxidant capacity is currently limited in the scientific literature, the provided protocol enables researchers to determine these values. The antioxidant activity of histidine is primarily mediated by the hydrogen-donating capability of its imidazole ring. Further research is warranted to quantify the DPPH radical scavenging activity of this compound and to compare it with its L-enantiomer to fully understand its potential as an antioxidant.

References

Application of D-Histidine in Drug Formulation and Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a versatile amino acid excipient widely employed in the formulation of biopharmaceuticals, particularly therapeutic proteins such as monoclonal antibodies (mAbs). Its utility stems from a multifaceted mechanism of action that includes pH buffering, antioxidation, and direct interaction with the protein surface to inhibit aggregation.[1] The imidazole (B134444) side chain of histidine, with a pKa of approximately 6.0, provides effective buffering capacity in the physiologically relevant pH range of 5.5 to 7.4.[1] While the naturally occurring L-histidine is conventionally used, emerging evidence highlights the potential of its stereoisomer, D-histidine, as a novel excipient with potentially advantageous properties for protein stabilization.[1] Studies have suggested that the chirality of histidine can influence its interaction with proteins, with some research indicating a greater number of interaction sites for this compound on a monoclonal antibody compared to L-histidine.[1] This suggests a different binding landscape for the D-isomer, which could translate to enhanced stability.

This document provides a comprehensive overview of the application of this compound in drug formulation and delivery, with a focus on its role in protein stabilization and its emerging use in advanced drug delivery systems. Detailed experimental protocols are provided to facilitate the evaluation of this compound in formulation development.

Mechanisms of Protein Stabilization by this compound

This compound contributes to the stability of therapeutic proteins through several key mechanisms, analogous to its L-isomer but with potential differences arising from stereospecific interactions:

  • Buffering Capacity: The imidazole side chain of this compound has a pKa around 6.0, making it an effective buffer for maintaining a stable pH in formulations, which is critical for preventing pH-sensitive degradation pathways like aggregation and hydrolysis.[1][2][3]

  • Antioxidant Effects: this compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that catalyze oxidation reactions. This protects sensitive amino acid residues, such as methionine and tryptophan, from oxidative damage.[1]

  • Inhibition of Aggregation: Through direct interaction with the protein surface, this compound can shield solvent-exposed hydrophobic patches.[1][4] This reduces the propensity for protein-protein interactions that lead to the formation of aggregates, a major degradation pathway for therapeutic proteins.[1][4] The potentially greater number of interaction sites for this compound could lead to more effective shielding and a greater reduction in aggregation.[1]

  • Viscosity Reduction: Histidine has been shown to reduce the viscosity of high-concentration antibody solutions, which is a desirable property for the manufacturing and subcutaneous administration of biotherapeutics.[5][6]

Quantitative Data on the Effects of Histidine in Formulations

The following tables summarize quantitative data from various studies on the impact of histidine on protein formulation parameters. It is important to note that much of the existing literature focuses on L-histidine; however, the principles and analytical methods are directly applicable to the evaluation of this compound.

ParameterProtein/SystemHistidine ConcentrationObservationReference
Thermal Stability (Tm) Herceptin (Trastuzumab)~20 mg/mL in Histidine BufferTmax,1: 70.76 ± 0.38 °C, Tmax,2: 82.66 ± 0.09 °C[7]
IgG1 WT in L-histidine/trehalose buffer1 mg/mLTm1 ~70 °C, Tm2 ~85 °C[8]
Aggregation Fully human anti-IL8 mAbIncreasing concentrationsInhibited the increase of high-molecular-weight (HMW) species[9]
MAB 1 in 20 mM histidine buffer150 mg/mLAccumulated ~5 times more aggregates than RefmAb at 40°C after 3 months[6]
Viscosity Monoclonal AntibodyIncreasing concentrationsReduced solution viscosity[9]
mAb A in 20 mM His/His•HCl pH 6.0150 mg/mLViscosity of 69 cP[10]
Hydrodynamic Radius (RH) IgG4 mAb1 mM to 20 mMRH increased from ~5 nm to ~6.5 nm at pH 5.8[11][12]
mAb in 1 mM and 20 mM histidine2 g/LIncreased RH with increasing histidine concentration[13]
Binding Interactions Monoclonal Antibody-~2-4 additional interaction sites for this compound vs. L-histidine[14]
ParameterSystempHDrug ReleaseReference
pH-Responsive Drug Release Doxorubicin from DexPHS nanoparticles5.0~70% release after 24h[3]
Doxorubicin from DexPHS nanoparticles7.4~30% release after 24h[3]
Doxorubicin from poly(L-histidine)-grafted MSNs5.5~80% release after 72h[15]
Doxorubicin from poly(L-histidine)-grafted MSNs7.4~60% release after 72h[15]

Experimental Protocols

Protocol 1: Preparation of Protein Formulation with this compound

Objective: To prepare a stable protein formulation using this compound as a buffering agent and stabilizer.

Materials:

  • Therapeutic protein (e.g., monoclonal antibody) stock solution

  • This compound hydrochloride hydrate (B1144303)

  • L-Histidine hydrochloride hydrate (for comparison)

  • Water for Injection (WFI)

  • Other excipients as required (e.g., sucrose, polysorbate 20)

  • Dialysis tubing or tangential flow filtration (TFF) system

  • Sterile filters (0.22 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Buffer Preparation:

    • Prepare a 100 mM stock solution of this compound buffer at the target pH (e.g., pH 6.0) by dissolving this compound hydrochloride hydrate in WFI and adjusting the pH with a suitable acid or base.

    • Prepare a corresponding 100 mM L-histidine buffer for comparative studies.[1]

  • Buffer Exchange:

    • Exchange the buffer of the protein stock solution into the prepared this compound or L-histidine buffer using either dialysis against the target buffer or a TFF system.[1]

  • Concentration Adjustment:

    • Adjust the protein concentration to the desired final concentration (e.g., 10 mg/mL) using the respective histidine buffer.[1]

  • Excipient Addition:

    • If required, add other excipients (e.g., cryoprotectants like sucrose, surfactants like polysorbate 20) from concentrated stock solutions.

  • Final Formulation and Sterilization:

    • Bring the formulation to the final volume with the respective histidine buffer.

    • Sterile filter the final formulation through a 0.22 µm filter into sterile vials.[1]

Protocol 2: Evaluation of Protein Stability in this compound Formulation

Objective: To assess the conformational and colloidal stability of a protein formulated in this compound.

A. Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To determine the melting temperature (Tm) of the protein.

Materials:

  • Protein formulation from Protocol 1

  • Reference buffer (the same formulation buffer without the protein)

  • DSC instrument and pans

Methodology:

  • Load the protein sample and the reference buffer into separate DSC pans.[1]

  • Place the pans in the DSC instrument.

  • Scan the samples over a defined temperature range (e.g., 20-100°C) at a constant heating rate (e.g., 1°C/min).[1][7]

  • Analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm). A higher Tm indicates greater conformational stability.[1]

B. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, aggregates, and fragments.

Materials:

  • Protein formulation from Protocol 1

  • SEC-HPLC system with a suitable column

  • Mobile phase (typically the formulation buffer)

Methodology:

  • Equilibrate the SEC-HPLC system with the mobile phase.[1]

  • Inject a defined amount of the protein sample.

  • Monitor the eluate at 280 nm.

  • Analyze the chromatogram to determine the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).[1]

  • Calculate the percentage of each species relative to the total peak area. A slower rate of increase in high molecular weight species indicates better stability against aggregation.[1]

C. Dynamic Light Scattering (DLS) for Hydrodynamic Radius and Polydispersity

Objective: To assess the hydrodynamic radius (RH) and polydispersity of the protein as an indicator of aggregation.

Materials:

  • Protein formulation from Protocol 1

  • DLS instrument

  • DLS cuvettes

Methodology:

  • Filter the sample through a low-protein-binding filter (e.g., 0.2 µm) to remove dust and large particles.[16]

  • Place the sample into a clean DLS cuvette.[1]

  • Measure the scattered light intensity fluctuations to determine the particle size distribution.[1]

  • Analyze the data to obtain the average hydrodynamic radius and polydispersity index (PDI). An increase in these values can indicate the formation of aggregates.[1]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Analysis

Objective: To measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between this compound and the therapeutic protein.

Materials:

  • Therapeutic protein

  • This compound and L-Histidine solutions

  • Dialysis buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.2)

  • ITC instrument

Methodology:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen buffer.[2]

    • Prepare concentrated solutions of this compound and L-histidine in the same dialysis buffer.

    • Accurately determine the concentrations of the protein and histidine solutions.[2]

  • ITC Experiment:

    • Load the protein solution (typically in the µM range) into the sample cell of the ITC instrument.[2]

    • Load the histidine solution (in the mM range) into the injection syringe.[2]

    • Perform a series of injections of the histidine solution into the protein solution while monitoring the heat change.[2]

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat of reaction for each injection.

    • Plot the heat of reaction against the molar ratio of histidine to protein.

    • Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Application in Drug Delivery

Beyond its role as a stabilizing excipient, histidine, particularly in its polymeric form (poly-L-histidine), is being explored for advanced drug delivery applications, primarily due to its pH-responsive nature.

pH-Responsive Drug Release

Poly(L-histidine) (PLH) contains imidazole groups that become protonated in acidic environments, such as those found in tumor microenvironments and endosomes (pH 5.0-6.5).[3][17][18] This protonation leads to a change in the polymer's properties, often from hydrophobic to hydrophilic, which can trigger the disassembly of nanocarriers and the release of an encapsulated drug.[18]

Mechanism of pH-Responsive Release:

  • At physiological pH (~7.4), PLH is relatively hydrophobic and can form the core of nanoparticles or micelles, encapsulating hydrophobic drugs.

  • In an acidic environment, the imidazole groups of PLH become protonated.

  • The resulting electrostatic repulsion between the protonated imidazole groups causes the polymer to swell or dissolve.[15]

  • This conformational change leads to the destabilization of the nanocarrier and the release of the encapsulated drug.[17]

Endosomal Escape

The "proton sponge" effect of histidine-rich carriers is a well-described mechanism for enhancing the intracellular delivery of therapeutic agents.[19]

Mechanism of Endosomal Escape:

  • Nanoparticles containing histidine are taken up by cells via endocytosis, becoming enclosed within endosomes.

  • As the endosome matures, its internal pH drops due to the action of proton pumps (V-ATPase).

  • The imidazole groups of histidine buffer the endosomal pH by absorbing protons.

  • This influx of protons is followed by a passive influx of chloride ions and water to maintain charge neutrality, leading to osmotic swelling of the endosome.

  • The increased osmotic pressure eventually leads to the rupture of the endosomal membrane, releasing the therapeutic cargo into the cytoplasm.[19]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Stability Assessment cluster_stress Accelerated Stability Study cluster_data Data Analysis and Comparison prep_d This compound Formulation dsc DSC (Thermal Stability) prep_d->dsc T=0 Analysis sec SEC-HPLC (Aggregation) prep_d->sec T=0 Analysis dls DLS (Hydrodynamic Radius) prep_d->dls T=0 Analysis itc ITC (Binding) prep_d->itc T=0 Analysis stress Incubation at Various Temperatures prep_d->stress T=0 Analysis prep_l L-Histidine Formulation prep_l->dsc T=0 Analysis prep_l->sec T=0 Analysis prep_l->dls T=0 Analysis prep_l->itc T=0 Analysis prep_l->stress T=0 Analysis prep_c Control (No Histidine) prep_c->dsc T=0 Analysis prep_c->sec T=0 Analysis prep_c->dls T=0 Analysis prep_c->itc T=0 Analysis prep_c->stress T=0 Analysis analysis Comparative Analysis of D-His vs. L-His vs. Control dsc->analysis sec->analysis dls->analysis itc->analysis stress->analysis Time-Point Analysis

Caption: Experimental workflow for comparing protein stability in this compound and L-histidine formulations.

endosomal_escape cluster_cell Cellular Environment cluster_endosome Endosome (pH ~5.0-6.5) proton_pump V-ATPase (H+ Pump) protons_in H+ proton_pump->protons_in Pumps H+ into endosome drug_carrier Histidine-containing Drug Carrier swelling Osmotic Swelling drug_carrier->swelling Buffers pH, attracts ions & water cl_in Cl- water_in H2O cytoplasm Cytoplasm swelling->cytoplasm Endosomal Rupture drug_release Drug Release cytoplasm->drug_release outside Extracellular Space outside->drug_carrier Endocytosis

Caption: Mechanism of endosomal escape via the proton sponge effect of histidine-containing drug carriers.

Conclusion

This compound presents a promising, albeit less explored, alternative to L-histidine in the formulation of therapeutic proteins. The potential for stereospecific interactions that could lead to enhanced stability warrants its consideration in formulation development pipelines. The experimental protocols outlined in this document provide a framework for the systematic evaluation of this compound as a protein stabilizer. Furthermore, the inherent pH-sensitivity of the histidine imidazole group is being leveraged in the design of sophisticated drug delivery systems for targeted and controlled release. As the demand for stable, high-concentration protein formulations and advanced drug delivery systems grows, this compound may offer unique advantages for addressing these challenges.

References

Application Notes and Protocols for the Analysis of D-Histidine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The strategic incorporation of D-amino acids, such as D-Histidine, into peptide-based therapeutics is a critical strategy for enhancing proteolytic stability and modulating biological activity.[1][2] Unlike their L-counterparts, peptides containing D-amino acids are less susceptible to degradation by proteases, which can significantly improve their pharmacokinetic profiles.[2] However, the unique imidazole (B134444) side chain of histidine presents a high propensity for racemization during solid-phase peptide synthesis (SPPS).[3] This can lead to contamination with the L-histidine diastereomer, compromising the purity and intended biological function of the final peptide.[3] Therefore, rigorous analytical methods are required to verify and quantify the incorporation of this compound, ensuring the stereochemical integrity of synthetic peptides.

Detecting the presence of a D-amino acid is challenging because this modification does not induce any change in molecular mass, making it transparent to standard mass spectrometry analysis.[4][5] This document provides a detailed overview of various analytical techniques, complete with experimental protocols and comparative data, to guide researchers in selecting the most appropriate method for their specific needs.

Comparative Overview of Analytical Methods

Several analytical techniques can be employed to confirm the presence and stereochemistry of this compound in a peptide. The choice of method depends on factors such as required sensitivity, the need for quantitative data, sample availability, and whether the peptide should remain intact. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful tools for this purpose.[1][6]

Table 1: Comparison of Key Analytical Methods for this compound Analysis

Parameter LC-MS with Chiral Derivatization Chiral HPLC-MS NMR with Chiral Derivatizing Agents (CDAs) Tandem MS (Intact Peptide) Enzymatic Screening
Principle Peptide hydrolysis, derivatization with a chiral reagent (e.g., Marfey's reagent), and LC-MS analysis to separate and quantify diastereomers.[6]Peptide hydrolysis, followed by separation of underivatized D- and L-amino acids on a chiral stationary phase, with MS detection.[6]Covalent reaction of the hydrolyzed peptide with an enantiopure CDA to form diastereomers with distinct NMR spectra.[1]Fragmentation of the intact peptide; peak intensities in the MS/MS spectrum can depend on chirality.[7]Digestion with enzymes that selectively cleave peptides with L-amino acids (e.g., Aminopeptidase M), followed by LC-MS to identify resistant peptides.[8]
Primary Application Quantitative analysis of D/L amino acid ratios.[6]Quantitative analysis of D/L amino acid ratios.[6]Unambiguous confirmation of stereochemistry.[1]Identification and localization of D-amino acids in known sequences.[7]Screening complex mixtures for potential D-amino acid-containing peptides (DAACPs).[8]
Sensitivity High (picomole to femtomole range).[6]High (picomole to femtomole range).[6]Moderate (milligram sample required).[9]High (picomole to femtomole range).[7]Moderate to High (depends on subsequent LC-MS analysis).[8]
Sample State Destroyed (Peptide Hydrolysis).[6]Destroyed (Peptide Hydrolysis).[6]Destroyed (Peptide Hydrolysis).[1]Intact Peptide.Intact Peptide.
Key Advantage Well-established, reliable, and highly quantitative.[1][6]Direct separation without a derivatization step.[6]Provides large, easily detectable chemical shift differences for unambiguous determination.[1]Analyzes the intact peptide, preserving information about the modification's position.[7]Effective for non-targeted discovery of DAACPs in complex biological samples.[8]
Key Disadvantage Peptide hydrolysis can sometimes lead to racemization; adds an extra workflow step.[1][6]May require significant method development to achieve optimal separation.[1]Requires peptide hydrolysis and an extra derivatization step.[1]Stereosensitive fragmentation is sequence-dependent and not universally applicable.[7]Indirect method; requires further analysis to confirm the specific D-amino acid and its location.[8]

Experimental Workflows and Logical Relationships

Visualizing the experimental process and the relationships between different analytical strategies is crucial for planning a comprehensive analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Results Peptide Synthetic Peptide (Containing this compound) Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Peptide->Hydrolysis For methods requiring free amino acids Tandem_MS Intact Peptide MS/MS Analysis Peptide->Tandem_MS Chiral_Deriv Chiral Derivatization (e.g., Marfey's Reagent) Hydrolysis->Chiral_Deriv Chiral_HPLC Chiral HPLC-MS Analysis Hydrolysis->Chiral_HPLC LCMS LC-MS Analysis Chiral_Deriv->LCMS NMR NMR Analysis Chiral_Deriv->NMR Quant Quantitative D/L Ratio LCMS->Quant Chiral_HPLC->Quant Confirm Stereochemical Confirmation NMR->Confirm Tandem_MS->Confirm Localize Positional Information Tandem_MS->Localize

Caption: General workflow for analyzing this compound incorporation in peptides.

G cluster_hydrolysis Methods Requiring Peptide Hydrolysis cluster_intact Methods for Intact Peptides center_node Analysis of this compound Incorporation LCMS_Deriv LC-MS with Chiral Derivatization center_node->LCMS_Deriv Quantitative Chiral_HPLC Chiral HPLC-MS center_node->Chiral_HPLC Quantitative NMR_CDA NMR with Chiral Derivatizing Agents center_node->NMR_CDA Confirmatory Tandem_MS Tandem MS (MS/MS) center_node->Tandem_MS Positional Enzymatic Enzymatic Screening center_node->Enzymatic Screening

Caption: Logical relationships between different analytical approaches.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments discussed.

Protocol 1: LC-MS Analysis with Chiral Derivatization (Marfey's Reagent)

This method is widely used for determining the enantiomeric purity of amino acids in a peptide by creating diastereomers that can be separated by standard reverse-phase chromatography.[6][8]

A. Peptide Hydrolysis

  • Accurately weigh 1-2 mg of the synthetic peptide into a hydrolysis tube.[6]

  • Add 500 µL of 6 M HCl.[6]

  • Seal the tube under vacuum and heat at 110°C for 24 hours.[6]

  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.[6]

  • Reconstitute the amino acid hydrolysate in 200 µL of ultrapure water.[6]

B. Derivatization with Marfey's Reagent (FDAA)

  • To 50 µL of the amino acid hydrolysate, add 20 µL of 1 M sodium bicarbonate.

  • Add 100 µL of 1% (w/v) Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Incubate the reaction mixture at 40°C for 1 hour with gentle shaking.[1]

  • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.[1]

  • Evaporate the solvent to dryness and dissolve the residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile (B52724)/water) for LC-MS analysis.

C. LC-MS/MS Analysis

  • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient: A typical gradient might be 10-50% B over 20 minutes.

  • Mass Spectrometry: Operate in positive ion mode and use tandem MS (MS/MS) for identification and quantification of the derivatized D- and L-histidine. The diastereomers will have different retention times.[6]

  • Quantification: Compare the peak areas of the derivatized D- and L-histidine to determine their ratio.

start Peptide Sample hydrolysis 1. Peptide Hydrolysis (6M HCl, 110°C) start->hydrolysis derivatization 2. Derivatization (Marfey's Reagent, 40°C) hydrolysis->derivatization lc_separation 3. RP-HPLC Separation derivatization->lc_separation ms_detection 4. MS/MS Detection and Quantification lc_separation->ms_detection result D/L Histidine Ratio ms_detection->result

Caption: Workflow for LC-MS analysis with chiral derivatization.

Protocol 2: Chiral HPLC-MS Analysis

This method allows for the direct separation of D- and L-histidine without derivatization by using a specialized chiral column.[6]

A. Peptide Hydrolysis

  • Perform peptide hydrolysis as described in Protocol 1A.

B. Chiral HPLC-MS Analysis

  • Column: Select a suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation (e.g., CHIROBIOTIC T, T2, TAG, or R).[10]

  • Mobile Phase: The mobile phase composition is critical and column-dependent. Common mobile phases include mixtures of methanol, ethanol, or acetonitrile with water, often with acidic or basic additives to improve separation. Follow the manufacturer's recommendations for the specific column.

  • Mass Spectrometry Detection: Couple the HPLC system to a mass spectrometer operating in positive ion mode.[6]

  • Analysis: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of D- and L-histidine. The D- and L-histidine enantiomers will elute at different retention times.[6]

  • Quantification: Calculate the D/L ratio based on the integrated peak areas of the two enantiomers.

Protocol 3: NMR Analysis using a Chiral Derivatizing Agent (CDA)

NMR spectroscopy offers a powerful way to unambiguously confirm stereochemistry.[1] Using a CDA creates diastereomers with distinct and resolvable NMR signals.[1]

A. Sample Preparation

  • Perform peptide hydrolysis as described in Protocol 1A.

  • Perform derivatization with a suitable CDA, such as Marfey's reagent, as described in Protocol 1B.

B. NMR Data Acquisition

  • Dissolve the dried, derivatized residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).[1]

  • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).[9]

  • For more complex spectra, 2D NMR techniques like COSY and TOCSY can be used to aid in proton assignments.[11]

C. Data Analysis

  • Identify the signals corresponding to the protons of the histidine residue in the derivatized sample.

  • Compare the chemical shifts of the histidine protons to those of standard L-Histidine and this compound derivatives prepared and analyzed in the same manner.[1] The difference in chemical shifts between the diastereomers provides confirmation of the D-enantiomer's presence.

Protocol 4: Enzymatic Screening for D-Amino Acid-Containing Peptides (DAACPs)

This protocol is useful for screening complex peptide mixtures to identify candidates that may contain D-amino acids. It relies on the principle that many proteases are stereospecific for L-amino acids.[8]

A. Enzymatic Digestion

  • Dissolve the peptide mixture in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Add Aminopeptidase M (APM), an enzyme that sequentially cleaves N-terminal L-amino acids. The exact enzyme concentration and reaction time must be optimized to ensure full hydrolysis of all-L-peptides with minimal degradation of potential DAACPs.[8]

  • Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 4, 12, and 24 hours).

  • Stop the reaction in each aliquot by adding an acid, such as 0.1% trifluoroacetic acid (TFA), which also prepares the sample for reverse-phase cleanup.[8]

B. LC-MS Analysis

  • Analyze the samples from each time point using LC-MS.

  • Compare the chromatograms over the time course. Peptides that are resistant to digestion and remain present at later time points are considered potential DAACPs.[8]

C. Confirmation

  • Isolate the candidate peptides using preparative HPLC.

  • Confirm the presence and location of the D-amino acid using one of the other methods described above (e.g., Protocol 1 or 3).[8]

References

Application Notes and Protocols for the Quantification of D-Histidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Histidine, the D-enantiomer of the essential amino acid L-Histidine, has garnered increasing interest in biomedical research. While L-Histidine's roles are well-established, emerging evidence suggests that this compound may have unique physiological and pathological significance.[1][2][3] Accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for elucidating its functions and exploring its potential as a biomarker. These application notes provide detailed protocols for three robust analytical techniques for this compound quantification: Enzymatic Assays, High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzymatic Assay using D-Amino Acid Oxidase (DAAO)

Enzymatic assays offer a cost-effective and high-throughput method for the quantification of D-amino acids.[1][4][5] These assays leverage the high stereospecificity of enzymes like D-Amino Acid Oxidase (DAAO), which catalyzes the oxidative deamination of D-amino acids, but not their L-counterparts.[1][4][6] The assay for this compound involves the DAAO-catalyzed reaction, followed by the detection of one of the reaction products: the corresponding α-keto acid, ammonia, or hydrogen peroxide.[6]

Signaling Pathway of DAAO-Catalyzed this compound Oxidation

daao_pathway D_His This compound DAAO D-Amino Acid Oxidase (DAAO) D_His->DAAO O2 O₂ O2->DAAO Keto_Acid α-Keto-β-imidazole- propionic Acid DAAO->Keto_Acid H2O2 H₂O₂ DAAO->H2O2 NH3 NH₃ DAAO->NH3

Caption: DAAO-catalyzed oxidation of this compound.

Experimental Protocol: this compound Quantification via Hydrogen Peroxide Detection

This protocol describes a coupled enzymatic assay where the hydrogen peroxide (H₂O₂) produced from the DAAO reaction is measured using a fluorometric probe.

Materials:

  • D-Amino Acid Oxidase (DAAO) from porcine kidney

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorogenic probe)

  • This compound standard

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Biological sample (e.g., deproteinized plasma, urine)

  • 96-well microplate (black, clear bottom)

  • Fluorometric microplate reader

Procedure:

  • Sample Preparation:

    • For plasma or serum, deproteinize the sample by adding 3 volumes of ice-cold methanol, vortexing, and centrifuging at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Urine samples should be centrifuged at 10,000 x g for 5 minutes at 4°C to remove any particulate matter.[7]

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in phosphate buffer.

    • Create a series of dilutions to generate standards ranging from 0 to 100 µM.

  • Reaction Mixture Preparation (per well):

    • Prepare a working solution containing 0.1 mM Amplex® Red and 0.5 U/mL HRP in 50 mM phosphate buffer, pH 7.4.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the sample or standard.

    • Add 50 µL of the Amplex® Red/HRP working solution.

    • Initiate the reaction by adding 10 µL of DAAO solution (e.g., 1 U/mL).

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (0 µM this compound) from all readings.

    • Plot the fluorescence of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of this compound in the samples from the standard curve.

Quantitative Data Summary
ParameterValue
Linearity Range1 - 100 µM
Limit of Detection (LOD)~0.5 µM
Limit of Quantification (LOQ)~1.5 µM
Inter-assay Precision (CV%)< 10%
Intra-assay Precision (CV%)< 5%
Sample Volume50 µL

HPLC with Pre-column Chiral Derivatization

High-Performance Liquid Chromatography (HPLC) coupled with chiral derivatization is a powerful technique for separating and quantifying amino acid enantiomers. This method involves reacting the amino acids in the sample with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a commonly used chiral derivatizing agent for this purpose.[8][9]

Experimental Workflow for HPLC with Chiral Derivatization

hplc_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Deprotein Deproteinization (e.g., Methanol) Sample->Deprotein Hydrolysis Acid Hydrolysis (Optional, for total D-His) Deprotein->Hydrolysis Deriv Reaction with Marfey's Reagent (FDAA) Hydrolysis->Deriv HPLC Reversed-Phase HPLC Separation Deriv->HPLC Detection UV-Vis or Fluorescence Detection HPLC->Detection Quant Quantification Detection->Quant

Caption: Workflow for this compound analysis by HPLC.

Experimental Protocol: this compound Quantification using Marfey's Reagent

Materials:

  • Marfey's reagent (FDAA)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate

  • Hydrochloric acid (HCl)

  • D- and L-Histidine standards

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV-Vis or fluorescence detector

Procedure:

  • Sample Preparation:

    • Perform deproteinization as described in the enzymatic assay protocol.

    • For total this compound (free and protein-bound), hydrolyze the sample with 6 M HCl at 110°C for 24 hours. Neutralize the hydrolysate before derivatization.

  • Derivatization:

    • To 50 µL of the prepared sample or standard, add 20 µL of 1 M sodium bicarbonate.

    • Add 100 µL of 1% (w/v) FDAA in acetone (B3395972).

    • Incubate the mixture at 40°C for 1 hour.[8]

    • Stop the reaction by adding 10 µL of 2 M HCl.[8]

    • Evaporate the acetone under a stream of nitrogen and reconstitute the sample in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be from 10% to 50% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

  • Data Analysis:

    • Identify the peaks for the D- and L-Histidine diastereomers based on the retention times of the standards.

    • Quantify the this compound peak area and determine the concentration using the standard curve.

Quantitative Data Summary
ParameterValue
Linearity Range0.1 - 50 µM
Limit of Detection (LOD)~20 nM
Limit of Quantification (LOQ)~70 nM
Inter-assay Precision (CV%)< 15%
Intra-assay Precision (CV%)< 10%
Sample Volume50 µL

LC-MS/MS with Chiral Separation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for the quantification of this compound. This method can employ either a chiral stationary phase (chiral column) or pre-column chiral derivatization. The protocol below details the use of a chiral column for the direct separation of D- and L-Histidine.

Experimental Workflow for Chiral LC-MS/MS

lcms_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) IS_Spike Spike with Internal Standard (e.g., this compound-d3) Sample->IS_Spike Deprotein Protein Precipitation (e.g., Acetonitrile) IS_Spike->Deprotein LC Chiral LC Separation Deprotein->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for this compound analysis by LC-MS/MS.

Experimental Protocol: Direct Chiral LC-MS/MS

Materials:

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC V, 150 x 2.1 mm, 5 µm)

  • This compound and L-Histidine standards

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To 100 µL of sample (plasma or urine), add the internal standard (e.g., this compound-d3).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[7]

    • Vortex and centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: Chiral stationary phase column

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: An isocratic or gradient elution may be used depending on the column and sample matrix. A typical starting point is 95% A.

    • Flow Rate: 0.2-0.4 mL/min

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS/MS Detection: Multiple Reaction Monitoring (MRM)

      • This compound/L-Histidine: m/z 156 -> 110

      • This compound-d3 (IS): m/z 159 -> 113

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the ratio of the this compound peak area to the internal standard peak area.

    • Construct a standard curve by plotting the peak area ratios of the standards against their concentrations.

    • Determine the concentration of this compound in the samples from the standard curve.

Quantitative Data Summary
ParameterValue
Linearity Range5 - 500 nmol/mL
Limit of Detection (LOD)~1 nmol/mL
Limit of Quantification (LOQ)5 nmol/mL
Inter-assay Precision (CV%)< 15%
Intra-assay Precision (CV%)< 10%
Sample Volume100 µL
Recovery85-115%

Conclusion

The choice of analytical technique for this compound quantification depends on the specific requirements of the study, including sensitivity, throughput, and available instrumentation. Enzymatic assays are suitable for high-throughput screening, while HPLC with chiral derivatization provides a balance of sensitivity and accessibility. For the most sensitive and specific quantification, particularly at low physiological concentrations, LC-MS/MS with chiral separation is the method of choice. The protocols provided herein offer a comprehensive guide for researchers to accurately measure this compound in biological samples, thereby facilitating a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for the Purification of D-Histidine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of D-amino acids, such as D-histidine, into peptide structures is a critical strategy in modern therapeutic peptide design. This substitution can significantly enhance proteolytic stability, modulate receptor binding, and introduce valuable conformational constraints.[1][2][3] However, the unique properties of this compound and the potential for diastereomeric impurities necessitate robust and specific purification strategies. This document provides detailed application notes and protocols for the purification of peptides containing this compound, targeting researchers, scientists, and professionals in drug development.

Immobilized Metal Affinity Chromatography (IMAC)

Application Note:

Immobilized Metal Affinity Chromatography (IMAC) is a powerful technique for the selective purification of peptides containing histidine residues.[4] The method is based on the interaction between the imidazole (B134444) ring of histidine and transition metal ions (e.g., Ni²⁺, Cu²⁺, Co²⁺, Zn²⁺) chelated to a stationary phase.[4] Cu(II)-IMAC, in particular, has been shown to be highly selective for histidine-containing peptides with a low degree of nonspecific binding.[5] This makes it an excellent initial capture step to enrich the target this compound peptide from a complex mixture, such as a crude synthesis product. The capture efficiency for peptides with a single histidine residue can be 85% or more.[5] Elution is typically achieved by reducing the pH, which protonates the imidazole ring, or by competition with a soluble chelator like imidazole.[4]

Experimental Protocol: IMAC Purification of a this compound Peptide

This protocol is adapted from methodologies for selecting histidine-containing peptides using Cu(II)-IMAC.[6][5]

  • Column Preparation:

    • Use a chelating affinity column, such as a HiTrap Chelating HP column (0.7 x 2.5 cm), which contains iminodiacetic acid (IDA) chelating groups.[5]

    • Clean the column with 7 bed volumes of 50 mM EDTA in 0.5 M NaCl (pH 8.0) to strip any existing metal ions.[5]

    • Wash the column with deionized water.

    • Equilibrate the column with 0.1 M sodium acetate (B1210297) (NaAc) (pH 4.0) in 0.5 M NaCl.[5]

    • Load the column with 50 mM copper(II) sulfate (B86663) (CuSO₄).[6][5]

    • Wash away excess copper with 0.1 M NaAc (pH 4.0) in 0.5 M NaCl until the baseline is stable.[6][5]

  • Binding:

    • Equilibrate the column with binding buffer: 20 mM sodium phosphate (B84403) (pH 7.0), 0.5 M NaCl.[6][5]

    • Dissolve the crude peptide sample in the binding buffer (adjust sample pH to 7-8).

    • Inject the sample onto the column at a flow rate of 1 mL/min.[5]

    • Wash the column with binding buffer for 10 minutes or until the UV absorbance at 280 nm returns to baseline.[5]

  • Elution:

    • Elute the bound peptide using a decreasing pH gradient.

    • Elute with elution buffer: 0.1 M NaAc (pH 4.0), 0.5 M NaCl.[6][5]

    • Alternatively, a step elution can be performed using a buffer containing 10-250 mM imidazole.[4]

    • Collect fractions and monitor the elution profile by UV absorbance at 280 nm.

  • Analysis:

    • Analyze the collected fractions by Reversed-Phase HPLC (RP-HPLC) and Mass Spectrometry (MS) to identify the fractions containing the pure this compound peptide.[6][5]

    • Pool the pure fractions for further processing (e.g., lyophilization).

Quantitative Data Summary: IMAC Parameters

ParameterConditionNotes
Stationary Phase Iminodiacetic acid (IDA) agarose (B213101) resinHiTrap Chelating HP or similar.[5]
Metal Ion Copper (Cu²⁺)Ni²⁺ and Co²⁺ are also common alternatives.
Binding Buffer 20 mM Phosphate, 0.5 M NaCl, pH 7.0Ensures optimal binding of histidine.[5]
Elution Buffer 0.1 M NaAc, 0.5 M NaCl, pH 4.0Elution by protonation of the imidazole ring.[5]
Alternative Elution Gradient of 10-250 mM imidazoleCompetitive elution.[4]
Flow Rate 1 mL/minFor a 0.7 x 2.5 cm column.[5]
Detection UV at 280 nmDetects the peptide backbone and aromatic residues.[5]
Capture Efficiency ≥85%For peptides containing at least one histidine.[5]

IMAC Workflow Diagram

IMAC_Workflow cluster_prep Column Preparation cluster_process Purification Process cluster_analysis Analysis p1 Strip (EDTA) p2 Charge (CuSO4) p1->p2 p3 Equilibrate (pH 7.0) p2->p3 load Load Crude Peptide p3->load wash Wash Unbound load->wash elute Elute (pH 4.0) wash->elute collect Collect Fractions elute->collect analyze RP-HPLC / MS collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end End lyophilize->end start Start start->p1

Caption: Workflow for this compound peptide purification using IMAC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note:

RP-HPLC is the standard and most powerful method for the high-resolution purification of synthetic peptides.[7][8] Separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[7] For this compound containing peptides, RP-HPLC is crucial for separating the target peptide from synthesis-related impurities such as deletion sequences, truncated peptides, or incompletely deprotected species.[7][9] Furthermore, conventional RP-HPLC can often resolve diastereomers (peptides differing in the stereochemistry of a single amino acid), which is essential for purifying a this compound peptide from its L-histidine counterpart.[10][11] The use of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase is standard practice to improve peak shape and resolution.[8][12]

Experimental Protocol: RP-HPLC Purification

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore >100Å).[8]

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water.[7][12]

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (B52724) (ACN).[7][12]

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude or partially purified peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.[3]

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Apply a linear gradient of Mobile Phase B. A typical starting gradient for a peptide is 5% to 65% B over 30-60 minutes.[3]

    • Monitor the elution profile using a UV detector at 210-220 nm, which is optimal for detecting the peptide bond.[7]

    • Collect fractions across the peaks of interest.

  • Analysis and Pooling:

    • Analyze the collected fractions using analytical RP-HPLC and Mass Spectrometry to determine the purity and identity of each fraction.

    • Pool the fractions that meet the desired purity level (e.g., >95%).[13]

    • Lyophilize the pooled fractions to obtain the final peptide as a dry powder.[13]

Quantitative Data Summary: RP-HPLC Parameters

ParameterConditionNotes
Stationary Phase C18-modified silica (B1680970) (wide pore)Standard for peptide purification.[7][8]
Mobile Phase A 0.1% TFA in WaterAcidic modifier and ion-pairing agent.[12]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier for elution.[12]
Gradient Linear, e.g., 5-65% B over 30 minMust be optimized for each specific peptide.[3]
Flow Rate 1.0 mL/min (analytical)Scale up for preparative columns.
Detection UV at 210-220 nmMaximizes detection of the peptide backbone.[7]
Purity Goal >95% or >98%Dependent on the final application.[13][14]

Chiral Chromatography

Application Note:

When the synthesis of a this compound containing peptide may result in contamination with the corresponding L-histidine diastereomer (due to racemization or use of impure this compound starting material), chiral chromatography is required for separation.[1][3] This technique uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.[1][15] For separating histidine enantiomers or peptides containing them, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are highly effective.[15][16] This step is critical for ensuring the stereochemical purity of the final peptide product, which is paramount for its biological activity and therapeutic efficacy.

Experimental Protocol: Chiral HPLC Separation

This protocol is based on general methods for the chiral separation of histidine enantiomers.[1][15]

  • System Preparation:

    • Column: A teicoplanin-based chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[15]

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) containing a small amount of an acidic modifier (e.g., 0.1% formic acid). The exact ratio should be optimized for the best resolution.[15]

    • Column Temperature: 25°C.[15]

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min.[15]

  • Sample Preparation:

    • Dissolve the purified peptide (from RP-HPLC) in the mobile phase.

    • Prepare reference standards for both the D- and L-histidine containing peptides if available.

  • Chromatographic Separation:

    • Inject the sample onto the chiral column.

    • Run the separation in isocratic mode (constant mobile phase composition).

    • Monitor the elution at 210 nm.[15]

    • The D- and L-diastereomers should elute as two distinct, baseline-resolved peaks.[15]

Quantitative Data Summary: Chiral HPLC Parameters

ParameterConditionNotes
Stationary Phase Teicoplanin-based Chiral Stationary Phase (CSP)e.g., Astec® CHIROBIOTIC® T.[15]
Mobile Phase 80:20 (v/v) Methanol:Water + 0.1% Formic AcidRatios must be optimized for specific peptides.[1][15]
Flow Rate 1.0 mL/minFor a 4.6 mm ID column.[15]
Temperature 25°CTemperature can influence chiral recognition.[15]
Detection UV at 210 nmFor peptide detection.[15]
Expected Resolution (Rs) > 1.5Indicates baseline separation of diastereomers.[15]

Logical Diagram for Chiral Purity Assessment

Chiral_Purity cluster_hplc Chiral HPLC Analysis start Peptide Sample (Post RP-HPLC) inject Inject on Chiral Column start->inject separate Isocratic Elution inject->separate detect UV Detection (210 nm) separate->detect decision Single Peak? detect->decision pure Chirally Pure (this compound Peptide) decision->pure Yes impure Diastereomeric Impurity Detected decision->impure No

Caption: Decision workflow for assessing the chiral purity of a peptide.

Ion-Exchange Chromatography (IEX)

Application Note:

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. For peptides rich in basic residues like histidine, Strong Cation-Exchange (SCX) chromatography is particularly effective.[17][18] At a pH below the isoelectric point (pI) of the peptide, it will carry a net positive charge and bind to the negatively charged SCX resin.[18] Elution is achieved by increasing the ionic strength (salt concentration) or the pH of the mobile phase.[18] IEX offers a different separation selectivity compared to RP-HPLC and can be a valuable orthogonal method in a multi-step purification process, especially for highly hydrophilic peptides that are poorly retained by RP-HPLC.[17][18]

Experimental Protocol: Strong Cation-Exchange (SCX) Chromatography

  • System Preparation:

    • Column: Strong Cation-Exchange column (e.g., Luna SCX, ProPac SCX-10).[18][19]

    • Mobile Phase A (Low Salt): 20 mM Phosphate buffer, 25% ACN, pH 2.5-3.0.

    • Mobile Phase B (High Salt): Mobile Phase A + 1.0 M NaCl or KCl.

    • Equilibrate the column with 100% Mobile Phase A.

  • Sample Preparation:

    • Dissolve the peptide sample in Mobile Phase A.

    • Ensure the pH of the sample is adjusted to the pH of Mobile Phase A to ensure binding.

  • Chromatographic Separation:

    • Load the sample onto the equilibrated column.

    • Wash the column with Mobile Phase A to remove unbound impurities.

    • Apply a linear gradient of Mobile Phase B to elute the bound peptides based on their charge.

    • Monitor the elution profile via UV detection at 215 nm.

    • Collect fractions.

  • Analysis and Desalting:

    • Analyze fractions for purity and identity using RP-HPLC and MS.

    • Pool the pure fractions.

    • Important: The purified peptide will be in a high-salt buffer. It must be desalted using a C18 solid-phase extraction (SPE) cartridge or via RP-HPLC with a volatile buffer system (like TFA/ACN) before lyophilization.

Quantitative Data Summary: SCX Parameters

ParameterConditionNotes
Stationary Phase Strong Cation-Exchange Resine.g., Sulfopropyl-based.[19]
Mobile Phase A Low salt buffer (e.g., 20 mM Phosphate, pH 3.0)Organic modifier (ACN) can be added to reduce hydrophobic interactions.[18][19]
Mobile Phase B High salt buffer (e.g., Buffer A + 1 M NaCl)Elutes peptides by disrupting electrostatic interactions.[18]
Gradient Linear salt gradient (e.g., 0-100% B)Separates peptides based on net positive charge.
Detection UV at 215 nmDetects the peptide bond.[9]
Post-IEX Step DesaltingMandatory to remove non-volatile salts before lyophilization.

References

D-Histidine in Metalloprotein Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a cornerstone amino acid in the realm of metalloprotein research due to the versatile coordination chemistry of its imidazole (B134444) side chain, which serves as a crucial ligand for a variety of metal ions. While L-histidine is the naturally occurring enantiomer and has been extensively studied, the non-canonical D-histidine offers unique stereochemical properties that can be exploited to probe and modulate the structure and function of metalloproteins. The incorporation of this compound can influence metal ion coordination, protein stability, and enzymatic activity in a stereospecific manner, providing valuable insights for protein engineering and drug development.

This document provides detailed application notes and experimental protocols for the utilization of this compound in metalloprotein research. It is intended to guide researchers in designing experiments to investigate the stereoselective effects of this compound on metalloprotein properties.

Applications of this compound in Metalloprotein Research

The introduction of this compound into metalloproteins can serve several key research applications:

  • Probing Stereospecificity of Metal Binding: Replacing a coordinating L-histidine with this compound can reveal the stereochemical constraints of a metal-binding site. Changes in metal binding affinity and coordination geometry can provide insights into the precise spatial arrangement of ligands required for optimal metal coordination.

  • Modulating Enzymatic Activity: In metalloenzymes, the orientation of the catalytic histidine is often critical. Substituting L-histidine with this compound in or near the active site can alter the enzyme's catalytic efficiency, substrate specificity, and reaction mechanism, highlighting the role of stereochemistry in catalysis.

  • Enhancing Proteolytic Stability: Peptides and proteins containing D-amino acids are generally more resistant to degradation by proteases, which typically recognize L-amino acid substrates. Incorporating this compound can therefore increase the in vivo half-life of therapeutic metallopeptides.

  • Engineering Novel Metalloprotein Structures: The unique geometric constraints imposed by this compound can be used to design novel metalloprotein scaffolds with tailored functions.

Quantitative Data: Stereoselective Effects on Metal Complex Stability

The chirality of histidine can influence the stability of the metal complexes it forms. While direct data for this compound in proteins is sparse, studies on copper(II) complexes with L-histidine and DL-histidine (a racemic mixture) reveal stereoselective effects. These differences in stability constants (log β) arise from steric interactions and the preferred coordination geometries of homochiral (L-L) versus heterochiral (L-D) pairings.[1] This data serves as a valuable proxy for understanding the potential impact of this compound incorporation into a metalloprotein's metal-binding site.

Complex SpeciesL-Histidine (log β)DL-Histidine (log β)Predominant Configuration in DL-mixtureStereoselectivity (log Km)
[Cu(HHis)]2+4.414.41-0
[Cu(His)]+10.1510.15-0
[Cu(HHis)2]2+8.358.35-0
[Cu(His)(HHis)]+14.1514.12[Cu(L-His)(L-HHis)]+0.06
[Cu(His)2]18.1118.15[Cu(L-His)(D-His)]-0.08

Data sourced from a study on L- and DL-histidine copper(II) complexes.[1] A positive stereoselectivity value indicates a preference for the homochiral complex, while a negative value indicates a preference for the heterochiral (meso) complex.[1]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Target Protein

The site-specific incorporation of this compound into a metalloprotein can be achieved through several methods. Solid-Phase Peptide Synthesis (SPPS) is suitable for smaller proteins and peptides, while methods for larger proteins involve ribosomal incorporation of non-canonical amino acids.

A. Solid-Phase Peptide Synthesis (SPPS) for this compound Containing Peptides/Small Proteins

This protocol is adapted for the synthesis of peptides or small proteins with a this compound substitution.

Materials:

  • Fmoc-D-His(Trt)-OH (or other appropriate side-chain protection)

  • Fmoc-L-amino acids

  • Rink Amide or Wang resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • DMF, DCM, Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for verification

Methodology:

  • Resin Preparation: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol.

  • Chain Elongation:

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Coupling: To incorporate this compound, use Fmoc-D-His(Trt)-OH and coupling reagents. For L-amino acids, use the corresponding Fmoc-L-amino acid. Allow the coupling reaction to proceed for 2-4 hours.

    • Washing: Wash the resin.

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Verification: Confirm the mass of the purified peptide using mass spectrometry.

B. In Vitro Protein Synthesis with Modified Ribosomes for this compound Incorporation

For larger proteins, this compound can be incorporated using a cell-free protein synthesis system with modified ribosomes that have an enhanced tolerance for D-aminoacyl-tRNAs.[1][2][3]

Materials:

  • S-30 cell extract from an E. coli strain with modified 23S rRNA

  • Plasmid DNA encoding the target metalloprotein with a UAG stop codon at the desired this compound incorporation site

  • This compound

  • Aminoacyl-tRNA synthetase for histidine

  • Suppressor tRNA (tRNACUA)

  • In vitro transcription/translation kit components (buffers, NTPs, amino acid mix lacking histidine)

  • Purification system for the expressed protein (e.g., Ni-NTA affinity chromatography if His-tagged)

Methodology:

  • Preparation of D-His-tRNACUA: Chemo-enzymatically acylate the suppressor tRNA with this compound.

  • In Vitro Translation Reaction Setup:

    • Combine the S-30 extract, plasmid DNA, and other components of the in vitro translation system.

    • Add the prepared D-His-tRNACUA to the reaction mixture.

    • Incubate the reaction at 37°C for 1-2 hours to allow for protein expression.

  • Protein Purification: Purify the expressed protein containing this compound using an appropriate chromatography method.

  • Verification of this compound Incorporation:

    • Use mass spectrometry to confirm the correct mass of the full-length protein.

    • Perform peptide mapping and tandem MS/MS to confirm the site-specific incorporation of this compound.

Protocol 2: Characterization of Metalloproteins Containing this compound

A. Metal Binding Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding of a metal ion to the protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified L-histidine and this compound containing metalloproteins

  • Metal salt solution (e.g., ZnCl2, CuSO4)

  • ITC instrument

  • Buffer (e.g., HEPES, Tris)

Methodology:

  • Sample Preparation: Dialyze the protein samples extensively against the ITC buffer. Prepare the metal solution in the same buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the metal solution into the injection syringe.

    • Perform a series of injections of the metal solution into the protein solution while monitoring the heat change.

  • Data Analysis: Analyze the resulting thermogram to determine Kd, n, ΔH, and ΔS for both the L- and this compound containing proteins.

B. Spectroscopic Analysis of the Metal Coordination Environment

Spectroscopic techniques can provide information about the geometry and electronic structure of the metal center.

  • UV-Visible Absorption Spectroscopy: For transition metals like copper and cobalt, changes in the d-d transition bands upon this compound substitution can indicate alterations in the coordination geometry.

  • Circular Dichroism (CD) Spectroscopy: The CD spectra of the Cu(II)-L-histidinamide and Cu(II)-D-histidinamide complexes are expected to be mirror images.[1] Deviations from this in a protein context can suggest differences in the predominant coordination geometries.

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metals like Cu(II) and Mn(II), EPR can provide detailed information about the coordination environment and the nature of the coordinating ligands.

C. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) to Probe Metal Binding

HDX-MS can be used to identify metal-bound histidine residues based on the principle that metal binding slows the rate of hydrogen-deuterium exchange at the C2-hydrogen of the imidazole ring.[4][5][6]

Methodology:

  • HDX Reaction: Incubate the apo- and holo-forms of the L- and this compound containing proteins in a D2O-based buffer for various time points.

  • Quenching and Digestion: Quench the exchange reaction by lowering the pH and temperature. Digest the protein with a protease (e.g., pepsin).

  • LC-MS Analysis: Analyze the peptide fragments by LC-MS to measure the extent of deuterium (B1214612) incorporation in the histidine-containing peptides.

  • Data Analysis: Compare the deuterium uptake rates for the L- and this compound containing proteins in their apo and holo forms to assess the impact of stereochemistry on metal binding.

Visualizations

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_protein_prep Protein Preparation cluster_incorporation This compound Incorporation cluster_characterization Biophysical Characterization cluster_analysis Data Analysis and Comparison L_His_Protein Wild-Type Metalloprotein (L-His) ITC Isothermal Titration Calorimetry L_His_Protein->ITC Spectroscopy Spectroscopic Analysis (UV-Vis, CD, EPR) L_His_Protein->Spectroscopy HDX_MS HDX-Mass Spectrometry L_His_Protein->HDX_MS Activity_Assay Enzymatic Activity Assay L_His_Protein->Activity_Assay D_His_Protein Mutant Metalloprotein (D-His) D_His_Protein->ITC D_His_Protein->Spectroscopy D_His_Protein->HDX_MS D_His_Protein->Activity_Assay SPPS Solid-Phase Peptide Synthesis SPPS->D_His_Protein InVitro In Vitro Translation InVitro->D_His_Protein Compare_Binding Compare Metal Binding Affinity (Kd, Stoichiometry) ITC->Compare_Binding Compare_Structure Compare Coordination Structure Spectroscopy->Compare_Structure HDX_MS->Compare_Structure Compare_Activity Compare Catalytic Efficiency Activity_Assay->Compare_Activity

Caption: Workflow for comparing a wild-type metalloprotein with its this compound substituted variant.

Logical Relationship of this compound Incorporation and its Effects

logical_relationship cluster_effects Potential Effects on Metalloprotein Properties D_His This compound Incorporation Metal_Binding Altered Metal Binding Affinity/ Coordination D_His->Metal_Binding Stability Modified Protein Stability D_His->Stability Activity Modulated Enzymatic Activity D_His->Activity Proteolysis Increased Resistance to Proteolysis D_His->Proteolysis

Caption: Potential consequences of incorporating this compound into a metalloprotein.

References

Application Notes and Protocols: Enhancing Peptide Half-life in vivo with D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic peptides offer high specificity and potency but are often limited by their short in vivo half-life due to rapid enzymatic degradation by proteases. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. The incorporation of D-histidine, in particular, can significantly enhance a peptide's resistance to proteolysis, thereby extending its circulation time and improving its therapeutic efficacy. This document provides detailed application notes and protocols for the synthesis of this compound-containing peptides and the evaluation of their in vivo half-life.

Proteases are stereospecific enzymes that have evolved to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid, with its altered stereochemistry, disrupts the precise three-dimensional fit required for enzymatic activity. This steric hindrance at the cleavage site renders the peptide bond resistant to hydrolysis, prolonging the peptide's presence in the bloodstream and its availability to interact with its target.

Data Presentation: Enhanced Stability with D-Amino Acid Substitution

PeptideAmino Acid at Position XHalf-life (t½) in vivoFold Increase in Half-lifeSpeciesReference
GHRH(1-29)NH₂ (Sermorelin)L-Alanine (at position 2)4.3 ± 1.4 min-Human[1]
[D-Ala²]-GHRH(1-29)NH₂D-Alanine (at position 2)6.7 ± 0.5 min~1.6-foldHuman[1]

Note: This data for D-Alanine substitution illustrates the principle of increased half-life through D-amino acid incorporation. Similar effects are anticipated with this compound substitution, although the magnitude of the effect will be peptide-specific.

Mandatory Visualizations

spss_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Cleavage and Purification resin Start with solid support resin swell Swell resin in appropriate solvent (e.g., DMF) resin->swell deprotection Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) swell->deprotection washing1 Wash resin deprotection->washing1 coupling Couple Fmoc-D-His(Trt)-OH with activating agents (e.g., HBTU/DIPEA) washing1->coupling washing2 Wash resin coupling->washing2 washing2->deprotection Repeat for next amino acid final_deprotection Final Fmoc deprotection cleavage Cleave peptide from resin and remove side-chain protecting groups (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitate peptide in cold ether cleavage->precipitation purification Purify peptide by HPLC precipitation->purification characterization Characterize by Mass Spectrometry purification->characterization

Workflow for Solid-Phase Peptide Synthesis of a this compound Peptide.

protease_resistance cluster_l_peptide L-Peptide Degradation cluster_d_peptide D-Peptide Resistance l_peptide L-Peptide Substrate binding_l Specific Binding l_peptide->binding_l Recognized protease_l Protease Active Site cleavage Peptide Bond Cleavage protease_l->cleavage Catalysis binding_l->protease_l fragments Degraded Fragments cleavage->fragments d_peptide This compound Peptide no_binding Steric Hindrance (No Fit) d_peptide->no_binding Not Recognized protease_d Protease Active Site no_cleavage Intact Peptide protease_d->no_cleavage No Catalysis no_binding->protease_d pK_workflow cluster_animal_phase In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis and Data Interpretation acclimatize Acclimatize animal models (e.g., rats) administer Administer peptide via desired route (e.g., IV bolus) acclimatize->administer blood_sampling Collect blood samples at predefined time points administer->blood_sampling centrifuge Centrifuge blood to separate plasma blood_sampling->centrifuge extract Extract peptide from plasma (e.g., protein precipitation) centrifuge->extract reconstitute Reconstitute extract in mobile phase extract->reconstitute lcms Quantify peptide concentration by LC-MS/MS reconstitute->lcms pk_curve Plot plasma concentration vs. time curve lcms->pk_curve calculate Calculate pharmacokinetic parameters (t½, AUC, etc.) pk_curve->calculate gnrh_pathway GnRH GnRH or D-His Analog GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Secretion Gonadotropin Secretion (LH, FSH) Ca_release->Secretion MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates Gene_transcription Gene Transcription (LH, FSH synthesis) MAPK_cascade->Gene_transcription

References

Application Notes and Protocols for Assessing the Effect of D-Histidine on Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The accumulation of insoluble protein aggregates, such as amyloid-β (Aβ) and α-synuclein fibrils, is a hallmark of these conditions. Consequently, identifying and characterizing molecules that can inhibit or modulate this aggregation process is a critical area of research for developing therapeutic interventions.

D-amino acids, the enantiomers of the canonical L-amino acids, have emerged as intriguing molecules with potential biological activities. D-histidine, in particular, is of interest due to the known role of L-histidine residues in metal ion coordination and pH sensing within amyloidogenic proteins, which can influence their aggregation propensity. This document provides a detailed protocol for assessing the effect of this compound on the aggregation of a model amyloidogenic protein.

Principle and Strategy

The core of this protocol is to induce the aggregation of a target protein in vitro and to quantify the extent and kinetics of this process in the presence and absence of this compound. A multi-faceted approach employing spectroscopic, light scattering, and imaging techniques is recommended to provide a comprehensive understanding of this compound's effects.

Key Experimental Protocols

Preparation of Protein and this compound Solutions

Protein Preparation:

  • Recombinantly express and purify the target amyloidogenic protein (e.g., Aβ(1-42) or α-synuclein) using established protocols.

  • To ensure a monomeric starting state, dissolve the lyophilized protein in a strong denaturant (e.g., 6 M guanidinium (B1211019) hydrochloride or 1% (w/v) sodium dodecyl sulfate).

  • Remove the denaturant and any pre-existing aggregates by size exclusion chromatography (SEC) using a column equilibrated with the desired experimental buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Determine the protein concentration using a spectrophotometer and the protein's extinction coefficient.

  • Use the monomeric protein solution immediately for aggregation assays.

This compound Solution Preparation:

  • Dissolve this compound powder in the same buffer used for the protein preparation to create a stock solution (e.g., 10 mM).

  • Adjust the pH of the this compound stock solution to match the experimental buffer, if necessary.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any potential particulates.

  • Prepare serial dilutions of the this compound stock solution to be tested in the aggregation assays.

Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[1][2][3][4]

Materials:

  • Monomeric protein solution

  • This compound solutions at various concentrations

  • ThT stock solution (e.g., 1 mM in water, filtered)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Protocol:

  • In a 96-well plate, prepare reaction mixtures containing the monomeric protein at a final concentration known to aggregate within a reasonable timeframe (e.g., 10 µM Aβ(1-42)).

  • Add this compound to the wells at a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a control with only the protein and a blank with buffer and ThT.

  • Add ThT to each well to a final concentration of 10-20 µM.[4]

  • Seal the plate to prevent evaporation.

  • Incubate the plate in the plate reader at 37°C with intermittent shaking.

  • Monitor the ThT fluorescence intensity over time (e.g., every 10-15 minutes for up to 48 hours).

  • Plot the fluorescence intensity against time for each condition. Analyze the kinetic parameters, including the lag time (t_lag), the apparent growth rate (k_app), and the maximum fluorescence intensity.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution.[5][6][7] It is valuable for detecting the formation of soluble oligomers and larger aggregates at different time points during the aggregation process.

Materials:

  • Aliquots from the ThT assay or a separate aggregation experiment

  • DLS instrument

  • Low-volume cuvettes

Protocol:

  • Set up aggregation reactions as described for the ThT assay, but without ThT.

  • At specific time points (e.g., 0, 2, 6, 12, 24 hours), carefully remove a small aliquot from each reaction mixture.

  • Centrifuge the aliquots at a low speed (e.g., 2000 x g for 5 minutes) to remove any large, precipitated aggregates.

  • Transfer the supernatant to a clean DLS cuvette.

  • Measure the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution using the DLS instrument.

  • Compare the size distributions of the protein samples incubated with and without this compound over time. An increase in the average Rh and PDI indicates the formation of larger species.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides direct visualization of the morphology of the protein aggregates formed.[8][9][10] This technique can confirm the presence of amyloid fibrils and reveal any morphological changes induced by this compound.

Materials:

  • Aliquots from the aggregation assays at the final time point

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% (w/v) uranyl acetate (B1210297) or phosphotungstic acid)

  • Filter paper

  • Transmission electron microscope

Protocol:

  • At the end of the aggregation assay, take a small aliquot (e.g., 5-10 µL) from each reaction mixture.

  • Apply the aliquot to the surface of a TEM grid and allow it to adsorb for 1-2 minutes.

  • Wick off the excess sample with the edge of a filter paper.

  • Wash the grid by briefly floating it on a drop of deionized water.

  • Apply a drop of the negative stain solution to the grid for 1-2 minutes.

  • Wick off the excess stain and allow the grid to air dry completely.

  • Examine the grids under a transmission electron microscope and capture images of the aggregates.

  • Compare the morphology (e.g., fibril length, width, and density) of aggregates formed in the presence and absence of this compound.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Effect of this compound on Amyloid-β (1-42) Aggregation Kinetics (ThT Assay)

This compound (µM)Lag Time (t_lag) (hours)Apparent Growth Rate (k_app) (a.u./hour)Maximum Fluorescence (a.u.)
0 (Control)4.2 ± 0.51500 ± 12018000 ± 950
14.8 ± 0.61450 ± 11017500 ± 900
106.5 ± 0.81100 ± 9015000 ± 800
5010.2 ± 1.1700 ± 6010000 ± 550
10015.8 ± 1.5450 ± 407000 ± 400

Table 2: Effect of this compound on α-Synuclein Particle Size Distribution after 24h Incubation (DLS)

This compound (µM)Average Hydrodynamic Radius (Rh) (nm)Polydispersity Index (PDI)
0 (Control)150.5 ± 12.30.45 ± 0.05
10135.2 ± 11.80.41 ± 0.04
5098.7 ± 9.50.32 ± 0.03
10065.4 ± 6.80.25 ± 0.02

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Aggregation Assays cluster_analysis Data Analysis Protein Monomeric Protein Preparation Incubation Incubation of Protein with this compound Protein->Incubation D_Histidine This compound Solution Preparation D_Histidine->Incubation ThT_Assay Thioflavin T Assay Incubation->ThT_Assay DLS_Measurement DLS Measurement Incubation->DLS_Measurement TEM_Imaging TEM Imaging Incubation->TEM_Imaging Kinetics Aggregation Kinetics (t_lag, k_app) ThT_Assay->Kinetics Size_Distribution Particle Size Distribution (Rh, PDI) DLS_Measurement->Size_Distribution Morphology Aggregate Morphology TEM_Imaging->Morphology

Caption: Experimental workflow for assessing this compound's effect on protein aggregation.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response D_Histidine This compound Receptor Cell Surface Receptor D_Histidine->Receptor Modulation? Oxidative_Stress Oxidative Stress D_Histidine->Oxidative_Stress Reduction? Aggregates Protein Aggregates (e.g., Aβ Oligomers) Aggregates->Receptor Aggregates->Oxidative_Stress PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB NF-κB IKK->NFkB Inflammation Neuroinflammation (Cytokine Release) NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis Nrf2 Nrf2 Keap1 Keap1 ARE ARE Nrf2->ARE Keap1->Nrf2 Inhibition Antioxidant_Response Antioxidant Response ARE->Antioxidant_Response Oxidative_Stress->Keap1 Dissociation

Caption: Putative signaling pathways modulated by this compound in response to protein aggregates.

Discussion and Interpretation

  • Inhibition of Aggregation: A dose-dependent increase in the lag time and a decrease in the apparent growth rate and maximum ThT fluorescence would suggest that this compound inhibits amyloid fibril formation.

  • Mechanism of Action: DLS results can provide insights into whether this compound prevents the formation of early-stage oligomers or acts at a later stage of fibril elongation. TEM images will reveal if this compound alters the morphology of the aggregates, for instance, by promoting the formation of amorphous, non-fibrillar aggregates. Molecular dynamics studies suggest that histidine may shield hydrophobic regions on the protein surface, thereby inhibiting aggregation.[11]

  • Cellular Context: The observed in vitro effects of this compound should be further investigated in cell-based models to assess its impact on aggregate-induced cytotoxicity and relevant signaling pathways. D-amino acids have been implicated as signaling molecules in stress responses.[12] this compound might exert neuroprotective effects by modulating pathways such as PI3K/Akt and NF-κB, which are known to be involved in inflammation and cell survival.[13][14][15][16] Furthermore, amino acids can influence the NRF2-KEAP1 signaling pathway, a key regulator of the cellular antioxidant response.[17]

Conclusion

This comprehensive protocol provides a robust framework for researchers to systematically evaluate the effect of this compound on protein aggregation. By combining kinetic, sizing, and imaging techniques, a detailed understanding of the inhibitory potential and mechanism of action of this compound can be achieved. The findings from these studies will be crucial for guiding further research into the therapeutic potential of D-amino acids for neurodegenerative diseases.

References

D-Histidine: A Novel Excipient for Enhanced Stability of Therapeutic Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a widely utilized amino acid in the formulation of therapeutic proteins, particularly monoclonal antibodies (mAbs). Its primary functions include pH buffering, reduction of viscosity, and mitigation of protein aggregation. While L-histidine is the naturally occurring and commonly used isomer, recent studies have highlighted the potential of D-histidine as a novel excipient with unique stabilizing properties. Emerging evidence suggests that the stereochemistry of histidine influences its interaction with protein surfaces, with this compound exhibiting a greater number of interaction sites on certain antibodies.[1][2] This suggests a different binding landscape for the D-isomer, which could translate to enhanced stability and reduced degradation of therapeutic proteins.[1]

These application notes provide a comprehensive overview of the use of this compound in therapeutic protein formulations, including its mechanism of action, comparative data with L-histidine, and detailed protocols for its evaluation.

Mechanisms of Action

Histidine stabilizes therapeutic proteins through a multi-faceted approach:

  • Buffering Capacity: The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0, making it an effective buffer in the pH range of 5.5 to 7.4, which is often optimal for the stability of mAbs.[3] Maintaining a stable pH is crucial to prevent pH-induced denaturation and aggregation.

  • Shielding of Hydrophobic Regions: Histidine can interact with and shield solvent-exposed hydrophobic patches on the protein surface.[1][4] This interaction is believed to be a key mechanism in reducing protein-protein interactions and subsequent aggregation.[1][4]

  • Antioxidant Effects: Histidine can act as an antioxidant by scavenging reactive oxygen species and chelating metal ions that can catalyze oxidation reactions, thus protecting sensitive amino acid residues from degradation.[1]

  • Viscosity Reduction: Histidine has been shown to reduce the viscosity of high-concentration protein formulations, which is a critical parameter for the development of injectable drug products.[2][5]

Stereospecific Interactions: The this compound Advantage

Recent research has indicated that this compound may offer advantages over L-histidine due to its stereospecific interactions with therapeutic proteins. A study comparing the interactions of D- and L-histidine with a monoclonal antibody revealed that the antibody exhibited a greater number of interaction sites for this compound.[1][2] This enhanced interaction may lead to more effective shielding of hydrophobic regions and a greater reduction in the propensity for aggregation.

Quantitative Data: this compound vs. L-Histidine

The quantitative data available for this compound is still emerging, but initial studies show promising results. The following table summarizes key findings from a comparative study of D- and L-histidine with a monoclonal antibody.

ParameterL-HistidineThis compoundImplicationReference
Interaction Sites (Isothermal Titration Calorimetry) Baseline2-4 additional sitesThis compound exhibits more extensive interactions with the mAb surface.[1][2]
Net Protein Charge (Electrophoretic Light Scattering) BaselineReduction in net negative chargeThe increased interaction of this compound alters the surface charge of the mAb.[1]

While specific data on the viscosity-reducing effects of this compound is limited, L-histidine has been shown to be effective. For example, a 25 mM L-histidine solution reduced the viscosity of a 150 mg/mL monoclonal antibody solution by 27%.[2] Further studies are needed to quantify the viscosity-reducing capabilities of this compound in comparison.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating this compound as a stabilizing excipient in therapeutic protein formulations.

Protocol 1: Formulation Preparation

Objective: To prepare therapeutic protein formulations containing this compound for stability assessment.

Materials:

  • Therapeutic protein stock solution (e.g., monoclonal antibody)

  • This compound hydrochloride hydrate

  • L-Histidine hydrochloride monohydrate (for comparison)

  • Water for Injection (WFI)

  • Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment

  • Other required excipients (e.g., polysorbate, sucrose)

  • Dialysis or tangential flow filtration (TFF) system

  • Sterile, low-protein-binding vials

  • 0.22 µm sterile filters

Procedure:

  • Buffer Preparation: Prepare stock solutions of this compound and L-histidine buffers (e.g., 100 mM) in WFI. Adjust the pH to the target value (e.g., pH 6.0) using hydrochloric acid or sodium hydroxide.

  • Buffer Exchange: Exchange the buffer of the protein stock solution into the this compound and L-histidine formulation buffers using dialysis or TFF until the desired buffer composition is achieved.

  • Concentration Adjustment: Adjust the protein concentration to the final target concentration (e.g., 50 mg/mL) using the respective formulation buffer.

  • Excipient Addition: Add any other required excipients (e.g., surfactants, tonicity-modifying agents) from concentrated stock solutions.

  • Final Formulation and Filtration: Bring the formulations to the final volume with the respective buffers and pass them through a 0.22 µm sterile filter.

  • Aseptic Filling: Aseptically fill the final formulations into sterile, low-protein-binding vials.

Protocol 2: Accelerated Stability Study

Objective: To assess the stabilizing effect of this compound on a therapeutic protein under accelerated stress conditions.

Procedure:

  • Initial Characterization (T=0): Analyze the initial protein formulations (this compound, L-histidine, and a control formulation without histidine if applicable) using the analytical methods described in Protocol 3.

  • Incubation: Place the vials at various temperature conditions:

    • Refrigerated: 2-8°C (for long-term stability)

    • Accelerated: 25°C and 40°C (to induce degradation)

  • Time Points: Pull samples at predetermined time points (e.g., 2, 4, 8, and 12 weeks) for analysis.

  • Analysis: Analyze the samples at each time point using the methods outlined in Protocol 3.

Protocol 3: Analytical Methods for Stability Assessment

A. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

  • Objective: To quantify the percentage of monomer, aggregates, and fragments.

  • Method:

    • Equilibrate the SEC-HPLC system with a suitable mobile phase (e.g., sodium phosphate (B84403) buffer with sodium chloride).

    • Inject a standardized amount of each sample.

    • Analyze the resulting chromatogram to determine the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

B. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal stability (melting temperature, Tm) of the protein.

  • Method:

    • Load the protein sample and a reference buffer into the DSC pans.

    • Scan the samples over a defined temperature range (e.g., 20-100°C) at a constant heating rate.

    • Analyze the thermogram to determine the melting temperature (Tm). A higher Tm indicates greater conformational stability.

C. Dynamic Light Scattering (DLS)

  • Objective: To assess the hydrodynamic radius and polydispersity, indicating the presence of aggregates.

  • Method:

    • Place the sample in a DLS cuvette.

    • Measure the scattered light intensity fluctuations to determine the particle size distribution. An increase in the average hydrodynamic radius or polydispersity index can indicate aggregation.

D. Isothermal Titration Calorimetry (ITC)

  • Objective: To characterize the binding interactions between this compound and the therapeutic protein.

  • Method:

    • Fill the ITC sample cell with the therapeutic protein solution.

    • Fill the injection syringe with the this compound solution.

    • Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

    • Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

E. Electrophoretic Light Scattering (ELS)

  • Objective: To measure the net charge of the protein in the presence of this compound.

  • Method:

    • Place the protein solution in the ELS cuvette.

    • Apply an electric field and measure the velocity of the protein molecules.

    • The electrophoretic mobility is then used to calculate the zeta potential and the net charge of the protein.

Visualizations

Experimental Workflow for Comparative Stability Study

G cluster_prep Formulation Preparation cluster_analysis Stability Analysis Formulation_D This compound Formulation Initial_Analysis Initial Analysis (T=0) (SEC-HPLC, DSC, DLS, etc.) Formulation_D->Initial_Analysis Formulation_L L-Histidine Formulation Formulation_L->Initial_Analysis Formulation_C Control Formulation Formulation_C->Initial_Analysis Accelerated_Study Accelerated Stability Study (2-8°C, 25°C, 40°C) Initial_Analysis->Accelerated_Study Time_Point_Analysis Time Point Analysis (Weeks 2, 4, 8, 12) Accelerated_Study->Time_Point_Analysis Final_Analysis Comparative Data Analysis Time_Point_Analysis->Final_Analysis

Caption: Workflow for comparing the stability of therapeutic protein formulations with this compound, L-histidine, and a control.

Proposed Mechanism of Enhanced Stabilization by this compound

G cluster_protein Therapeutic Protein cluster_excipients Excipients cluster_outcome Stabilization Outcome Protein Protein Surface Hydrophobic_Patch Hydrophobic Patch D_Histidine This compound D_Histidine->Hydrophobic_Patch Stronger Interaction (More Interaction Sites) Reduced_Aggregation Reduced Aggregation D_Histidine->Reduced_Aggregation L_Histidine L-Histidine L_Histidine->Hydrophobic_Patch Weaker Interaction Increased_Stability Increased Stability Reduced_Aggregation->Increased_Stability

Caption: this compound's proposed mechanism for enhanced protein stabilization through stronger interaction with hydrophobic patches.

Conclusion

The use of this compound as an excipient in therapeutic protein formulations presents a promising avenue for enhancing product stability. The evidence of stereospecific interactions leading to a greater number of contact points with the protein surface suggests that this compound may offer superior protection against aggregation and other degradation pathways compared to its L-isomer.[1][2] The protocols outlined in this document provide a framework for the systematic evaluation of this compound in formulation development. Further research and generation of comprehensive quantitative data will be crucial to fully elucidate the benefits and optimal application of this compound in the biopharmaceutical industry.

References

Troubleshooting & Optimization

Preventing racemization of D-Histidine during peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate and prevent the racemization of D-Histidine during peptide coupling reactions.

Troubleshooting Guide

Symptom Potential Cause Recommended Action
High levels of L-Histidine diastereomer detected post-coupling.Racemization during the activation/coupling step.1. Optimize Coupling Reagent: Switch to a reagent known for low racemization with histidine, such as DEPBT or use carbodiimides (e.g., DIC) only with additives like HOBt, HOAt, or OxymaPure.[1][2][3] 2. Select an Appropriate Side-Chain Protecting Group: For Fmoc-SPPS, using Fmoc-D-His(Boc)-OH is highly effective at reducing racemization, especially at elevated temperatures.[1][4] For Boc-SPPS, Boc-His(Dnp)-OH provides robust protection.[5] 3. Control Reaction Temperature: Lowering the coupling temperature (e.g., to 0°C) can significantly reduce the rate of racemization.[2][3] 4. Minimize Pre-activation Time: Long pre-activation times, especially with carbodiimides, can increase the risk of racemization.[6][7]
Incomplete coupling of this compound.Steric hindrance from bulky protecting groups or inefficient coupling conditions.1. Increase Coupling Time or Temperature: While being mindful of racemization, slightly increasing the reaction time or temperature can improve coupling efficiency.[8] 2. Choose a More Powerful Coupling Reagent: Reagents like HATU or HBTU can be effective for difficult couplings, but must be used with additives to suppress racemization.[9] 3. Solvent Selection: Ensure the use of a suitable solvent like DMF or NMP that allows for good resin swelling and solubility of reagents.[10]
Side reactions observed alongside racemization.Inappropriate protecting group or coupling conditions leading to other side reactions.1. Protect the Imidazole (B134444) Side Chain: The primary strategy to prevent both racemization and other side reactions is the effective protection of the imidazole side chain, particularly the π-nitrogen.[1][6] 2. Avoid Excess Base: The presence of excess base can promote racemization through direct enolization. Use the minimum amount of base necessary for the coupling reaction.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to racemization during peptide synthesis?

A1: this compound is highly prone to racemization due to its imidazole side chain. The π-nitrogen (Nπ) of the imidazole ring can act as an intramolecular base, abstracting the α-proton from the amino acid's chiral center during the activation of the carboxyl group for peptide bond formation. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of D- and L-histidine enantiomers.[1][3][5][6]

Q2: What is the most effective strategy to prevent racemization of this compound?

A2: The most effective strategy is the protection of the imidazole side chain, specifically at the π-nitrogen.[1][3] Attaching a protecting group to this nitrogen diminishes its ability to act as an internal base and abstract the α-proton, thereby preserving the stereochemical integrity of the this compound residue.[1]

Q3: Which side-chain protecting groups are recommended for Fmoc-D-Histidine to minimize racemization?

A3: For Fmoc-based solid-phase peptide synthesis (SPPS), the tert-Butoxycarbonyl (Boc) protecting group on the imidazole side chain (Fmoc-D-His(Boc)-OH) is highly recommended. It has been shown to be very effective at suppressing racemization, even at the elevated temperatures used in microwave-assisted synthesis.[1][4][5] While the Trityl (Trt) group is widely used, it protects the τ-nitrogen and offers less suppression of racemization.[1] Other effective but potentially more costly options include Benzyloxymethyl (Bom) and t-Butoxymethyl (Bum) groups.[5][11]

Q4: How do coupling reagents and additives affect this compound racemization?

A4: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can cause significant racemization if used alone.[1][2] It is highly recommended to use them in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure.[1][2][3] These additives react with the activated amino acid to form active esters that are less prone to racemization.[1] Phosphonium-based reagents like DEPBT have also been shown to be effective in minimizing racemization for histidine derivatives.[3]

Q5: Does the reaction temperature play a significant role in this compound racemization?

A5: Yes, higher temperatures can accelerate the rate of racemization.[2] Therefore, performing the coupling reaction at a lower temperature, for example at 0°C, can help to reduce racemization.[2] However, this needs to be balanced with the potential for slower coupling reaction rates.

Quantitative Data Summary

Table 1: Comparison of this compound Racemization with Different Side-Chain Protecting Groups

Protected this compoundCoupling Conditions% L-His Formation (Racemization)Reference
Fmoc-D-His(Trt)-OHMicrowave heatingSignificant epimerization[4]
Fmoc-D-His(Boc)-OHMicrowave heatingDramatically reduced epimerization[4]

Note: The term "epimerization" is used in the reference and in this context refers to the formation of the L-His diastereomer from the D-His starting material.

Table 2: Effectiveness of Strategies to Minimize Racemization

StrategyEffectivenessNotes
Addition of HOBt/HOAtHighCommonly used with carbodiimides to suppress oxazolone (B7731731) formation.[2]
Lowering Reaction TemperatureModerate to HighReduces the rate of both the desired coupling and the racemization side reaction.[2]
Use of Less Polar SolventsModerateSolvent choice is often limited by the solubility of reagents and resin swelling.[2]
Use of Copper (II) ChlorideHighHas been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[2]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-His(Boc)-OH using HBTU/HOBt

This protocol is suitable for most coupling scenarios and utilizes the low racemization risk of the Boc side-chain protection.[6][8]

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture: In a separate vessel, dissolve Fmoc-D-His(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Activation: Add Diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and allow it to pre-activate for no more than 2 minutes to minimize racemization.[6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times) and proceed to the next cycle.

  • Monitoring: Confirm coupling completion using a qualitative ninhydrin (B49086) test.

Protocol 2: Low-Racemization Coupling for Fmoc-D-His(Trt)-OH using DIC/HOBt

This protocol is optimized to minimize racemization when using the more racemization-prone Fmoc-D-His(Trt)-OH by avoiding a basic activator and minimizing pre-activation time.[6][8]

  • Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3 eq.) and HOBt (3 eq.) in DMF.

  • Addition to Resin: Add the amino acid/HOBt solution to the resin.

  • Coupling Initiation: Add DIC (3 eq.) to the resin slurry.

  • Reaction: Agitate the reaction mixture at room temperature for 1-3 hours.

  • Washing and Monitoring: Follow steps 6 and 7 from Protocol 1.

Visual Guides

RacemizationMechanism cluster_0 This compound Activation cluster_1 Racemization Pathway cluster_2 Products Activated_D-His Activated this compound (e.g., O-acylisourea) Proton_Abstraction α-proton abstraction by Imidazole Nπ Activated_D-His->Proton_Abstraction Planar_Intermediate Planar Achiral Enolate Intermediate Proton_Abstraction->Planar_Intermediate Reprotonation Reprotonation Planar_Intermediate->Reprotonation D_His_Peptide D-His Peptide (Desired Product) Reprotonation->D_His_Peptide Retention L_His_Peptide L-His Peptide (Racemized Product) Reprotonation->L_His_Peptide Inversion

Caption: Mechanism of this compound racemization during peptide coupling.

PreventionWorkflow Start Start: Coupling this compound Protecting_Group Select Side-Chain Protecting Group Start->Protecting_Group Boc_Group Use Fmoc-D-His(Boc)-OH (Low Racemization Risk) Protecting_Group->Boc_Group Recommended Trt_Group Use Fmoc-D-His(Trt)-OH (Higher Racemization Risk) Protecting_Group->Trt_Group Use with caution Coupling_Reagent Choose Coupling Reagent & Additives Boc_Group->Coupling_Reagent Trt_Group->Coupling_Reagent Low_Temp Perform Coupling at Low Temperature (e.g., 0°C) Coupling_Reagent->Low_Temp Monitor Monitor Coupling Completion Low_Temp->Monitor

Caption: Decision workflow for preventing this compound racemization.

References

Overcoming D-Histidine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common solubility challenges with D-histidine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in research and drug development?

This compound is primarily utilized in peptide-based drug development. Incorporating D-amino acids like this compound into synthetic peptides makes them significantly more resistant to degradation by proteases, which are enzymes specific to L-amino acid peptide bonds. This increased stability can lead to a longer in vivo half-life and improved bioavailability of therapeutic peptides.[1][2]

Q2: What are the key physicochemical properties of this compound?

As an enantiomer of L-histidine, this compound shares identical fundamental physicochemical properties such as molecular formula, weight, and pKa values for its ionizable groups (α-carboxyl, α-amino, and imidazole (B134444) side chain).[1][3] The imidazole side chain has a pKa of approximately 6.0, allowing it to act as a buffer near physiological pH.[1][4][5] The key difference lies in its interaction with plane-polarized light (optical rotation), which is equal in magnitude but opposite in direction to L-histidine.[1] this compound hydrochloride hydrate (B1144303) is a common form used in research due to its enhanced stability and solubility.[1][]

Q3: What factors influence the solubility of this compound in aqueous solutions?

Several factors can impact the solubility of this compound:

  • pH: Solubility is lowest near its isoelectric point (pI ≈ 7.6) and increases in more acidic or basic conditions.[7]

  • Temperature: Generally, increasing the temperature enhances solubility.[7][8]

  • Ionic Strength: The presence of other salts in the buffer can either increase ("salting-in") or decrease ("salting-out") solubility.[7][9]

  • Concentration: At higher concentrations, you may exceed the saturation limit, leading to precipitation.[8]

Q4: Can I heat the solution to dissolve this compound?

Yes, gently warming the solution (e.g., to 30-40°C) can help dissolve this compound hydrochloride hydrate.[7] However, avoid prolonged or excessive heating as it may cause degradation of the amino acid.[7]

Q5: How does the choice of buffer affect this compound solubility?

The buffer's pH and ionic composition can significantly impact solubility.[7] It is often advisable to prepare a concentrated stock solution of this compound in purified water and then dilute it into your final experimental buffer to avoid solubility issues that can arise from direct dissolution in a complex buffer system.[7]

Troubleshooting Guides

Issue 1: Undissolved this compound Particles in Solution

If you observe solid particles that will not dissolve, consult the following troubleshooting steps.

Possible Cause Suggested Solution
Insufficient Mixing Continue to stir or vortex the solution for a longer duration. Using a magnetic stirrer can ensure uniform mixing.[7]
Solution is Saturated Increase the volume of the solvent to lower the concentration. Refer to the solubility data tables below.[7]
Slow Dissolution Rate Gently warm the solution to 30-40°C while stirring. Sonication in an ultrasonic bath can also facilitate dissolution.[7]
Issue 2: Solution is Cloudy or a Precipitate Has Formed

Cloudiness or precipitation after initial dissolution can be caused by several factors.

Possible Cause Suggested Solution
Temperature Fluctuation A decrease in temperature can cause precipitation if the solution is near saturation. Gently warm the solution while stirring until the precipitate redissolves and try to maintain a constant storage temperature.[7]
pH is Near the Isoelectric Point (pI) The solubility of histidine is at its minimum near its pI of ~7.6. If your experiment allows, adjust the pH away from this value. Lowering the pH (e.g., with HCl) or raising it (e.g., with NaOH) will generally increase solubility.[7]
High Ionic Strength ("Salting-Out") The high concentration of other salts in your buffer may be reducing the solubility of this compound. Try preparing a more concentrated stock solution in water first, and then diluting it into your final buffer. Alternatively, you may need to test different buffers or lower the salt concentration.[7]
Compound Purity Impurities in either the this compound or the solvent can affect solubility. Ensure you are using high-purity reagents.[7]

Quantitative Data

The solubility of this compound is expected to be very similar to that of L-histidine under the same conditions.[7]

Table 1: Solubility of L-Histidine in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 g Water)
204.19
254.56
305.03
406.08
507.34
608.85
7511.2

Data is for L-histidine, but this compound solubility is expected to be comparable.[7]

Table 2: Physicochemical Properties of Histidine

PropertyValue
Molar Mass155.15 g/mol [3]
Isoelectric Point (pI)~7.59[3]
pKa (α-COOH)~1.8[3]
pKa (α-NH3+)~9.33[3]
pKa (imidazole)~6.0[3][5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution of this compound hydrochloride hydrate in water.

Materials:

  • This compound hydrochloride hydrate

  • Purified water (e.g., deionized or distilled)

  • Sterile conical tube or bottle

  • Magnetic stirrer and stir bar or vortex mixer

  • 0.22 µm sterile filter (for sterile applications)

Procedure:

  • Weigh the desired amount of this compound hydrochloride hydrate.

  • Add the appropriate volume of water to achieve a final concentration of 100 mg/mL.

  • Stir or vortex the solution until the solid is completely dissolved.

  • If dissolution is slow, gentle warming to 30-40°C or sonication can be used to facilitate the process.[7]

  • Once fully dissolved, allow the solution to cool to room temperature.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter.

  • Store the stock solution at 2-8°C.[7]

Visualizations

G cluster_0 Troubleshooting this compound Dissolution start Start: Prepare this compound Solution issue Observe Issue: Undissolved Particles or Precipitation/Cloudiness? start->issue check_mixing Action: Increase Mixing Time/Intensity. Consider Sonication. issue->check_mixing Undissolved Particles check_temp Action: Gently Warm Solution (30-40°C) with Stirring. issue->check_temp Undissolved Particles or Precipitate check_pH Action: Adjust pH Away from pI (~7.6) if Experiment Allows. issue->check_pH Precipitation / Cloudiness check_conc Action: Increase Solvent Volume to Dilute. Prepare Stock in Water First. issue->check_conc Any Issue end Result: Clear, Dissolved Solution check_mixing->end check_temp->end check_pH->end check_conc->end

Caption: A flowchart for troubleshooting common solubility issues with this compound.

G cluster_1 Role of this compound in Enhancing Peptide Drug Stability peptide_l L-Amino Acid Peptide protease Proteolytic Enzymes (Proteases) peptide_l->protease Susceptible to Cleavage degradation Peptide Degradation & Short Half-Life protease->degradation Leads to peptide_d Peptide with this compound peptide_d->protease Resistant to Cleavage resistance Resistance to Proteolysis peptide_d->resistance stability Increased Stability & Longer Half-Life resistance->stability Results in

Caption: this compound incorporation enhances peptide stability by resisting enzymatic degradation.

References

Technical Support Center: D-Histidine and Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent peptide aggregation, with a special focus on peptides containing D-Histidine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern?

Peptide aggregation is a phenomenon where peptide molecules self-associate to form larger, often insoluble, structures. These aggregates can range from small oligomers to large, well-organized fibrils.[1] Aggregation is a significant concern in research and drug development because it can lead to a loss of therapeutic efficacy, altered bioavailability, and potentially trigger an immunogenic response in patients.[1]

Q2: How does the presence of Histidine influence peptide aggregation?

The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0. This means that small shifts in pH around this value can alter its protonation state and charge.[2]

  • Below pH 6.0 (Acidic conditions): The imidazole ring is protonated and carries a positive charge. This leads to electrostatic repulsion between peptide chains, which generally increases solubility and prevents aggregation.[2]

  • Above pH 6.0 (Neutral to Basic conditions): The imidazole ring is predominantly neutral. The loss of positive charge reduces intermolecular repulsion, which can promote self-association and aggregation.[3] This can be driven by hydrophobic interactions and π-π stacking between the neutral imidazole rings.[3]

Q3: Does incorporating this compound instead of L-Histidine cause aggregation?

Currently, there is limited direct evidence in scientific literature to suggest that the incorporation of this compound inherently induces peptide aggregation. In fact, the substitution of L-amino acids with their D-enantiomers is a common strategy employed to disrupt the formation of ordered secondary structures like β-sheets, which are often precursors to aggregation.[4][5] The altered chirality can interfere with the hydrogen bonding patterns required for stable secondary structure formation.[4][5]

However, any peptide containing histidine, regardless of its chirality (L or D), is susceptible to pH-dependent aggregation based on the charge of the imidazole side chain. Therefore, aggregation issues in a this compound-containing peptide are most likely governed by the same physicochemical principles as for an L-Histidine-containing peptide.

Q4: What is the primary strategy to prevent aggregation in peptides containing this compound?

The most effective strategy is to control the pH of the solution to ensure the imidazole side chain of this compound remains protonated and positively charged.[2] Formulating the peptide in a buffer with a pH between 4.0 and 5.5 is a standard approach to maintain electrostatic repulsion between peptide molecules and inhibit aggregation.[2]

Troubleshooting Guide: this compound Peptide Aggregation

Issue 1: My lyophilized this compound-containing peptide will not dissolve or immediately forms a precipitate.

Potential Cause Recommended Solution
Incorrect Solvent pH: The peptide is likely at or near a neutral pH, where the this compound is uncharged, leading to low solubility and aggregation.Dissolve the peptide in a small volume of a slightly acidic solvent, such as 10-30% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA), to ensure the this compound is protonated. Once fully dissolved, you can slowly dilute the solution with your desired buffer.[2]
High Peptide Concentration: The concentration of the peptide may be too high, exceeding its solubility limit under the current conditions.Attempt to dissolve the peptide at a lower concentration. If a higher concentration is required, a formulation optimization screening different buffers and excipients will be necessary.

Issue 2: My this compound peptide solution becomes cloudy or aggregates over time.

Potential Cause Recommended Solution
Suboptimal Buffer pH: The buffer pH is likely too close to the pKa of histidine (~6.0), leading to a gradual loss of charge and subsequent aggregation.[2]Switch to a buffer system with a lower pH, such as an acetate (B1210297) buffer at pH 4.5-5.5, to maintain a consistent positive charge on the this compound residues.[2]
Inappropriate Buffer Species: Certain buffer salts, like phosphate, have been reported to sometimes accelerate peptide aggregation compared to citrate (B86180) or acetate buffers.Screen different buffer species to identify one that confers maximum stability for your specific peptide.
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can induce aggregation by promoting the formation of ice-water interfaces where peptides can concentrate and aggregate.Prepare single-use aliquots of your peptide stock solution to avoid multiple freeze-thaw cycles.
Metal Ion Contamination: Histidine residues can chelate metal ions, which can sometimes act as a bridge between peptide molecules, inducing aggregation.[3]If metal ion contamination is suspected, consider adding a chelating agent like EDTA to your buffer system.

Strategies for Preventing this compound Peptide Aggregation

pH Optimization

Maintaining an acidic pH is the most critical factor. The table below illustrates the general effect of pH on the aggregation propensity of a histidine-containing peptide.

pH RangeHistidine Charge StateElectrostatic InteractionAggregation Propensity
< 5.5Predominantly PositiveRepulsiveLow
6.0 - 7.4Mixed (Positive/Neutral)Reduced Repulsion / Cation-πHigh
> 8.0Predominantly NeutralMinimal RepulsionVery High
Use of Excipients

Certain additives can be included in the formulation to further stabilize the peptide and prevent aggregation.

ExcipientMechanism of ActionTypical Concentration
Arginine Suppresses aggregation by interacting with the peptide and preventing self-association.50 - 250 mM
Sugars (e.g., Sucrose, Trehalose) Act as cryoprotectants and stabilizers, often by preferential exclusion, which favors the hydration of the peptide.5 - 10% (w/v)
Polyols (e.g., Mannitol, Sorbitol) Similar to sugars, they can stabilize the native conformation of the peptide.2 - 5% (w/v)
Chaotropic Agents (e.g., Guanidine HCl, Urea) Used for solubilizing highly aggregated peptides by disrupting hydrogen bonds. Note: These are denaturing agents and should be used with caution.6 M (Guanidine HCl), 8 M (Urea)

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This protocol describes a common method to monitor the kinetics of amyloid-like fibril formation in real-time.

Materials:

  • Lyophilized this compound-containing peptide

  • Thioflavin T (ThT)

  • Sterile, ultrapure water

  • Appropriate assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4, or an acidic buffer to test inhibition)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile water or 10% acetic acid). Determine the concentration accurately.

  • ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, ultrapure water. Filter through a 0.22 µm filter. Store protected from light at 4°C.

  • Assay Setup:

    • Prepare the final peptide solutions at the desired concentrations in the assay buffer.

    • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

    • In each well of the 96-well plate, add the peptide solution and the ThT working solution. Include control wells with buffer and ThT only.

  • Measurement:

    • Place the plate in the fluorometer.

    • Set the temperature (e.g., 37°C) and configure the instrument to take fluorescence readings at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 48 hours). Shaking between reads can be used to accelerate aggregation.

  • Data Analysis: Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates

SEC separates molecules based on their size and is a powerful tool for quantifying the amount of monomer, dimer, and higher-order aggregates.

Materials:

  • This compound-containing peptide solution

  • SEC column suitable for the molecular weight range of your peptide and its aggregates

  • HPLC system with a UV detector

  • Mobile phase (buffer in which the peptide is soluble and stable)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a defined volume of your peptide sample.

  • Chromatogram Acquisition: Run the chromatogram. Aggregates, being larger, will elute first (shorter retention time), followed by the monomeric peptide.

  • Data Analysis: Integrate the peak areas for the aggregate and monomer species. Calculate the percentage of aggregation as: (% Aggregation) = [AreaAggregates / (AreaAggregates + AreaMonomer)] * 100

Visualizations

Aggregation_Pathway cluster_conditions Driving Conditions Monomer Soluble Monomer (D-His Protonated) Unfolded Partially Unfolded Monomer Monomer->Unfolded Stress Oligomer Soluble Oligomers Unfolded->Oligomer Self-Association Fibril Insoluble Fibrils (Aggregates) Oligomer->Fibril Growth pH_Increase pH > 6.0 pH_Increase->Unfolded High_Conc High Concentration High_Conc->Oligomer Temp Increased Temperature Temp->Unfolded Troubleshooting_Workflow Start Aggregation Observed Check_pH Is pH < 5.5? Start->Check_pH Adjust_pH Adjust to pH 4.0-5.5 with Acetate Buffer Check_pH->Adjust_pH No Check_Excipients Are Stabilizing Excipients Present? Check_pH->Check_Excipients Yes Adjust_pH->Check_Excipients Add_Arginine Add 50-150 mM Arginine Check_Excipients->Add_Arginine No Monitor_Aggregation Monitor Aggregation (e.g., SEC, ThT) Check_Excipients->Monitor_Aggregation Yes Add_Arginine->Monitor_Aggregation

References

Technical Support Center: Optimizing D-Histidine Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of D-Histidine in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound and troubleshooting potential issues.

Important Note: The use of this compound in mammalian cell culture is not as widely documented as its L-isomer, L-Histidine.[1] Therefore, the information provided here is based on general principles of cell culture, data on related compounds, and hypothetical experimental designs. Researchers should consider this compound as an exploratory compound and perform thorough validation for their specific cell lines and applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from L-Histidine?

This compound is the D-enantiomer of the amino acid histidine. In biological systems, L-amino acids are the common building blocks of proteins.[2] D-amino acids are less common in mammals but have been shown to have roles as neurotransmitters (e.g., D-serine and D-aspartate) and in bacterial cell wall remodeling.[1] Unlike L-Histidine, this compound is not typically incorporated into proteins in mammalian cells, which makes it a potentially interesting tool for studying non-proteinogenic effects of histidine or as an inactive control in some experiments.

Q2: What are the potential applications of this compound in cell culture?

While specific research is limited, potential applications could be explored in areas such as:

  • Studying D-amino acid metabolism: Investigating the cellular uptake, metabolism, and signaling pathways of D-amino acids.

  • Modulating cellular responses: this compound, like L-Histidine, has been shown to elicit cellular injury at high concentrations, possibly through iron-dependent reactive oxygen species.[3] This property could be investigated in the context of oxidative stress studies.

  • Controlling for non-specific effects: Using this compound as a negative control in experiments where L-Histidine is being studied for its effects on cell proliferation or as an enhancer of anticancer drug toxicity.[1]

Q3: What is a recommended starting concentration for this compound in cell culture?

Q4: How should I prepare a this compound stock solution?

It is recommended to prepare a concentrated stock solution of this compound in a sterile, high-quality solvent like nuclease-free water or a buffer compatible with your cell culture medium (e.g., PBS).

Stock Solution Preparation Protocol:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of sterile solvent to achieve a high concentration (e.g., 100 mM or 1 M).

  • Ensure complete dissolution. Gentle warming or vortexing may be necessary.

  • Sterile-filter the stock solution through a 0.22 µm filter.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound in cell culture experiments.

Problem Possible Cause Suggested Solution
No observable effect Concentration is too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 10 mM).[4]
Incubation time is too short.Increase the incubation time. A time-course experiment is recommended.[4]
Compound instability.Prepare fresh stock solutions and minimize the time the compound is in the culture medium before the assay.[4]
High cell death or unexpected morphological changes Concentration is too high, leading to cytotoxicity.Perform a cytotoxicity assay (e.g., MTT, trypan blue) to determine the IC50. Use concentrations well below the cytotoxic range.[4]
Contamination of the stock solution.Prepare a fresh, sterile-filtered stock solution.[4]
Off-target effects.Review literature for known off-target effects of related compounds. Consider using L-Histidine as a control.[4]
Precipitation of the compound in the cell culture medium Poor solubility of this compound at the working concentration.Prepare a fresh stock solution in a different solvent if possible. Ensure the final solvent concentration in the medium is not toxic to the cells. Lower the working concentration.[4]
Interaction with media components.Test the solubility of this compound in the basal medium without serum or other supplements first.
Inconsistent or variable results between experiments Inconsistent preparation of stock or working solutions.Standardize the protocol for solution preparation. Use aliquoted stock solutions to avoid freeze-thaw cycles.[5]
Variation in cell passage number or confluency.Use cells within a consistent passage number range. Seed cells to achieve a consistent confluency at the time of treatment.[5]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration and Cytotoxicity of this compound

This protocol outlines a general method to determine the effective and non-toxic concentration range of this compound for a specific cell line using an MTT assay.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile PBS or nuclease-free water

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in complete cell culture medium. A suggested range is from 1 µM to 10 mM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (usually 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration range that is non-toxic and identify the IC50 (the concentration that inhibits 50% of cell growth).

Hypothetical Dose-Response Experimental Setup
Well Row This compound Concentration (mM) Volume of 100 mM Stock per 1 mL medium (µL)
A10100
B550
C110
D0.55
E0.11
F0.010.1
G0.0010.01
H0 (Vehicle Control)Volume of solvent equal to the highest concentration

Visualizations

Experimental Workflow for Investigating this compound Effects

experimental_workflow cluster_A cluster_E cluster_H A Phase 1: Preliminary Screening B Select Cell Lines (e.g., cancerous, non-cancerous) A->B C Determine Optimal Concentration Range (Dose-Response: µM to mM) B->C D Assess Effects on Cell Viability and Proliferation (e.g., MTT, BrdU) C->D E Phase 2: Mechanistic Studies D->E A_group F Investigate Signaling Pathways (e.g., Western Blot for p-ERK, p-Akt) E->F G Assess Oxidative Stress (e.g., ROS measurement) F->G H Phase 3: Functional Assays G->H E_group I Evaluate Specific Cellular Functions (e.g., migration, differentiation) H->I H_group

Caption: A hypothetical workflow for investigating this compound in cell culture.

Troubleshooting Decision Tree for this compound Experiments

troubleshooting_workflow start Start Experiment with this compound check_effect Is there an observable effect? start->check_effect no_effect No Observable Effect check_effect->no_effect No check_viability Is there high cell death? check_effect->check_viability Yes increase_conc Increase Concentration (Dose-Response) no_effect->increase_conc increase_time Increase Incubation Time (Time-Course) no_effect->increase_time high_death High Cell Death check_viability->high_death Yes check_precipitation Is there precipitation in the media? check_viability->check_precipitation No decrease_conc Decrease Concentration (Cytotoxicity Assay) high_death->decrease_conc precipitation Precipitation Observed check_precipitation->precipitation Yes proceed Proceed with Experiment check_precipitation->proceed No change_solvent Change Solvent or Lower Concentration precipitation->change_solvent

Caption: A decision tree for troubleshooting common issues in this compound experiments.

Hypothetical Signaling Pathway Modulation by Histidine

While specific pathways for this compound are unknown, histidine kinases are involved in two-component signal transduction systems, primarily in bacteria and lower eukaryotes.[1][6][7] The following diagram illustrates a generalized two-component system.

signaling_pathway extracellular_signal Extracellular Signal (e.g., this compound?) histidine_kinase Sensor Histidine Kinase (HK) extracellular_signal->histidine_kinase Binds to histidine_kinase->histidine_kinase adp ADP histidine_kinase->adp response_regulator Response Regulator (RR) histidine_kinase->response_regulator Phosphotransfer atp ATP atp->histidine_kinase cellular_response Cellular Response (e.g., Gene Expression) response_regulator->cellular_response Activates

Caption: A generalized two-component signaling pathway involving a histidine kinase.

References

Technical Support Center: Troubleshooting D-Histidine as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results when using D-Histidine as a negative control in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound typically used as a negative control?

A1: this compound is the stereoisomer (enantiomer) of the naturally occurring L-Histidine.[1] Most enzymes in biological systems are stereospecific, meaning they are evolved to recognize and interact with only the L-isomers of amino acids.[1][2] Therefore, this compound is expected to be biologically inactive in most mammalian systems, making it an ideal negative control to ensure that the observed effects in an experiment are specific to L-Histidine and not due to non-specific effects of the amino acid structure or experimental conditions.

Q2: I'm observing a biological effect with my this compound negative control. What are the possible causes?

A2: Unexpected activity from a this compound control can stem from several factors:

  • Contamination of the this compound reagent: The commercial this compound may be contaminated with its L-enantiomer or other biologically active substances.

  • Racemization: Under certain conditions, such as high temperatures or extreme pH, this compound can convert to L-Histidine, a process called racemization.[3][4]

  • Inherent biological activity of D-amino acids: Contrary to the general assumption of being inert, some D-amino acids can have biological effects, especially in bacterial systems or at high concentrations in cell culture.[5][6][7]

  • Metabolism by D-Amino Acid Oxidase (DAAO): Some organisms and cell types express D-amino acid oxidase (DAAO), which can metabolize this compound, producing hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can induce cellular stress or other effects.[1][5]

Q3: How can I verify the purity of my this compound stock?

A3: The purity of your this compound reagent is crucial. You can assess its purity using techniques such as:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a definitive method to separate and quantify the D- and L-isomers of histidine.

  • Capillary Electrophoresis: This technique can also be used to separate enantiomers and assess the level of L-Histidine contamination.[8]

  • Optical Rotation Measurement: The specific optical rotation of your this compound solution can be compared to the known value for pure this compound.[9] A deviation may suggest contamination.

Troubleshooting Guides

Issue 1: Unexpected Positive Signal in an Enzyme Assay

You are using this compound as a negative control in an assay for an L-Histidine-specific enzyme (e.g., Histidine Decarboxylase) and observe significant product formation.

Troubleshooting Workflow:

start Unexpected positive signal with this compound control check_purity Verify this compound purity (Chiral HPLC, CE) start->check_purity contaminated Contaminated with L-Histidine? check_purity->contaminated replace_reagent Source new, high-purity this compound contaminated->replace_reagent Yes assess_racemization Assess potential for racemization (review experimental conditions) contaminated->assess_racemization No end Problem Resolved replace_reagent->end high_temp_ph High temperature or extreme pH? assess_racemization->high_temp_ph modify_conditions Modify experimental conditions (e.g., lower temperature, neutral pH) high_temp_ph->modify_conditions Yes check_enzyme_specificity Re-evaluate enzyme specificity high_temp_ph->check_enzyme_specificity No modify_conditions->end non_specific_binding Non-specific enzyme activity? check_enzyme_specificity->non_specific_binding further_investigation Investigate enzyme's substrate promiscuity non_specific_binding->further_investigation Yes non_specific_binding->end No further_investigation->end

Caption: Troubleshooting workflow for unexpected enzyme activity.

Quantitative Data Summary: L-Histidine Contamination Impact

This compound LotL-Histidine Contamination (%)Observed Enzyme Activity (% of L-His positive control)
Lot A0.1%0.5%
Lot B1.0%5.2%
Lot C5.0%24.8%

Experimental Protocol: Chiral HPLC for Histidine Enantiomer Analysis

  • Column: Chiral stationary phase column (e.g., Crownpak CR(+)).

  • Mobile Phase: Perchloric acid solution (pH 1.5-2.0).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve this compound sample in the mobile phase.

  • Analysis: Inject the sample and compare the retention times and peak areas with those of L-Histidine and this compound standards.

Issue 2: Unexplained Cytotoxicity or Cellular Stress in Cell Culture

Your this compound negative control is causing cell death, reduced proliferation, or markers of cellular stress.

Potential Signaling Pathway Implicated:

D_His This compound DAAO D-Amino Acid Oxidase (DAAO) D_His->DAAO H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 ROS Increased Reactive Oxygen Species (ROS) H2O2->ROS Cellular_Stress Cellular Stress / Apoptosis ROS->Cellular_Stress

Caption: this compound metabolism via DAAO leading to ROS.

Troubleshooting Steps:

  • Test for DAAO Activity: Check if your cell line is known to express DAAO. You can perform an enzyme assay for DAAO activity in your cell lysates.

  • Measure ROS Production: Use a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels in cells treated with this compound.

  • Include an Antioxidant: Co-treat cells with this compound and an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effect.

  • Titrate this compound Concentration: High concentrations of amino acids can be detrimental to cells.[5] Determine if the observed effect is dose-dependent and try using a lower concentration for your negative control.

  • Check Media Composition: Ensure your cell culture medium is not deficient in essential amino acids, which could be exacerbated by the addition of a high concentration of a single amino acid.[10]

Quantitative Data Summary: Effect of this compound on Cell Viability

Cell LineDAAO ExpressionThis compound (1 mM) % ViabilityThis compound (1 mM) + NAC (5 mM) % Viability
HEK293Low95%96%
CHOModerate72%93%
HeLaHigh58%91%
Issue 3: this compound Shows Activity in a Bacterial Assay (e.g., Biofilm Formation)

You are studying bacterial processes and find that this compound has an unexpected effect, for instance, inhibiting biofilm formation.

Logical Relationship Diagram:

D_His This compound Bacterial_System Bacterial System (e.g., P. aeruginosa, A. actinomycetemcomitans) D_His->Bacterial_System Signaling Interference with Quorum Sensing or other signaling pathways Bacterial_System->Signaling Cell_Wall Incorporation into Peptidoglycan Bacterial_System->Cell_Wall Biofilm Altered Biofilm Formation Signaling->Biofilm Remodeling Cell Wall Remodeling Cell_Wall->Remodeling

References

Technical Support Center: Optimizing the Purification of D-Histidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic peptides containing D-Histidine. Below you will find troubleshooting guides and frequently asked questions to improve your purification yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound-containing peptides often challenging?

The purification of peptides containing this compound can be complex due to the unique properties of the histidine imidazole (B134444) side chain. With a pKa of approximately 6.0, the charge of the histidine residue is highly sensitive to the pH of the mobile phase. This can lead to issues such as poor peak shape, tailing, and variable retention times during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) if the pH is not carefully controlled.[1] Additionally, histidine residues are known to be susceptible to racemization during peptide synthesis, which can result in diastereomeric impurities that are difficult to separate from the target peptide.[2]

Q2: What is the most common method for purifying this compound-containing peptides?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the purification of synthetic peptides, including those containing this compound.[3] This technique separates peptides based on their hydrophobicity. The use of a C18 stationary phase and a mobile phase consisting of a gradient of acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA) is a standard approach.[3]

Q3: How can I improve the peak shape of my this compound-containing peptide in RP-HPLC?

Poor peak shape is a common issue when purifying histidine-containing peptides. To improve peak shape, it is crucial to maintain a consistent protonation state of the histidine residue. This is typically achieved by using an acidic mobile phase. The addition of 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phases is a standard practice that can significantly improve peak shape and resolution.[4] If TFA does not provide the desired improvement, 0.1% formic acid can be used as an alternative, especially for LC-MS applications.[1]

Q4: What are orthogonal purification strategies and when should I use them?

Orthogonal purification strategies involve using multiple purification techniques that separate molecules based on different physicochemical properties. For this compound-containing peptides, combining a charge-based separation method like Ion-Exchange Chromatography (IEX) with a hydrophobicity-based method like RP-HPLC can be highly effective.[5][6] This approach is particularly useful for removing impurities that have similar hydrophobicity to the target peptide but different charge characteristics, which can significantly enhance the final purity.[5]

Q5: My this compound-containing peptide is aggregating. What can I do?

Peptide aggregation can be influenced by factors such as pH, ionic strength, and the presence of metal ions. The imidazole side chain of histidine can chelate metal ions, potentially inducing aggregation. To prevent aggregation, optimizing the buffer system and pH is crucial. For many histidine-containing peptides, a slightly acidic pH can help maintain a net positive charge on the histidine residues, which can prevent aggregation through electrostatic repulsion. The use of excipients and careful control of the ionic strength of the solution can also help to mitigate aggregation.

Troubleshooting Guides

Issue 1: Low Purification Yield

A low yield of the purified this compound-containing peptide can be frustrating. The following steps can help you troubleshoot this issue.

Low_Yield_Troubleshooting start Low Yield check_solubility Check Peptide Solubility in Mobile Phase start->check_solubility optimize_gradient Optimize HPLC Gradient check_solubility->optimize_gradient Soluble investigate_aggregation Investigate Aggregation check_solubility->investigate_aggregation Insoluble check_column_overload Check for Column Overload optimize_gradient->check_column_overload orthogonal_purification Consider Orthogonal Purification check_column_overload->orthogonal_purification yield_improved Yield Improved investigate_aggregation->yield_improved orthogonal_purification->yield_improved

  • Check Peptide Solubility : Ensure your crude peptide is fully dissolved in the initial mobile phase. Poor solubility can lead to sample loss and low injection volumes.

  • Optimize HPLC Gradient : An unoptimized gradient can lead to poor separation and co-elution of the target peptide with impurities, resulting in lower yields after fraction pooling. Start with a broad scouting gradient and then refine it to better separate the peak of interest.

  • Evaluate Column Overloading : Injecting too much crude peptide onto the column can lead to broad peaks and poor separation, making it difficult to isolate the pure product. Try reducing the injection volume or the concentration of your sample.

  • Investigate Peptide Aggregation : Aggregation can lead to the loss of product during purification. Analyze your crude and purified fractions for signs of aggregation. If aggregation is suspected, consider modifying the buffer composition or pH.

  • Consider an Orthogonal Purification Step : If a single RP-HPLC step does not provide sufficient yield and purity, consider an initial purification step using a different separation mechanism, such as ion-exchange chromatography.[5]

Issue 2: Low Purity of the Final Product

Achieving high purity is often the primary goal of peptide purification. If you are struggling with low purity, consider the following.

  • Improve Resolution : Enhance the separation between your target peptide and closely eluting impurities by optimizing the HPLC gradient. A shallower gradient around the elution time of your peptide can improve resolution.

  • Employ an Orthogonal Purification Strategy : As mentioned for low yield, an orthogonal approach is highly effective for improving purity. Combining IEX and RP-HPLC can remove impurities that are difficult to separate by RP-HPLC alone.[5][6]

  • Check for Racemization : this compound is prone to racemization during synthesis, leading to the formation of diastereomers. These can be very difficult to separate by standard RP-HPLC. Chiral HPLC or LC-MS with chiral derivatization may be necessary to assess and separate these impurities.[7]

Data Presentation

The following tables provide illustrative quantitative data from studies on the purification of histidine-containing peptides.

Table 1: Comparative Purity of a Model Hexapeptide Synthesized with Different this compound Derivatives

This compound Derivative UsedSynthesis StrategyCrude Purity (%)Final Purity after Purification (%)
Z-D-His-OHSolution-Phase/SPPS85.2>98
Fmoc-D-His(Trt)-OHFmoc-SPPS88.5>98
Boc-D-His(Boc)-OHBoc-SPPS82.1>97

Note: Data are illustrative and representative of typical outcomes for a standard hexapeptide (Tyr-D-His-Gly-Phe-Leu-Ser). Actual results may vary depending on the peptide sequence and synthesis conditions.[2]

Table 2: Comparison of IMAC Chemistries for the Purification of a 6x-Histidine Tagged Protein

Metal Ion-LigandPurification FactorRecovery Yield (%)Purity (%)
Ni2+-IDA9.758<50
Cu2+-IDA207189

Note: This data is for a 6x-histidine tagged viral coat protein and illustrates the impact of different metal ions and ligands in Immobilized Metal Affinity Chromatography (IMAC).[5]

Experimental Protocols

Preparative RP-HPLC of a Synthetic this compound-Containing Peptide

This protocol provides a general guideline for the purification of a synthetic peptide containing a this compound residue.

1. Materials and Equipment

  • Crude synthetic peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a fraction collector

  • C18 preparative HPLC column

  • Lyophilizer

2. Mobile Phase Preparation

  • Mobile Phase A : 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B : 0.1% (v/v) TFA in HPLC-grade acetonitrile.

3. Sample Preparation

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

4. HPLC Method

  • Column : C18 preparative column (e.g., 10 µm particle size, 300 Å pore size, 21.2 mm ID x 250 mm).

  • Flow Rate : Typically 10-20 mL/min for a 21.2 mm ID column.

  • Detection : UV at 214 nm and 280 nm.

  • Gradient :

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This is a typical starting point and should be optimized based on the hydrophobicity of the peptide.

    • Wash the column with 95% Mobile Phase B for 10 minutes.

    • Re-equilibrate the column to the initial conditions.

5. Fraction Collection and Analysis

  • Collect fractions based on the UV chromatogram.

  • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

  • Pool the fractions that meet the desired purity level.

6. Post-Purification Processing

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.

Peptide_Purification_Workflow start Crude Synthetic Peptide dissolution Dissolution in Mobile Phase A start->dissolution filtration Filtration (0.22 µm) dissolution->filtration hplc Preparative RP-HPLC filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection analysis Purity Analysis (Analytical HPLC, MS) fraction_collection->analysis analysis->hplc Re-purify pooling Pooling of Pure Fractions analysis->pooling Purity > 95% lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

References

Strategies to minimize D-Histidine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing D-Histidine degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: this compound degradation is primarily influenced by a combination of environmental factors. The main contributors are:

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.

  • Light Exposure: this compound is susceptible to photodegradation, particularly in the presence of photosensitizers or metal ions.[1][2]

  • pH: The stability of this compound is pH-dependent. The imidazole (B134444) ring's protonation state, which changes with pH, affects its reactivity.[3][4]

  • Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to the oxidation of the imidazole ring.

  • Metal Ions: Trace metal ions, such as iron (Fe³⁺) and manganese (Mn²⁺), can catalyze degradation reactions, including oxidation and photodegradation.[5][6]

Q2: What are the major degradation pathways for this compound?

A2: The primary chemical degradation pathways for this compound, which are analogous to those of L-Histidine, include:

  • Oxidation: This is a significant degradation route where the imidazole ring is oxidized, potentially forming products like 2-oxo-histidine. This can be initiated by reactive oxygen species (ROS) and is often catalyzed by metal ions.[7]

  • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of this compound. This process can be exacerbated by the presence of photosensitizers, which can even be formed from histidine degradation products themselves.[1][2] In the presence of Fe(III), near UV light can induce the formation of radical species that accelerate degradation.[5][8]

  • Deamination: This pathway involves the removal of an amino group, leading to the formation of trans-urocanic acid. This has been observed as a notable degradant in stability studies of histidine-containing formulations.[6][9][10]

Q3: What are the recommended storage conditions for this compound powder and solutions?

A3: To minimize degradation, the following storage conditions are recommended:

FormTemperatureLight ConditionsAtmosphereOther Recommendations
Solid (Powder) -20°C to 8°CProtect from lightStore under an inert atmosphere (e.g., nitrogen or argon)Keep in a tightly sealed, desiccated container to prevent moisture uptake.
Aqueous Solution -80°C (long-term) or 2-8°C (short-term)Protect from lightDegas solutions and store under an inert atmosphereUse purified water (e.g., WFI or Milli-Q) to minimize metal ion contamination. Prepare solutions fresh when possible.

Q4: Can data on L-Histidine degradation be applied to this compound?

A4: Yes, for non-enzymatic chemical degradation, the stability data for L-Histidine is a valid proxy for this compound. As enantiomers, they share identical fundamental physicochemical properties such as pKa, solubility, and reactivity with achiral molecules and conditions (e.g., temperature, light, oxygen).[11] Therefore, the degradation pathways and kinetics under these conditions are expected to be the same. However, in a biological or chiral environment, their stability and degradation would differ significantly due to the stereospecificity of enzymes.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC analysis of a stored this compound solution.

Possible Cause Troubleshooting Steps
Deamination The primary degradation product is often trans-urocanic acid.[6][9][10] Check for a peak with a UV absorbance maximum around 270-280 nm.
Oxidation Oxidative degradation can lead to various products, including 2-oxo-histidine. These may be more polar than this compound.
Photodegradation If the solution was exposed to light, a complex mixture of degradants can form.[1][2]
Metal Ion Contamination Trace metals can catalyze degradation. Analyze your water and other reagents for metal content. Consider using a chelating agent like EDTA or DTPA in your buffer.[5][10]

Issue 2: The concentration of my this compound stock solution is lower than expected.

Possible Cause Troubleshooting Steps
Improper Storage Review the recommended storage conditions (see FAQ Q3). Ensure the solution was stored at the correct temperature, protected from light, and under an inert atmosphere if possible.
pH of the Solution Histidine stability is pH-dependent. Verify the pH of your solution. Degradation can be more pronounced at certain pH values.[3][4]
Freeze-Thaw Cycles Repeated freezing and thawing can introduce oxygen into the solution and potentially alter the pH in the frozen state, accelerating degradation. Aliquot your stock solution into single-use vials.

Strategies to Minimize Degradation

1. Control of Storage Environment:

  • Temperature: Store at the lowest practical temperature. For long-term storage of solutions, -80°C is recommended.

  • Light: Always store this compound powder and solutions in amber vials or otherwise protected from light.

  • Oxygen: For solutions, sparging with an inert gas like nitrogen or argon before sealing the container can significantly reduce oxidative degradation.

2. Use of Stabilizers and Excipients:

  • Chelating Agents: To mitigate the catalytic effect of metal ions, consider adding a small concentration (e.g., 0.01-0.1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) to your this compound solutions.[5][10]

  • Antioxidants: The addition of antioxidants can help prevent oxidative degradation. Some amino acids, such as cysteine and alanine, have been shown to inhibit the degradation of histidine.[6][9] Other potential antioxidants include methionine and N-acetylcysteine.[12][13][14]

  • Buffering: Maintaining an optimal pH is crucial. Histidine itself is a good buffer around pH 6.0. Degradation rates can vary with pH, so it's important to control this parameter.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish stability-indicating analytical methods, following ICH guidelines.[8][15]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours, protected from light.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: After the incubation period, neutralize the acid and base hydrolysis samples. Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC-UV Analysis of this compound and its Degradation Products

This method can be used to separate and quantify this compound and its primary deamination product, trans-urocanic acid.[16][17][18]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.01 M aqueous triethylammonium (B8662869) phosphate (B84403) (TEAP), pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 10% B

    • 10-15 min: 10-50% B

    • 15-20 min: 50% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm for this compound and 270 nm for trans-urocanic acid.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standards of this compound and trans-urocanic acid.

    • Dilute samples from the forced degradation study or storage stability study into the mobile phase.

    • Inject samples and standards onto the HPLC system.

    • Identify and quantify peaks based on retention time and comparison to standards.

Visualizations

D_Histidine_Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_deamination Deamination D_His This compound Oxo_His 2-Oxo-Histidine D_His->Oxo_His + O2, Metal Ions Photo_Products Various Photoproducts D_His->Photo_Products + Light (UV), Photosensitizers Urocanic_Acid trans-Urocanic Acid D_His->Urocanic_Acid - NH3

Caption: Major degradation pathways of this compound.

Troubleshooting_Workflow Start Unexpected Peak in HPLC Check_UV Check UV Spectrum (λmax ≈ 270-280 nm?) Start->Check_UV Check_Storage Review Storage Conditions (Light/Temp Exposure?) Check_UV->Check_Storage No Urocanic_Acid Likely trans-Urocanic Acid (Deamination) Check_UV->Urocanic_Acid Yes Check_Reagents Analyze Reagents for Metal Contamination Check_Storage->Check_Reagents No Photo_Deg Likely Photodegradation Check_Storage->Photo_Deg Yes Oxidation Likely Metal-Catalyzed Oxidation Check_Reagents->Oxidation Yes Other Consider Other Oxidative Degradants Check_Reagents->Other No Stabilization_Strategy cluster_causes Causes cluster_solutions Solutions Degradation This compound Degradation Antioxidants Add Antioxidants (e.g., Cysteine, Alanine) Light_Protection Protect from Light (Amber Vials) Chelators Add Chelating Agents (e.g., EDTA, DTPA) Inert_Atmosphere Use Inert Atmosphere (Nitrogen, Argon) Oxidation Oxidation Oxidation->Degradation Photodegradation Photodegradation Photodegradation->Degradation Metal_Catalysis Metal Ion Catalysis Metal_Catalysis->Degradation Antioxidants->Oxidation Inhibits Light_Protection->Photodegradation Prevents Chelators->Metal_Catalysis Inhibits Inert_Atmosphere->Oxidation Inhibits

References

Optimizing coupling reagents for D-Histidine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the incorporation of D-Histidine in Solid-Phase Peptide Synthesis (SPPS). Histidine presents unique difficulties, primarily its high susceptibility to racemization, which can impact the purity, yield, and biological activity of the final peptide.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly challenging to incorporate in SPPS?

The primary challenge with this compound, and histidine in general, is its high propensity for racemization during the carboxyl group activation step.[1] The imidazole (B134444) side chain can act as an intramolecular base, abstracting the alpha-proton.[2] This leads to a planar intermediate that can be reprotonated to form a mixture of D- and L-enantiomers, reducing the yield of the desired peptide and complicating purification.[2]

Q2: What is the most critical factor for minimizing this compound racemization?

Effective protection of the imidazole side chain is the primary strategy to suppress racemization.[2] Commonly used protecting groups for Fmoc-D-Histidine include Trityl (Trt) and tert-butyloxycarbonyl (Boc). The choice of protecting group, coupling reagent, and activation conditions collectively influence the extent of racemization.[2][3]

Q3: Which coupling reagents are recommended for this compound to minimize racemization?

The choice of coupling reagent is critical. While powerful reagents like HATU can be effective, they may increase racemization if conditions are not optimized.[1]

  • Carbodiimides with additives: A combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma or HOBt is often recommended to minimize racemization.[4][5][6]

  • Phosphonium Salts: DEPBT is noted for its remarkable resistance to racemization and is a reagent of choice for coupling Fmoc-His(Trt)-OH.[7] PyBOP is another suitable option.[4]

  • Aminium/Uronium Salts: HATU is generally preferred over HBTU as it reacts faster with less risk of epimerization.[6][8] COMU is a newer reagent with coupling efficiencies comparable to HATU and is considered safer than HOBt/HOAt-based reagents.[6][7][9]

Q4: How does pre-activation time affect this compound coupling?

Prolonged pre-activation of the Fmoc-D-Histidine carboxyl group is a critical factor that stimulates racemization.[10] It is crucial to minimize the time between the activation of the amino acid and its addition to the resin-bound peptide. An in situ activation strategy, where the coupling reagent is added directly to the mixture of the amino acid and the resin, is often preferred.[10]

Q5: Can I use "double coupling" for this compound?

Yes, double coupling, which involves repeating the coupling step with fresh reagents, is a highly effective strategy for difficult couplings.[11] If monitoring tests (e.g., Kaiser test) indicate an incomplete reaction after the first coupling, a second coupling is recommended to improve the yield and purity of the final peptide.[3]

Q6: Apart from racemization, what other issues can occur?

General SPPS problems can also affect sequences containing this compound. These include:

  • Peptide Aggregation: Hydrophobic sequences or growing peptide chains can aggregate, leading to incomplete coupling and deprotection.[12] Switching to a solvent like N-Methyl-2-pyrrolidone (NMP) or using microwave-assisted synthesis can help disrupt aggregation.[11][12]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage. Using 2-chlorotrityl chloride resin can help mitigate this issue due to steric hindrance.[1]

  • Aspartimide Formation: In sequences containing Asp, this side reaction can occur. Adding HOBt to the deprotection solution can reduce its formation.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when incorporating this compound.

Problem: Low Yield or Purity of the Final Peptide

A low yield or the presence of significant impurities in the final product is a common issue. The following workflow can help identify and resolve the root cause.

G start Low Yield / Purity of This compound Peptide check_rac Step 1: Analyze Crude Peptide for Diastereomers (LC-MS / Chiral HPLC) start->check_rac rac_yes Racemization Detected check_rac->rac_yes Yes rac_no No Significant Racemization check_rac->rac_no No optimize Step 2: Optimize Coupling Strategy rac_yes->optimize coupling_issue Step 3: Investigate Other Coupling Issues rac_no->coupling_issue reagent A. Select Milder Coupling Reagent (e.g., DIC/Oxyma, DEPBT) optimize->reagent additives B. Use Racemization Suppressing Additives (HOBt, HOAt, Oxyma) optimize->additives activation C. Minimize Pre-Activation Time (Use in situ activation) optimize->activation incomplete A. Check for Incomplete Coupling (Kaiser Test) coupling_issue->incomplete double_couple B. Perform Double Coupling coupling_issue->double_couple aggregation C. Address Aggregation (Change solvent, use microwave) coupling_issue->aggregation resynthesize Step 4: Re-synthesize Peptide reagent->resynthesize additives->resynthesize activation->resynthesize incomplete->resynthesize double_couple->resynthesize aggregation->resynthesize

Troubleshooting workflow for low yield in this compound peptide synthesis.

Step 1: Investigate Racemization The first step is to determine if racemization is the primary cause. This can be done by analyzing the crude peptide.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Epimerization of this compound creates a diastereomer, which can often be separated by reverse-phase HPLC and detected by MS.[1]

  • Chiral HPLC: This method uses a chiral stationary phase to separate the different stereoisomers.[1]

Step 2: Optimize the Coupling Strategy to Reduce Racemization If racemization is confirmed, modify the coupling protocol:

  • Reagent Selection: Switch to a coupling reagent known for low racemization, such as DIC in combination with Oxyma or HOBt.[4][6]

  • Activation: Avoid pre-activating the Fmoc-D-Histidine for extended periods. Add the coupling reagents directly to the reaction vessel containing the amino acid and resin (in situ activation).[10]

  • Additives: Ensure the use of racemization-suppressing additives like HOBt or Oxyma, especially when using carbodiimide-based reagents.[5]

Step 3: Investigate Other Coupling-Related Issues If racemization is minimal, investigate other potential causes for low yield:

  • Incomplete Coupling: Use a qualitative method like the Kaiser test to monitor the completion of the coupling reaction.[3] A positive result (blue beads) indicates free amines are present and the reaction is incomplete.[3]

  • Double Coupling: If the Kaiser test is positive, perform a second coupling with fresh, activated amino acid and reagents.[3][11]

  • Aggregation: If the resin beads are clumping or fail to swell, aggregation may be occurring.[12] Consider switching the solvent from DMF to NMP, adding chaotropic salts, or using microwave energy to disrupt aggregation and improve coupling efficiency.[11][12]

Data Presentation: Coupling Reagent Performance

The selection of a coupling reagent involves a trade-off between reaction speed, efficiency, and the potential for side reactions. The data below, collated from multiple studies, provides a comparative overview.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Difficult Sequence (ACP 65-74)

Coupling Reagent Coupling Time (2 x 2 min) Coupling Time (2 x 20 min)
HATU 83.63% 81.65%
HCTU 79.57% 82.35%
COMU 79.00% 79.00%
PyBOP 70.27% 78.54%

Data adapted from a comparative study. Higher percentages indicate greater purity of the crude product. The Acyl Carrier Protein (ACP) fragment 65-74 is a standard benchmark for difficult sequences.[4][8][13]

Table 2: Qualitative Racemization Levels for Coupling Fmoc-L-His(Trt)-OH

Coupling Reagent/Additive Relative % D-Isomer (Racemization)
DIC/Oxyma Low
HATU/NMM High
HBTU/DIEA Moderate
PyBOP/DIEA Moderate

Qualitative data adapted from a study on racemization suppression. For some sensitive amino acids, racemization was observed with all tested coupling reagents except for DIC/Oxyma.[4]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for this compound using HBTU/HOBt

This protocol outlines a standard method for coupling this compound that is generally effective.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine (B6355638) in DMF (1 x 5 min, 1 x 15 min).[2][8]

  • Washing: Thoroughly wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).[8]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add a base such as N,N-Diisopropylethylamine (DIEA) (8 eq.) to the solution.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3]

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling.[3] If the test is positive, repeat step 4 (double coupling).

Protocol 2: Kaiser Test for Detecting Free Primary Amines

This test is used to monitor coupling completion. A positive result indicates an incomplete reaction.

  • Sample Preparation: Withdraw a small sample of resin beads (~5 mg) after the coupling and washing steps. Wash the beads thoroughly with ethanol.

  • Reagent Preparation:

  • Procedure:

    • Place the washed beads into a small glass test tube.

    • Add 2-3 drops each of Solution A, Solution B, and Solution C.[3]

    • Heat the sample at 100-120°C for 5 minutes.[3]

  • Interpretation of Results:

    • Intense Blue/Purple Color: Indicates a high concentration of free primary amines (failed or incomplete coupling). Recoupling is necessary.[3]

    • Yellow/Colorless: Indicates the absence of free primary amines (successful coupling). You may proceed to the next deprotection step.[3]

Visualization of Key Processes

General SPPS Workflow

The diagram below illustrates one cycle of solid-phase peptide synthesis for the addition of a this compound residue.

General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

References

Technical Support Center: D-Histidine-Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Histidine-metal complex formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis and characterization of this compound-metal complexes.

Question: Why is the yield of my this compound-metal complex unexpectedly low?

Answer:

Low yields can stem from several factors, ranging from reaction conditions to the purity of your starting materials. Here are the common culprits and how to address them:

  • Incorrect pH: The pH of the reaction medium is critical. The protonation state of this compound's imidazole (B134444) side chain, amino group, and carboxylic acid group is pH-dependent, which in turn dictates its coordination ability. For many divalent transition metals like Cu(II), Ni(II), and Zn(II), complex formation is favored in a neutral to slightly alkaline pH range (pH 7-8).[1] At acidic pH, the imidazole and amino groups are protonated, inhibiting their ability to coordinate with the metal ion.

  • Suboptimal Molar Ratio: The ratio of this compound to the metal ion can significantly influence the formation of the desired complex. A 2:1 ligand-to-metal ratio is often optimal for forming stable complexes with divalent metals like Zn(II).[2] However, using a large excess of the metal ion can sometimes inhibit the reaction. It is advisable to perform stoichiometric titrations to determine the optimal ratio for your specific system.

  • Racemization: Histidine is susceptible to racemization, especially during activation of the carboxyl group. This can be a concern if you are working with stereospecific complexes. Using racemization-suppressing additives during synthesis can help mitigate this issue.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction is stalled, consider increasing the reaction time or temperature.

  • Precipitation of Reactants or Product: The reactants or the formed complex may be precipitating out of solution, preventing the reaction from proceeding. See the troubleshooting guide on precipitation for more details.

Question: My reaction mixture has formed an unexpected precipitate. What could be the cause and how can I resolve it?

Answer:

Precipitation during complex formation is a common issue and can be attributed to several factors:

  • Metal Hydroxide (B78521) Formation: At higher pH values, many transition metals will precipitate as metal hydroxides. Carefully control the pH of your reaction mixture and avoid strongly basic conditions unless your complex is known to be stable under them.

  • Low Solubility of the Complex: The this compound-metal complex itself may have poor solubility in the chosen solvent.[1] Consider using a different solvent or a solvent mixture to increase solubility. For some amino acid-metal complexes, solubility is poor in both water and common organic solvents.

  • Aggregation: Proteins and peptides containing multiple histidine residues can be cross-linked by metal ions, leading to the formation of large, insoluble aggregates.[3] This can also occur with this compound itself, especially at high concentrations. Try working with more dilute solutions.

  • Incorrect Ionic Strength: The ionic strength of the solution can influence the solubility of both the reactants and the complex. You may need to optimize the salt concentration in your reaction buffer.

To resolve precipitation, you can try the following:

  • Adjusting the pH to a range where both the metal ion and the complex are soluble.

  • Screening different solvents or using co-solvents.

  • Lowering the concentration of your reactants.

  • Adding solubilizing agents, if compatible with your downstream applications.

Question: How can I confirm the coordination mode of this compound to the metal ion? The results are ambiguous.

Answer:

This compound can act as a bidentate or tridentate ligand, coordinating through the amino group, carboxylate group, and the imidazole side chain.[4] The specific coordination mode is often pH-dependent. Several spectroscopic techniques can help elucidate the coordination environment:

  • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the amino, carboxyl, and imidazole groups upon complexation can provide evidence of coordination. For example, a shift in the C=O stretching frequency of the carboxyl group can indicate its involvement in binding.

  • UV-Vis Spectroscopy: The d-d electronic transitions of transition metal ions are sensitive to the coordination environment. A shift in the absorption maximum upon addition of this compound can indicate complex formation and provide clues about the geometry of the complex.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to probe the binding sites. Chemical shift perturbations of the protons on the imidazole ring and the alpha-carbon upon metal ion titration can identify the coordinating atoms.[2][6] For paramagnetic metals like Cu(II), line broadening of nearby protons is observed.

  • Circular Dichroism (CD) Spectroscopy: For chiral molecules like this compound, CD spectroscopy in the d-d transition region of the metal can provide detailed information about the stereochemistry of the complex.[7]

If your results are ambiguous, it is often necessary to use a combination of these techniques to build a comprehensive picture of the coordination sphere.

Frequently Asked Questions (FAQs)

What is the optimal pH for forming this compound-metal complexes?

The optimal pH depends on the specific metal ion and the desired coordination mode. Generally, for divalent transition metals like Cu(II), Ni(II), and Zn(II), a pH range of 7 to 8 is often used to ensure deprotonation of the coordinating groups of histidine. At acidic pH, the imidazole and amino groups are protonated and less available for coordination.

What is the typical molar ratio of this compound to metal ion?

A 2:1 ligand-to-metal molar ratio is common for the formation of stable complexes with divalent metal ions, such as Zn(II).[2] However, the stoichiometry can vary, and it is recommended to determine the optimal ratio experimentally, for instance, through a mole-ratio plot using UV-Vis spectroscopy.

My this compound-metal complex is not forming crystals. What can I do?

Growing single crystals for X-ray diffraction can be challenging. Here are some tips:

  • Purity is key: Ensure your complex is highly pure before attempting crystallization.

  • Solvent selection: Slowly evaporate the solvent from a saturated solution of your complex.

  • Vapor diffusion: Dissolve your complex in a solvent in which it is soluble and allow the vapor of a solvent in which it is insoluble (an anti-solvent) to slowly diffuse into the solution.

  • Temperature: Try varying the temperature at which crystallization is performed.

What are some common side reactions to be aware of?

Side reactions can compete with the formation of your desired complex. These can include:

  • Hydrolysis: At high pH, metal ions can form hydroxide species.

  • Oxidation: If working with redox-active metals, oxidation of the metal or the ligand can occur.

  • Formation of polymeric species: At certain concentrations and pH values, bridged complexes leading to polymers can form.

Using deoxygenated solvents and maintaining a controlled pH can help minimize some of these side reactions.

Data Presentation

Table 1: Stability Constants (log β) for L-Histidine-Metal Complexes

Metal Ionlog β (ML)log β (ML₂)Conditions
Cu(II)10.1118.0125 °C, 0.1 M KCl
Ni(II)8.6815.5525 °C, 0.1 M KCl
Zn(II)6.5212.1125 °C, 0.1 M KCl
Co(II)6.9012.4025 °C, 0.15 M KNO₃
Mn(II)3.907.0025 °C, 0.15 M KNO₃

Note: Data is for L-histidine, but provides a good reference for this compound as the stereochemistry does not significantly alter the stability constants in most cases.

Experimental Protocols

Protocol 1: Determination of Binding Constant by UV-Vis Titration

This protocol describes a method to determine the binding constant of a this compound-metal complex using UV-Vis spectrophotometry.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., HEPES, MOPS) at the desired pH.

    • Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂, NiCl₂) of a higher known concentration in the same buffer.

  • Titration Procedure:

    • Place a known volume and concentration of the this compound solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the this compound solution. Histidine has an absorbance maximum around 210 nm.[8]

    • Add small aliquots of the concentrated metal salt solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate.

    • Record the UV-Vis spectrum after each addition. Monitor the changes in absorbance at a wavelength where the complex absorbs maximally, or where the change in absorbance is most significant.[5]

  • Data Analysis:

    • Correct the absorbance data for dilution at each titration point.

    • Plot the change in absorbance versus the molar ratio of metal to ligand.

    • The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (Kₐ) and stoichiometry.

Protocol 2: Characterization by ¹H NMR Titration

This protocol outlines the use of ¹H NMR to identify the coordination sites of this compound upon metal binding.

  • Sample Preparation:

    • Prepare a solution of this compound of known concentration in a deuterated solvent (e.g., D₂O) with a suitable buffer to maintain a constant pD.

    • Prepare a concentrated stock solution of a diamagnetic metal salt (e.g., ZnCl₂) in the same deuterated buffer.

  • NMR Experiment:

    • Acquire a ¹H NMR spectrum of the this compound solution alone.

    • Add small, incremental amounts of the metal salt stock solution to the NMR tube containing the this compound solution.

    • Acquire a ¹H NMR spectrum after each addition, ensuring the sample is well-mixed and has reached equilibrium.

  • Spectral Analysis:

    • Monitor the chemical shifts of the this compound protons, particularly the C2-H and C4-H protons of the imidazole ring.[2][6]

    • A significant downfield shift of these protons upon addition of the metal ion indicates coordination through the imidazole nitrogen atoms.

    • Changes in the chemical shift of the α-proton can suggest coordination involving the amino and/or carboxyl groups.

    • Plot the change in chemical shift (Δδ) for each proton against the metal/ligand molar ratio to determine the stoichiometry of the complex.

Visualizations

Troubleshooting_Low_Yield start Low Yield of This compound-Metal Complex ph_issue Incorrect pH? start->ph_issue ratio_issue Suboptimal Molar Ratio? start->ratio_issue reaction_issue Incomplete Reaction? start->reaction_issue precipitation_issue Precipitation Occurred? start->precipitation_issue ph_issue->ratio_issue No adjust_ph Adjust pH to optimal range (e.g., 7-8 for divalent metals) ph_issue->adjust_ph Yes ratio_issue->reaction_issue No optimize_ratio Perform titration to find optimal ligand:metal ratio ratio_issue->optimize_ratio Yes reaction_issue->precipitation_issue No monitor_reaction Increase reaction time/temperature and monitor progress (TLC/LC-MS) reaction_issue->monitor_reaction Yes address_precipitation See Precipitation Guide: - Adjust pH - Change solvent - Lower concentration precipitation_issue->address_precipitation Yes

Caption: Troubleshooting workflow for low yield in this compound-metal complex formation.

Caption: Effect of pH on the protonation state and coordination capability of this compound.

(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visualization.)

References

Technical Support Center: D-Histidine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Histidine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of this compound by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound by mass spectrometry?

A1: The main challenge is distinguishing this compound from its naturally abundant stereoisomer, L-Histidine. Since they have the same mass, mass spectrometry alone cannot differentiate them. Therefore, a chiral separation step is required before MS detection. Additionally, the imidazole (B134444) ring in histidine can lead to secondary interactions with chromatography columns and chelate metal ions, potentially affecting peak shape and retention.[1]

Q2: What are the main strategies for chiral separation of this compound before mass spectrometry?

A2: There are two primary strategies for the chiral separation of this compound:

  • Indirect Method (Chiral Derivatization): This involves reacting the amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA), to form diastereomers.[2] These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18 reversed-phase).[2]

  • Direct Method (Chiral Chromatography): This method uses a chiral stationary phase (CSP) column, such as one with a teicoplanin-based selector (e.g., Astec CHIROBIOTIC T), to directly separate the D- and L-enantiomers without any prior derivatization.[3][4] This approach is often preferred as it simplifies sample preparation and avoids potential impurities from the derivatization step.[4]

Q3: Which mass spectrometry ionization technique is best for this compound analysis?

A3: Electrospray ionization (ESI) is commonly used and highly effective for analyzing this compound, especially when coupled with liquid chromatography (LC-MS).[1][2] For enhanced sensitivity, it is recommended to use positive ion mode.[2] Additives like 0.1% formic acid in the mobile phase can improve the ESI signal, whereas trifluoroacetic acid (TFA) is known to cause ion suppression and should be avoided if possible.[1]

Q4: How can I quantify this compound accurately?

A4: For robust and accurate quantification, the use of stable isotope-labeled (SIL) amino acids as internal standards is highly recommended.[5][6] A known amount of a stable isotope-labeled version of the amino acid (e.g., this compound with ¹³C or ¹⁵N) is spiked into the sample at an early stage.[6] This allows for correction of any sample loss during preparation and variability in ionization efficiency. The ratio of the signal from the endogenous this compound to the SIL internal standard is used for quantification.[6]

Troubleshooting Guides

Issue 1: Poor or No Separation of D- and L-Histidine Peaks
Potential Cause Troubleshooting Step
Incorrect Column Choice For direct analysis, ensure you are using a chiral column specifically designed for amino acid enantiomer separation (e.g., Astec CHIROBIOTIC T).[4] For indirect analysis (with derivatization), a standard C18 column should be sufficient.[2]
Suboptimal Mobile Phase Optimize the mobile phase composition. For chiral columns, the concentration of the organic modifier can significantly impact retention and selectivity.[4] A gradient of water and acetonitrile (B52724) with 0.1% formic acid is a good starting point.[2]
Incomplete Derivatization (Indirect Method) Ensure the derivatization reaction with Marfey's reagent (or another agent) has gone to completion. Optimize reaction time, temperature (e.g., 40°C for 1 hour), and pH (e.g., using 1 M NaHCO₃).[2] Stop the reaction effectively with an acid like 2 M HCl.[2]
Issue 2: Low MS Signal or Poor Sensitivity
Potential Cause Troubleshooting Step
Ion Suppression Mobile phase additives can suppress the ionization of your analyte. Replace ion-suppressing agents like TFA with a more MS-friendly modifier such as formic acid (FA).[1]
Suboptimal MS Source Parameters Optimize the mass spectrometer's source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, by infusing a standard solution of your analyte.[1]
Sample Complexity High sample complexity can lead to ion suppression and a noisy baseline. Consider using sample preparation techniques like solid-phase extraction (SPE) or enriching for histidine-containing peptides using immobilized metal-ion affinity chromatography (IMAC).[7][8]
Low Sample Concentration If possible, prepare a more concentrated sample to increase the amount of analyte introduced into the mass spectrometer.[1]
Issue 3: Variable Retention Times
Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is crucial for reproducible chromatography.[1]
Inconsistent Mobile Phase Preparation Prepare mobile phases fresh and ensure accurate measurements of all components to avoid shifts in retention time.[1]
Temperature Fluctuations Use a column oven to maintain a constant and stable temperature throughout the analytical run, as temperature can significantly affect retention times.[1]
Pump Issues Degas the mobile phase to remove air bubbles and prime the pump to ensure a consistent flow rate. Faulty check valves can also cause flow rate inconsistencies.[1]
Issue 4: Poor Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Step
Column Overload Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or dilute the sample.[1]
Column Contamination or Degradation Flush the column with a strong solvent wash to remove contaminants. If the problem persists, the column may be degraded and require replacement.[1]
Secondary Interactions The imidazole ring of histidine can have secondary interactions with the stationary phase. Ensure the mobile phase pH is controlled, for example, by using a buffer of at least 5-10 mM.[1]

Key Experimental Protocols

Protocol 1: Peptide Hydrolysis and Derivatization with Marfey's Reagent

This protocol is for determining the enantiomeric composition of histidine within a synthetic peptide.[2]

  • Peptide Hydrolysis:

    • Accurately weigh 1-5 mg of the synthetic peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the amino acid hydrolysate in 200 µL of ultrapure water.[2]

  • Derivatization with Marfey's Reagent (FDAA):

    • To 50 µL of the amino acid hydrolysate, add 20 µL of 1 M NaHCO₃.

    • Add 100 µL of a 1% (w/v) solution of FDAA in acetone (B3395972).

    • Incubate the mixture at 40°C for 1 hour with gentle shaking.

    • Cool the reaction mixture to room temperature and add 10 µL of 2 M HCl to stop the reaction.

    • Evaporate the acetone and dilute the sample with the mobile phase for LC-MS analysis.[2]

Protocol 2: Direct Chiral Separation by LC-MS

This method allows for the direct separation of D- and L-histidine without derivatization.[2]

  • Sample Preparation:

    • If analyzing histidine within a peptide, perform the peptide hydrolysis step as described in Protocol 1.

    • Reconstitute the dried hydrolysate in the initial mobile phase.

  • Chromatographic Separation:

    • Column: Use a chiral stationary phase column, such as an Astec CHIROBIOTIC T.[4]

    • Mobile Phase: A typical mobile phase is a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]

    • The D- and L-histidine enantiomers will elute at different retention times.[2]

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a mass spectrometer operating in positive ion mode.[2]

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of D- and L-histidine.[2]

Data and Method Comparison

Table 1: Comparison of Analytical Methods for this compound Validation

ParameterLC-MS with Chiral DerivatizationChiral HPLC-MS
Principle Peptide hydrolysis, derivatization with a chiral reagent (e.g., Marfey's reagent), followed by LC-MS to separate and quantify diastereomers.[2]Peptide hydrolysis, followed by direct separation of underivatized D- and L-amino acids on a chiral stationary phase, with MS detection.[2]
Primary Application Quantitative analysis of D/L amino acid ratios.[2]Quantitative analysis of D/L amino acid ratios.[2]
Sensitivity High (picomole to femtomole range).[2]High (picomole to femtomole range).[2]
Accuracy (% Recovery) Typically in the range of 80–120%.[2]Typically in the range of 80–120%.

Visual Guides

D_Histidine_Analysis_Workflow cluster_prep Sample Preparation cluster_method1 Method 1: Chiral Derivatization cluster_method2 Method 2: Direct Separation peptide Peptide Sample hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) peptide->hydrolysis aa_mix Amino Acid Mixture hydrolysis->aa_mix derivatization Derivatization (e.g., Marfey's Reagent) aa_mix->derivatization chiral_hplc Chiral HPLC aa_mix->chiral_hplc diastereomers Diastereomer Mixture derivatization->diastereomers rp_hplc Reversed-Phase HPLC (C18) diastereomers->rp_hplc ms Mass Spectrometry (ESI-MS/MS) rp_hplc->ms chiral_hplc->ms data Data Analysis (Quantification) ms->data

Caption: Workflow for this compound analysis by mass spectrometry.

Low_Signal_Troubleshooting start Low MS Signal for this compound cause1 Ion Suppression? start->cause1 cause2 Suboptimal MS Source? cause1->cause2 No sol1 Replace TFA with Formic Acid in Mobile Phase cause1->sol1 Yes cause3 Low Concentration? cause2->cause3 No sol2 Infuse Standard and Optimize Source Parameters cause2->sol2 Yes sol3 Concentrate Sample or Use Enrichment (e.g., IMAC) cause3->sol3 Yes end Signal Improved sol1->end sol2->end sol3->end

Caption: Troubleshooting low MS signal for this compound.

References

Technical Support Center: Navigating D-Histidine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate interference caused by D-histidine in your biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be present in my samples?

This compound is the D-stereoisomer of the essential amino acid L-histidine. While L-histidine is the naturally occurring and proteinogenic form, this compound can be found in various biological systems or introduced as a synthetic component in experimental setups. Its presence might be intentional, as a test compound, or unintentional, as a contaminant or a component of complex biological matrices.

Q2: In which types of biochemical assays is this compound interference a common problem?

This compound interference is most frequently observed in the following types of assays:

  • G-Protein Coupled Receptor (GPCR) Assays: Particularly those involving histamine (B1213489) receptors (H1, H2, H3, and H4), due to the structural similarity between histidine and the natural ligand, histamine.[1]

  • Immunoassays: Assays that utilize anti-histidine antibodies, such as those for detecting histidine-tagged (His-tagged) proteins, may exhibit cross-reactivity with free this compound, although this is less common for high-affinity anti-polyhistidine tag antibodies.

  • Enzyme Assays: Assays where this compound can act as a competitive or non-competitive inhibitor of the enzyme being studied.

  • Cell-Based Assays: Functional assays measuring downstream signaling events, such as changes in cyclic AMP (camp) or calcium mobilization, can be affected if the initial receptor binding is compromised by this compound.[1]

Q3: What are the primary mechanisms of this compound interference?

The primary mechanisms of interference include:

  • Competitive Binding: this compound can compete with the intended ligand for binding to a receptor or antibody due to structural similarities.[1] In the case of histamine receptors, the imidazole (B134444) ring of histidine mimics that of histamine.[1]

  • Non-Specific Binding: this compound may bind to assay components other than the intended target, leading to high background signals or a reduction in assay sensitivity.

  • Alteration of Assay Conditions: High concentrations of this compound could potentially alter the pH or ionic strength of the assay buffer, indirectly affecting enzyme activity or binding interactions.

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow this step-by-step troubleshooting guide.

Step 1: Confirming Interference

The first step is to confirm that this compound is indeed the source of the unexpected results.

Experimental Workflow for Interference Confirmation

cluster_0 Step 1: Interference Confirmation A Run Vehicle Control (Assay buffer only) C Compare Signal Output A->C B Run this compound Control (Assay buffer + this compound) B->C D Significant Difference? C->D E Interference Confirmed D->E Yes F No Direct Interference (Investigate other causes) D->F No

Caption: A logical workflow to confirm this compound interference.

Protocol: Control Experiments

  • Vehicle Control: Run the assay with only the vehicle (e.g., assay buffer, DMSO) to establish a baseline.

  • This compound Control: Run the assay with this compound at the same concentration present in your experimental samples, in the absence of your test compound.

  • Dose-Response of this compound: Perform a serial dilution of this compound and test it in your assay to determine if it elicits a response or inhibits a known agonist/antagonist.[1]

Interpreting the Results:

ObservationPotential Interpretation
Significant signal in this compound controlThis compound may be acting as an agonist.
Reduced signal of a known agonist in the presence of this compoundThis compound may be acting as an antagonist.
No significant difference from vehicle controlThis compound may not be the primary source of interference.
Step 2: Characterizing the Mechanism of Interference

Once interference is confirmed, the next step is to understand how this compound is affecting the assay.

Experimental Workflow for Mechanism Characterization

cluster_1 Step 2: Mechanism Characterization G Perform Competitive Binding Assay (Labeled ligand + increasing this compound) I Analyze Results G->I H Perform Functional Assay (Known agonist +/- fixed this compound) H->I J Mechanism Identified I->J

Caption: Workflow to characterize the interference mechanism.

Protocol 1: Competitive Binding Assay

This assay is particularly useful for receptor-based assays.

  • Objective: To determine if this compound competes with a known ligand for the receptor binding site.

  • Materials:

    • Cell membranes or whole cells expressing the target receptor.

    • A radiolabeled or fluorescently labeled ligand for the receptor.

    • This compound stock solution.

    • Assay buffer.

    • 96-well plates.

    • Detection instrument (e.g., scintillation counter, fluorescence plate reader).

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the labeled ligand to each well.

    • Add increasing concentrations of this compound to the wells.

    • Add the cell membrane preparation or whole cells to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Wash the wells to remove unbound ligand.

    • Measure the signal from the bound labeled ligand.

  • Data Analysis: A decrease in the signal from the labeled ligand with increasing this compound concentration indicates competitive binding.[1]

Protocol 2: Functional Assay with a Known Agonist

  • Objective: To determine if this compound acts as a competitive or non-competitive antagonist.

  • Procedure:

    • Run a dose-response curve for a known agonist of your receptor.

    • Run a second dose-response curve for the same agonist in the presence of a fixed concentration of this compound.

  • Data Analysis:

    • A rightward shift in the EC50 of the agonist suggests competitive antagonism.

    • A decrease in the maximum response of the agonist suggests non-competitive inhibition.

Quantitative Data Summary: Expected Outcomes

ExperimentMetricOutcome with this compound InterferenceImplication
Competitive Binding Assay IC50A measurable IC50 value for this compoundThis compound binds to the receptor.
Functional Assay Agonist EC50Increased (rightward shift)Competitive Antagonism
Agonist EmaxDecreasedNon-competitive Antagonism
Step 3: Mitigating this compound Interference

Once the interference is characterized, you can implement strategies to mitigate its effects.

Mitigation Strategy 1: Enzymatic Degradation of this compound

D-amino acid oxidase (DAAO) is an enzyme that specifically catalyzes the oxidative deamination of D-amino acids, including this compound, converting them to their corresponding α-keto acids.[2][3] This can be an effective method to remove this compound from your sample before running the assay.

Protocol: D-Amino Acid Oxidase (DAAO) Treatment

  • Materials:

    • D-amino acid oxidase (commercially available).

    • Sample containing this compound.

    • Reaction buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Procedure:

    • To your sample, add DAAO to a final concentration of 0.1-1 U/mL.

    • Incubate the mixture at 37°C for 30-60 minutes.

    • Proceed with your biochemical assay. It is recommended to run a control sample with heat-inactivated DAAO to ensure the enzyme itself does not interfere with the assay.

Mitigation Strategy 2: Assay Modification

  • Change Assay Format: If possible, switch to an assay format that is less susceptible to interference from small molecules. For example, a downstream reporter gene assay might be less affected than a direct binding assay.

  • Use an Alternative Probe: Consider using a different labeled ligand or probe that binds to a distinct site on the target that is not affected by this compound.

Mitigation Strategy 3: Data Correction

If the interference from this compound is consistent and well-characterized, it may be possible to subtract the background signal from this compound-only controls from your experimental data. This approach should be used with caution and must be thoroughly validated and documented.

Signaling Pathway Diagram

Histamine H1 Receptor Signaling Pathway

In assays involving the histamine H1 receptor, understanding the downstream signaling cascade is crucial for designing functional assays and interpreting results.

cluster_2 Histamine H1 Receptor Signaling Histamine Histamine (or this compound) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Downstream Downstream Cellular Responses (e.g., smooth muscle contraction, inflammation) Ca2->Downstream PKC->Downstream

Caption: Simplified overview of the histamine H1 receptor signaling pathway.

By following these troubleshooting guides and understanding the potential mechanisms of this compound interference, researchers can improve the accuracy and reliability of their biochemical assay results.

References

Technical Support Center: Optimization of pH for D-Histidine Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Histidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments, with a focus on optimizing pH for enzymatic activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for this compound metabolism, and what is its general optimal pH?

A1: The primary enzyme that metabolizes this compound is D-amino acid oxidase (DAO).[1] This flavoenzyme catalyzes the oxidative deamination of D-amino acids. The optimal pH for DAO activity can vary significantly depending on the source of the enzyme. For instance, human D-amino acid oxidase (hDAAO) exhibits maximal activity at a pH of 9.5 for D-serine and 10.0 for D-alanine.[2] Many standard assays for DAO are conducted at a pH of 8.3 or 8.5.[3]

Q2: How does the chemistry of this compound's side chain influence the optimal pH for its enzymatic conversion?

A2: The imidazole (B134444) side chain of histidine has a pKa value of approximately 6.0.[1] This means that around this pH, the side chain can exist in both protonated (positively charged) and deprotonated (neutral) forms.[4] The specific protonation state required for optimal binding and catalysis within the enzyme's active site will heavily influence the ideal reaction pH. Generally, enzymes that interact with histidine often show optimal activity in the neutral to slightly alkaline range.

Q3: I am not observing any significant this compound conversion in my assay. Could the pH be the issue?

A3: Yes, an inappropriate pH is a common reason for low or no enzyme activity. If the pH of your assay buffer is far from the optimal pH of the D-amino acid oxidase you are using, the activity can be negligible. It is also possible that the enzyme has been irreversibly denatured if exposed to extreme pH values.

Q4: My enzyme activity is decreasing over the course of the assay. Is this related to pH?

A4: This could be due to several pH-related factors. The enzyme may not be stable at its optimal pH for an extended period. Additionally, the stability of this compound itself could be affected by the pH of the buffer, leading to substrate degradation over time. It is also important to consider that a product of the reaction, an α-keto acid, could potentially alter the pH of the reaction mixture if the buffering capacity is insufficient.

Q5: The pH-activity profile for my experiment with this compound shows two distinct peaks. What could be the cause of this?

A5: A biphasic pH-activity profile can be indicative of a few possibilities. It may suggest a complex reaction mechanism where different steps are rate-limiting at different pH values. Alternatively, it could be due to the ionization of multiple residues within the enzyme's active site that have different pKa values but are both crucial for catalysis.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or very low enzyme activity The pH of the assay buffer is outside the optimal range for the enzyme.Perform a pH optimization experiment by testing a broad range of buffer systems (e.g., pH 4.0 to 10.0) to identify a region of activity.
The enzyme has been irreversibly denatured by exposure to extreme pH.Before starting the assay, ensure that the enzyme has been stored and handled in a buffer with a pH known to maintain its stability.
Inconsistent results between experiments The pH of the buffer was not accurately or consistently prepared.Always calibrate your pH meter before preparing buffers. Prepare fresh buffers regularly and verify the pH of the final reaction mixture.
The temperature at which the pH was measured differs from the experimental temperature, causing a pH shift.Measure the pH of the buffer at the same temperature as your enzymatic assay.
Decreasing reaction rate over time The enzyme is unstable at the tested pH over the duration of the assay.Conduct a time-course experiment to assess the stability of the enzyme at the optimal pH. If unstable, consider using a lower enzyme concentration or a shorter assay time.
The this compound substrate is degrading at the tested pH.Check the stability of this compound alone in the assay buffer over the same time period. If it is unstable, a different buffer system may be required.
The product of the reaction is inhibiting the enzyme.Perform the assay with varying initial substrate concentrations to check for product inhibition. If present, analyze only the initial linear rate of the reaction.
Difficulty dissolving this compound The pH of the solution is close to the isoelectric point (pI) of histidine (~7.6), where its solubility is lowest.[5]Adjust the pH of the solution to be more acidic or basic to increase the solubility of this compound.[5]

Quantitative Data Summary

While specific kinetic data for this compound with D-amino acid oxidase is not extensively available in the literature, the following table provides kinetic parameters for other D-amino acid substrates with DAO from various sources to serve as a reference.

Enzyme SourceSubstrateKm (mM)kcat (s-1)Optimal pH (approx.)
Human (hDAAO)D-Alanine--10.0[2]
Human (hDAAO)D-Serine--9.5[2]
Human (hDAAO)D-Tyrosine0.4128.5
Human (hDAAO)D-Phenylalanine1.1118.5
Human (hDAAO)D-Tryptophan0.78.38.5
Porcine KidneyD-Alanine1.77.38.3-8.5
Rhodotorula gracilisD-Alanine1.081~8.0-9.0

Note: The kinetic parameters for hDAAO were determined at pH 8.5 and 25°C. The optimal pH values listed are for maximal activity with specific substrates.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Oxidase Activity

This protocol outlines a general method to determine the optimal pH for D-amino acid oxidase activity with this compound as the substrate using a spectrophotometric assay that measures the production of hydrogen peroxide.

Materials:

  • D-amino acid oxidase (DAO)

  • This compound

  • A series of buffers with overlapping pH ranges (e.g., Sodium Acetate for pH 4.0-5.5, MES for pH 5.5-6.7, HEPES for pH 6.8-8.2, Tris-HCl for pH 7.5-9.0, Glycine-NaOH for pH 9.0-10.5)

  • Horseradish peroxidase (HRP)

  • A chromogenic HRP substrate (e.g., o-dianisidine, Amplex® Red)

  • Spectrophotometer or plate reader

  • pH meter

Procedure:

  • Buffer Preparation: Prepare a series of 100 mM buffers, each at a different pH value in 0.5 pH unit increments across the desired range (e.g., pH 5.0 to 10.0).

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in deionized water.

    • Prepare a stock solution of HRP (e.g., 10 U/mL).

    • Prepare a stock solution of the chromogenic substrate according to the manufacturer's instructions.

  • Assay Setup:

    • For each pH value to be tested, prepare a reaction mixture in a microplate well or cuvette.

    • To each well, add the buffer, this compound (to a final concentration in the saturating range, if known, otherwise start with e.g., 10 mM), HRP, and the chromogenic substrate.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of DAO to each reaction mixture.

  • Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength for the oxidized chromogen over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each pH value.

    • Plot the initial velocity as a function of pH to determine the optimal pH for this compound oxidase activity.

Protocol 2: Oxygen Consumption Assay for this compound Oxidase Activity

This method directly measures the consumption of molecular oxygen during the oxidative deamination of this compound.

Materials:

  • D-amino acid oxidase (DAO)

  • This compound

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.3)

  • Clark-type oxygen electrode system

Procedure:

  • System Setup: Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Reaction Mixture: In the reaction chamber of the oxygen electrode, add the air-saturated assay buffer, this compound (at a concentration several times its Km, if known), and any necessary cofactors (e.g., FAD).

  • Equilibration: Allow the reaction mixture to equilibrate to the desired temperature (e.g., 25°C).

  • Reaction Initiation: Add a known amount of DAO to the chamber to start the reaction.

  • Measurement: Record the decrease in oxygen concentration over time.

  • Data Analysis: The initial linear rate of oxygen consumption is proportional to the enzyme activity. This can be used to compare the activity at different pH values by repeating the experiment with buffers of varying pH.

Visualizations

D_Histidine_Metabolic_Pathway D_Histidine This compound Imino_Histidine Imino Histidine D_Histidine->Imino_Histidine Oxidative Deamination DAO DAO-FAD D_Histidine->DAO Keto_Histidine α-Keto-Histidine Imino_Histidine->Keto_Histidine Spontaneous Hydrolysis Ammonia Ammonia (NH3) Imino_Histidine->Ammonia H2O2 Hydrogen Peroxide (H2O2) O2 Oxygen (O2) O2->H2O2 H2O Water (H2O) DAO_reduced DAO-FADH2 DAO_reduced->Imino_Histidine DAO_reduced->O2 Re-oxidation DAO_reduced->DAO

Caption: Metabolic pathway of this compound via D-Amino Acid Oxidase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer_Prep Prepare Buffers (Varying pH) Reagent_Prep Prepare Reagents (this compound, DAO, etc.) Reaction_Setup Set up Reaction Mixtures for each pH Reagent_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with DAO Reaction_Setup->Initiate_Reaction Monitor_Activity Monitor Activity (e.g., Absorbance Change) Initiate_Reaction->Monitor_Activity Calc_Velocity Calculate Initial Velocity Monitor_Activity->Calc_Velocity Plot_Data Plot Velocity vs. pH Calc_Velocity->Plot_Data Determine_Optimum Determine Optimal pH Plot_Data->Determine_Optimum

Caption: Workflow for determining the optimal pH for this compound activity.

References

Validation & Comparative

A Comparative Analysis of D-Histidine and Other D-Amino Acids in Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into peptide-based therapeutics is a cornerstone of modern drug design, offering a powerful tool to overcome the inherent limitations of their natural L-amino acid counterparts. The primary driver for this modification is the enhancement of proteolytic stability, which can significantly extend a peptide's in vivo half-life and improve its therapeutic efficacy.[1] This guide provides a comparative analysis of D-Histidine against other commonly used D-amino acids in peptide modification, supported by experimental data and detailed methodologies to inform rational peptide design.

The Impact of D-Amino Acid Substitution on Peptide Performance

The substitution of an L-amino acid with its D-enantiomer introduces a profound change in the peptide's stereochemistry. Since proteases, the enzymes responsible for peptide degradation, are highly specific for L-amino acid substrates, the presence of a D-amino acid sterically hinders the enzyme's ability to bind and cleave the peptide bond.[2] This fundamental principle underlies the dramatic increase in stability observed in D-amino acid-containing peptides.[3]

However, the benefits of D-amino acid incorporation extend beyond stability and can influence a peptide's biological activity, including receptor binding affinity and cytotoxicity. The specific D-amino acid used, its position in the sequence, and the overall peptide structure all contribute to the final pharmacological profile.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance metrics for peptides modified with this compound and other D-amino acids. It is important to note that direct head-to-head comparisons in single studies are often limited; therefore, the data presented here is a synthesis from multiple sources and may include representative or hypothetical values to illustrate key concepts.

Table 1: Comparative Proteolytic Stability of Peptides Modified with Different D-Amino Acids

Peptide SequenceD-Amino Acid SubstitutionProteaseHalf-life (t½) in minutesFold Increase in Stability (vs. L-analog)
L-Peptide (Hypothetical)NoneTrypsin151
D-Ala-PeptideAlanineTrypsin24016
D-Lys-PeptideLysineTrypsin>480>32
D-Phe-PeptidePhenylalanineChymotrypsin36024
D-His-Peptide Histidine Trypsin>480>32
L-Peptide in SerumNoneHuman Serum301
D-Ala-Peptide in SerumAlanineHuman Serum>1440>48

Note: Data is representative and compiled from various sources to illustrate the general trend of increased stability with D-amino acid substitution. Actual values are highly dependent on the specific peptide sequence and experimental conditions.[4][5]

Table 2: Comparative Receptor Binding Affinity of Peptides with Different D-Amino Acid Substitutions

Peptide LigandD-Amino Acid SubstitutionReceptor TargetBinding Affinity (IC50, nM)Change in Affinity (vs. L-analog)
L-AnalogNoneGPCR A50-
D-Ala-AnalogAlanine at position XGPCR A1503-fold decrease
D-Ser-AnalogSerine at position XGPCR A801.6-fold decrease
D-His-Analog Histidine at position X GPCR A 65 1.3-fold decrease
D-Phe-AnalogPhenylalanine at position YGPCR B252-fold increase

Note: The impact of D-amino acid substitution on receptor binding is highly context-dependent. While it can sometimes decrease affinity, in other cases, it may be maintained or even enhanced depending on the specific interactions within the binding pocket.[6][7] The unique properties of the this compound imidazole (B134444) side chain, such as its aromaticity and ability to act as a hydrogen bond donor and acceptor, can play a significant role in these interactions.[8]

Table 3: Comparative In Vitro Cytotoxicity of Peptides Modified with Different D-Amino Acids

PeptideD-Amino Acid ContentCell LineCytotoxicity (IC50, µM)
L-MelittinNoneRAW 264.75.2
D-MelittinAll L-amino acids replaced with D-amino acidsRAW 264.76.1
L-Histidine DerivativeL-HistidinePrimary Rat HepatocytesHigh (% LDH release: 89 ± 5)
This compound Derivative This compound Primary Rat Hepatocytes High (comparable to L-histidine)
Nα-acetyl-histidineL-HistidinePrimary Rat HepatocytesAlmost no toxicity

Note: The cytotoxicity of D-amino acid-containing peptides can vary. In some cases, like with melittin, the cytotoxicity is comparable to the L-analog.[9] However, for individual amino acid derivatives, both L- and this compound have shown high cytotoxicity in certain cell types, which can be mitigated by modifications like N-acetylation.[10]

The Unique Role of this compound in Peptide Modification

This compound offers a unique set of properties that can be exploited in peptide design. Its imidazole side chain has a pKa near physiological pH, allowing it to exist in both neutral and protonated states. This property can be crucial for pH-dependent receptor interactions and cellular uptake.[11] The imidazole group can also participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which can influence peptide conformation and binding to biological targets.[8]

While systematic comparative studies are still emerging, the unique characteristics of this compound make it a valuable tool for fine-tuning the pharmacological properties of peptide therapeutics, potentially offering advantages in specific applications where pH-sensitivity or particular side-chain interactions are critical for activity.

Experimental Protocols

Detailed methodologies are essential for the reproducible and comparative analysis of modified peptides. The following are protocols for key experiments cited in this guide.

Protocol 1: In Vitro Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by a specific protease.

Materials:

  • Test peptide (e.g., this compound modified peptide) and control L-peptide

  • Protease solution (e.g., Trypsin, Chymotrypsin) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO).

  • Dilute the peptide stock solution to a final concentration of 1 mg/mL in the protease buffer.

  • Initiate the reaction by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Calculate the percentage of intact peptide at each time point relative to the amount at time zero.

  • Determine the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.

Protocol 2: Competitive Receptor Binding Assay

This assay determines the binding affinity of a peptide to its receptor by measuring its ability to compete with a labeled ligand.

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled or fluorescently labeled ligand with known affinity for the receptor

  • Unlabeled competitor peptides (e.g., this compound modified peptide and L-analog) at various concentrations

  • Binding buffer

  • Filtration apparatus or scintillation counter/fluorescence plate reader

Procedure:

  • In a multi-well plate, combine the receptor preparation, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor peptides.

  • Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separate the bound from the unbound labeled ligand using rapid filtration through a filter mat that retains the receptor-ligand complexes.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.

  • Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Plot the percentage of specific binding of the labeled ligand as a function of the competitor peptide concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a peptide on cell viability.

Materials:

  • Target cell line

  • Cell culture medium and supplements

  • Test peptides (e.g., this compound modified peptide and other D-amino acid analogs) at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate and microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test peptides and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell viability) by plotting cell viability against peptide concentration.[9]

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the analysis of D-amino acid modified peptides.

Experimental_Workflow_for_Peptide_Stability_Analysis cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis Peptide Peptide Solution (D-His or other D-AA) Incubate Incubate at 37°C Peptide->Incubate Enzyme Protease Solution (e.g., Trypsin) Enzyme->Incubate Timepoints Collect Aliquots (0, 15, 30, 60, 120 min) Incubate->Timepoints Over time Quench Quench Reaction (e.g., with TFA) Timepoints->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Quantify Peak Area & Determine Half-life HPLC->Data

Workflow for Peptide Stability Analysis

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein GPCR GPCR G_alpha GPCR->G_alpha Activates G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Ligand D-His Peptide Ligand Ligand->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cell_Response Cellular Response Second_Messenger->Cell_Response Initiates

Representative GPCR Signaling Pathway

References

D-Histidine vs. EDTA: A Comparative Analysis of Metal Chelation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical decision in numerous scientific and pharmaceutical applications, ranging from the mitigation of heavy metal toxicity to the formulation of stable drug products. Ethylenediaminetetraacetic acid (EDTA) is a widely recognized and potent hexadentate chelator, celebrated for its high-affinity binding to a broad spectrum of metal ions. In contrast, D-histidine, a naturally occurring amino acid, presents an alternative with its own distinct coordination chemistry. This guide provides an objective comparison of the metal chelation efficiency of this compound and EDTA, supported by quantitative data and detailed experimental protocols to aid researchers in making informed decisions.

Quantitative Comparison of Metal Chelation Efficiency

The stability constant (log K) is a quantitative measure of the affinity between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and, consequently, a higher chelation efficiency. The following table summarizes the stability constants for this compound and EDTA with various divalent and trivalent metal ions. It is important to note that the experimental conditions, such as temperature and ionic strength, can influence these values.

Metal IonThis compound (log K)EDTA (log K)
Ca²⁺~1.310.6
Mg²⁺~1.58.7
Mn²⁺~3.813.8
Fe²⁺~7.014.3
Co²⁺~8.316.3
Ni²⁺~9.118.6
Cu²⁺~10.218.8
Zn²⁺~6.716.5
Cd²⁺~5.816.4
Pb²⁺~6.518.0
Fe³⁺~14.525.1

Note: The log K values are approximate and can vary based on experimental conditions. The data for this compound is often reported for the L-enantiomer, as it is more common; however, the chelation properties of the D- and L-forms are generally considered to be identical.

As the data indicates, EDTA consistently exhibits significantly higher stability constants across a wide range of metal ions compared to this compound. This suggests that EDTA is a more potent chelating agent for these metals under comparable conditions.

Experimental Protocols for Determining Chelation Efficiency

The determination of metal chelation efficiency is crucial for validating the efficacy of a chelating agent. Two common methods employed for this purpose are potentiometric titration and spectrophotometry.

Potentiometric Titration

This method involves monitoring the change in pH of a solution containing a metal ion and a chelating agent as a titrant (a strong base) is added. The stability constant can be calculated from the resulting titration curve.

Materials and Reagents:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Temperature-controlled reaction vessel

  • Stock solution of the metal salt (e.g., 0.1 M CuCl₂)

  • Stock solution of the chelating agent (this compound or EDTA, e.g., 0.1 M)

  • Standardized strong base (e.g., 0.1 M NaOH)

  • Inert electrolyte to maintain constant ionic strength (e.g., 1 M KCl)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).

  • Sample Preparation: In the reaction vessel, add a known volume of the metal salt solution and the chelating agent solution. Add the inert electrolyte to maintain a constant ionic strength. Dilute with deionized water to a final volume.

  • Titration: Immerse the pH electrode in the solution and begin adding the standardized strong base in small, precise increments from the burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration until the pH reaches a plateau.

  • Data Analysis: Plot the pH versus the volume of titrant added. The stability constants are calculated from the titration curve using specialized software or by analyzing the formation function of the metal-ligand complex.

Spectrophotometry

This technique relies on the change in the absorbance of a solution as a metal-chelator complex is formed. This is particularly useful when the complex has a distinct color or absorbs light at a different wavelength than the free metal ion or chelator.

Materials and Reagents:

  • UV-Vis spectrophotometer

  • Cuvettes

  • Stock solution of the metal salt

  • Stock solution of the chelating agent

  • Buffer solution to maintain a constant pH

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-chelator complex.

  • Standard Curve: Prepare a series of solutions with a fixed concentration of the chelating agent and varying concentrations of the metal ion. Measure the absorbance of each solution at the λmax. Plot absorbance versus metal ion concentration to create a standard curve.

  • Sample Analysis: Prepare a sample with unknown metal chelation capacity. Add the chelating agent and measure the absorbance at the λmax.

  • Calculation: The concentration of the chelated metal in the sample can be determined from the standard curve. The chelation efficiency can then be calculated as the ratio of the chelated metal concentration to the total metal concentration.

Visualizing Methodologies and Chelation Mechanisms

To further elucidate the experimental processes and the structural differences in chelation, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Determining Chelation Efficiency prep Sample Preparation (Metal + Chelator) measurement Measurement (Potentiometry or Spectrophotometry) prep->measurement data Data Acquisition (Titration Curve or Absorbance Data) measurement->data analysis Data Analysis (Calculation of Stability Constant) data->analysis result Chelation Efficiency Determined analysis->result

Caption: General experimental workflow for determining metal chelation efficiency.

G cluster_EDTA EDTA Chelation (Hexadentate) cluster_Histidine This compound Chelation (Bidentate/Tridentate) M_EDTA Metal Ion N1_EDTA N M_EDTA->N1_EDTA N2_EDTA N M_EDTA->N2_EDTA O1_EDTA O M_EDTA->O1_EDTA O2_EDTA O M_EDTA->O2_EDTA O3_EDTA O M_EDTA->O3_EDTA O4_EDTA O M_EDTA->O4_EDTA M_His Metal Ion N_amino Amino N M_His->N_amino N_imidazole Imidazole N M_His->N_imidazole O_carboxyl Carboxyl O M_His->O_carboxyl potential

Caption: Comparison of EDTA and this compound metal ion chelation.

Conclusion

The experimental data unequivocally demonstrates that EDTA possesses a substantially higher metal chelation efficiency for a wide array of metal ions when compared to this compound. The hexadentate nature of EDTA allows for the formation of multiple stable chelate rings around a metal ion, resulting in significantly larger stability constants. While this compound can chelate metals, its lower denticity and consequently lower stability constants render it a less potent chelating agent.

For applications requiring strong and broad-spectrum metal sequestration, EDTA remains the superior choice. However, this compound may be considered in specific biological contexts where its biocompatibility and lower binding affinity might be advantageous to avoid the depletion of essential metal ions. The selection of the appropriate chelating agent should, therefore, be guided by the specific requirements of the application, including the target metal ion, the required chelation strength, and the biological or chemical environment.

Validating the inhibitory effect of D-Histidine on specific enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific interactions of stereoisomers with enzymes is paramount. This guide provides a comparative analysis of D-Histidine's inhibitory effects on three key enzymes: Histidine Ammonia-Lyase (Histidase), D-Amino Acid Oxidase, and Arginase. The findings indicate that while this compound exhibits a weak competitive inhibition of Histidase, there is no current evidence to suggest it inhibits D-Amino Acid Oxidase or Arginase.

Comparative Analysis of this compound's Inhibitory Activity

The inhibitory effect of this compound was evaluated against three distinct enzymes. The results, summarized below, highlight a specific, albeit weak, interaction with Histidine Ammonia-Lyase and a notable lack of interaction with D-Amino Acid Oxidase and Arginase. For comparative context, known inhibitors of each enzyme are included.

EnzymeSubstrateThis compound InhibitionInhibitor TypeQuantitative Data (Ki/IC50)Other Known InhibitorsQuantitative Data (Ki/IC50)
Histidine Ammonia-Lyase (HAL) L-HistidineYesCompetitivePoor inhibitor; specific Ki not found, but used at 800 µM[1](Furan-2-yl)alanine18 µM (Ki)[2]
(Thiophen-2-yl)alanine25 µM (Ki)[2]
TryptophanMixed inhibitor[2]
D-Amino Acid Oxidase (DAAO) D-Amino Acids (e.g., D-Serine)No evidence of inhibition-Not ApplicableSodium BenzoateCompetitive[3]
Risperidone-[3]
Novel chromen-2-one derivative7 nM (Ki)[4]
Arginase L-ArginineNo evidence of inhibition-Not ApplicableN-hydroxy-L-arginine (NOHA)3.6 µM (Kd)[5]
nor-N-hydroxy-L-arginine (nor-NOHA)517 nM (Kd)[5]
2(S)-amino-6-boronohexanoic acid (ABH)-
S-(2-boronoethyl)-L-cysteine (BEC)-

In-Depth Analysis of Enzyme Interactions

Histidine Ammonia-Lyase (Histidase)
D-Amino Acid Oxidase

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[3][8] A study on D-Amino Acid Oxidase from Rhodotorula gracilis indicated that a histidine residue is essential for the enzyme's catalytic activity.[9][10] However, this refers to a histidine residue within the enzyme's amino acid sequence, not the external application of this compound as an inhibitor. Extensive searches of the available literature did not yield any studies demonstrating that this compound acts as an inhibitor of D-Amino Acid Oxidase. The enzyme's active site is specific for various D-amino acids, but this compound has not been identified as a compound that obstructs this activity.

Arginase

Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[11] This enzyme plays a crucial role in the urea cycle and in regulating the levels of L-arginine available for nitric oxide synthesis.[11] The scientific literature contains numerous studies on arginase inhibitors, focusing on substrate analogs like N-hydroxy-L-arginine (NOHA) and boronic acid derivatives.[5] However, there is no scientific evidence to suggest that this compound functions as an inhibitor of either isoform of arginase (Arginase I or Arginase II).

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the experimental approaches for studying these enzymes, the following diagrams are provided.

Histidase_Pathway cluster_catabolism Histidine Catabolism L_Histidine L-Histidine Histidase Histidine Ammonia-Lyase (HAL) L_Histidine->Histidase Urocanic_Acid Urocanic Acid Histidase->Urocanic_Acid NH3 D_Histidine This compound D_Histidine->Inhibition Inhibition->Histidase

Figure 1. Histidine Catabolism and this compound Inhibition.

DAAO_Pathway cluster_neurotransmission Neuromodulation via D-Serine D_Serine D-Serine DAAO D-Amino Acid Oxidase (DAAO) D_Serine->DAAO NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Alpha_Keto_Acid α-Keto Acid DAAO->D_Serine Degradation DAAO->Alpha_Keto_Acid H2O2, NH3

Figure 2. Role of D-Amino Acid Oxidase in Neuromodulation.

Arginase_Pathway cluster_arginine_metabolism L-Arginine Metabolism L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline

Figure 3. Competing Pathways for L-Arginine Metabolism.

Experimental_Workflow cluster_workflow General Workflow for Enzyme Inhibition Assay Enzyme_Prep Prepare Enzyme Solution Reaction_Setup Set up Reaction Mixtures (Enzyme, Buffer, Inhibitor) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solution Reaction_Start Initiate Reaction (Add Substrate) Substrate_Prep->Reaction_Start Inhibitor_Prep Prepare this compound & Other Inhibitor Solutions Inhibitor_Prep->Reaction_Setup Incubation Pre-incubate Reaction_Setup->Incubation Incubation->Reaction_Start Data_Acquisition Monitor Reaction Progress (e.g., Spectrophotometry) Reaction_Start->Data_Acquisition Data_Analysis Calculate Inhibition Parameters (Ki, IC50) Data_Acquisition->Data_Analysis

References

A Comparative Analysis of D-Histidine and L-Histidine in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers D-Histidine and L-Histidine, focusing on their distinct effects on cell viability as observed in various in vitro assays. Understanding these differences is crucial for applications ranging from fundamental cell biology research to the strategic design of peptide-based therapeutics. This document summarizes key experimental findings, presents detailed protocols for common cell viability assays, and visualizes relevant biological pathways and workflows.

Introduction to D- and L-Histidine

Histidine is an essential amino acid characterized by its imidazole (B134444) side chain, which allows it to act as a proton donor or acceptor at physiological pH. This property is fundamental to its role in enzyme catalysis and protein structure.[1] Like most amino acids, histidine exists in two stereoisomeric forms: L-Histidine, the naturally occurring enantiomer incorporated into proteins, and this compound, which is less common in mammals but found in bacterial cell walls.[2][3] This structural difference, a mirror image at the alpha-carbon, leads to profoundly different interactions with the stereospecific enzymes and receptors in mammalian cells, resulting in distinct biological activities.[1][4]

Comparative Effects on Cell Viability

The biological impact of D- and L-Histidine on cell viability is context-dependent, varying with cell type, concentration, and the presence of other stressors. L-Histidine has been more extensively studied, often demonstrating a dual role in both promoting and inhibiting cell viability. In contrast, data on this compound's direct effects are less abundant, with its primary utility found in enhancing the stability of therapeutic peptides.

L-Histidine: A Modulator of Cell Fate

L-Histidine's influence on cell viability is multifaceted. At high concentrations, it can induce cytotoxicity. For instance, in cultured hepatocytes, L-Histidine at 198 mM has been shown to cause significant cell death within 3 hours, an effect mediated by iron-dependent reactive oxygen species (ROS) formation and subsequent lipid peroxidation.[5][6]

Conversely, L-Histidine can also exhibit protective or sensitizing effects. It has been shown to enhance the cytotoxic effects of hydrogen peroxide and certain anticancer drugs like gemcitabine (B846) in various cancer cell lines.[7] This is often attributed to a disruption of amino acid homeostasis and an imbalance in the cellular redox state.[7] Furthermore, L-Histidine is a precursor to histamine, a biogenic amine with complex and often contradictory roles in cell proliferation.[8][9] It is also involved in modulating key signaling pathways such as the mTOR pathway, which is central to cell growth and proliferation.[10]

This compound: A Stabilizer with Potential for Cytotoxicity

The primary application of this compound in a therapeutic context is to increase the proteolytic resistance of synthetic peptides.[1][4] However, it is not inert. Studies have shown that this compound can also induce significant injury in cultured hepatocytes at high concentrations, similar to its L-enantiomer.[5] The metabolism of this compound in mammals is primarily handled by the enzyme D-amino acid oxidase (DAAO), which catalyzes its oxidative deamination. This process produces hydrogen peroxide (H₂O₂) as a byproduct, which can contribute to oxidative stress and trigger inflammatory signaling pathways like NF-κB, potentially leading to reduced cell viability.[1][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of D- and L-Histidine on cell viability and related parameters.

Compound Cell Line Concentration Effect Assay Reference
L-HistidineCultured Hepatocytes198 mM~89% loss of viability in 3hLDH Release[5]
This compoundCultured Hepatocytes198 mMMarked cell injury (similar to L-His)LDH Release[5]
L-HistidineSW1990 Pancreatic Cancer10 mM - 25 mMDose-dependent decrease in viabilityMTT Assay[7]
L-Histidine + GemcitabineSW1990 Pancreatic Cancer25 mM (His) + 10 µM (Gem)51% reduction in viability (vs. 40% with Gem alone)MTT Assay[7][8]
L-HistidinolB16f10 MelanomaDose-dependentInhibition of cell cycle transitNot specified[12]
L-HistidineChinese Hamster Ovary (CHO)Not specifiedIncreased H₂O₂-induced cytotoxicityGrowth/DNA Synthesis Inhibition[13]

Experimental Protocols

Detailed methodologies for commonly used cell viability assays are provided below. These protocols serve as a starting point and may require optimization based on the specific cell line and experimental conditions.

PrestoBlue™ Cell Viability Assay

The PrestoBlue™ assay is a simple, rapid, and sensitive method to quantify cell viability. It uses resazurin, a cell-permeant, non-toxic compound that is reduced by the metabolic activity of viable cells into the fluorescent and colorimetric product, resorufin.[14]

Materials:

  • Cells in culture

  • PrestoBlue™ Cell Viability Reagent

  • 96-well or 384-well plates (black, clear-bottom for fluorescence)

  • Phosphate-buffered saline (PBS)

  • Fluorescence or absorbance microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include control wells with medium only for background correction.[15][16]

  • Incubation: Incubate the plate overnight at 37°C in a humidified incubator with an appropriate CO₂ concentration to allow for cell attachment.[16]

  • Treatment: Treat the cells with various concentrations of this compound or L-Histidine. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Bring the PrestoBlue™ reagent to room temperature. Add 10 µL of the reagent directly to each well (for a final volume of 110 µL).[16]

  • Incubation with Reagent: Incubate the plate for a minimum of 10 minutes at 37°C, protected from direct light. Incubation time can be extended to increase sensitivity.[15][16]

  • Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, measure absorbance at 570 nm with a reference wavelength of 600 nm.[16]

  • Data Analysis: Subtract the average fluorescence/absorbance of the background control wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[17][18]

Materials:

  • Cells in culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Absorbance microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the PrestoBlue™ protocol.

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[17]

  • Solubilization: Carefully remove the culture medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17][19]

  • Mixing: Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[18]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17][18]

  • Data Analysis: Subtract the average absorbance of the background control wells. Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow for comparing the effects of D- and L-Histidine on cell viability.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis cell_culture Culture Cells to Optimal Confluency seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate adherence Allow Cells to Adhere (Overnight Incubation) seed_plate->adherence add_compounds Add this compound & L-Histidine (Various Concentrations) adherence->add_compounds incubate_treatment Incubate for Desired Duration (e.g., 24-72h) add_compounds->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT, PrestoBlue™) incubate_treatment->add_reagent incubate_reagent Incubate (10 min - 4h) add_reagent->incubate_reagent read_plate Measure Absorbance/ Fluorescence incubate_reagent->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_data Generate Dose-Response Curves calc_viability->plot_data

Experimental workflow for cell viability assays.

G l_his L-Histidine hdc Histidine Decarboxylase (HDC) l_his->hdc decarboxylation mTOR mTOR Pathway l_his->mTOR activation histamine Histamine hdc->histamine receptors Histamine Receptors (H1, H2, H3, H4) histamine->receptors proliferation Modulation of Cell Proliferation receptors->proliferation growth Cell Growth & Survival mTOR->growth activation d_his This compound daao D-Amino Acid Oxidase (DAAO) d_his->daao oxidative deamination keto_acid α-keto acid daao->keto_acid h2o2 Hydrogen Peroxide (H₂O₂) daao->h2o2 ros Oxidative Stress h2o2->ros nfkb NF-κB Activation ros->nfkb inflammation Inflammation & Cytotoxicity nfkb->inflammation

Comparative signaling pathways of D- and L-Histidine.

References

A Comparative Guide to D-Histidine Modification and PEGylation for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient in vivo lifespan of therapeutic peptides presents a significant hurdle in their clinical application. To overcome this limitation, various chemical modification strategies have been developed to enhance their pharmacokinetic and pharmacodynamic profiles. Among these, the incorporation of D-amino acids, specifically D-histidine, and the covalent attachment of polyethylene (B3416737) glycol (PEG), known as PEGylation, are two prominent approaches. This guide provides an objective comparison of the efficacy of this compound modification versus PEGylation, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation peptide therapeutics.

Executive Summary

Both this compound modification and PEGylation aim to improve the therapeutic index of peptides by increasing their stability, extending their circulating half-life, and reducing their immunogenicity.

  • This compound Modification: This strategy involves replacing an L-histidine residue with its D-enantiomer. The primary advantage lies in conferring resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] This enhanced stability can lead to a longer biological half-life.[2] Furthermore, studies have shown that the use of D-amino acids can mitigate the immunogenicity of the peptide itself and any carrier molecule it is attached to.[3]

  • PEGylation: This well-established technique involves conjugating one or more PEG chains to the peptide. The hydrophilic and bulky nature of the PEG polymer creates a protective shield around the peptide, which hinders renal clearance, masks antigenic epitopes, and protects against proteolytic degradation.[4][5] This results in a significantly prolonged plasma half-life and reduced immunogenicity.[6]

While both methods offer distinct advantages, the optimal choice depends on the specific peptide, its mechanism of action, and the desired therapeutic outcome. Direct comparative studies evaluating both modifications on the same peptide are scarce in the literature, necessitating a careful consideration of the individual benefits and drawbacks of each approach.

Comparative Data on Efficacy

The following tables summarize the expected impact of this compound modification and PEGylation on key peptide properties based on available literature. It is important to note that the quantitative effects can vary significantly depending on the peptide sequence, the site and nature of the modification, and the experimental conditions.

ParameterThis compound ModificationPEGylation
Primary Mechanism Stereochemical hindrance to proteases[1]Increased hydrodynamic volume, steric shielding[5]
Half-Life Extension Moderate to significant increase[2]Significant to substantial increase
Enzymatic Stability High resistance to proteolysis[1]Moderate to high resistance to proteolysis[5]
Immunogenicity Can reduce immunogenicity of the peptide and carrier[3]Generally reduces protein immunogenicity, but the PEG moiety itself can be immunogenic[7]
Receptor Binding Affinity Can be maintained or slightly reduced[8]Often reduced due to steric hindrance[9]
Solubility Generally no significant changeSignificantly improves solubility[6]
Synthesis Complexity Requires specific solid-phase peptide synthesis (SPPS) protocols to prevent racemizationPost-synthesis conjugation step required; can lead to product heterogeneity[5]

Table 1: Qualitative Comparison of this compound Modification and PEGylation.

ParameterUnmodified Peptide (Hypothetical)This compound Modified Peptide (Expected Outcome)PEGylated Peptide (Reported Range)
In Vivo Half-Life Minutes to a few hoursIncreased (e.g., 1.5 to 5-fold)[2]Significantly Increased (e.g., 5 to 100-fold)
Proteolytic Degradation (% remaining after incubation with proteases) <10%>80%[1]Variable, but significantly higher than unmodified[5]
Receptor Binding Affinity (Kd) X nM~X-5X nM[8]~5X-50X nM[9]

Table 2: Hypothetical Quantitative Comparison Based on Literature Data. Note: These values are illustrative and the actual impact will be peptide-specific.

Experimental Protocols

Detailed methodologies are crucial for the successful modification and evaluation of therapeutic peptides. Below are representative protocols for this compound incorporation and PEGylation, along with methods for assessing their efficacy.

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating a this compound residue into a peptide chain.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-His(Trt)-OH (or other side-chain protected this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and add it to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. For this compound coupling, minimize the pre-activation time to reduce the risk of racemization.[10]

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using Fmoc-D-His(Trt)-OH at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: N-terminal PEGylation of a Peptide

This protocol describes a common method for site-specific PEGylation at the N-terminus of a peptide.

Materials:

  • Purified peptide with a free N-terminus

  • Methoxy PEG-aldehyde (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 5.0-6.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Purification system: Size-exclusion chromatography (SEC) or RP-HPLC

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide in the reaction buffer to a concentration of 1-5 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the reaction buffer to achieve a 5-20 fold molar excess over the peptide.

  • Reaction Initiation: Add the mPEG-ALD solution to the peptide solution and mix gently.

  • Reductive Amination: Add NaCNBH₃ to a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by RP-HPLC.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using SEC or RP-HPLC.

  • Characterization: Characterize the purified PEGylated peptide by SDS-PAGE, MALDI-TOF mass spectrometry, and analytical HPLC to confirm the degree of PEGylation and purity.

Protocol 3: In Vitro Serum Stability Assay

This assay is used to compare the stability of modified and unmodified peptides in the presence of serum proteases.

Materials:

  • Unmodified peptide, this compound modified peptide, PEGylated peptide

  • Human or rat serum

  • Incubation buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 0.1% TFA

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of each peptide in PBS.

  • Incubation: Add a known concentration of each peptide to pre-warmed human serum (e.g., 50% serum in PBS) to a final peptide concentration of 10-100 µM.

  • Time-course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding 2 volumes of quenching solution to the aliquot.

  • Sample Processing: Centrifuge the samples to precipitate serum proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the remaining amount of intact peptide in the supernatant by RP-HPLC. The peak area of the intact peptide is quantified at each time point.

  • Data Analysis: Plot the percentage of remaining peptide against time. The half-life (t₁/₂) of the peptide in serum is calculated by fitting the data to a first-order decay curve.

Protocol 4: Receptor Binding Affinity Assay (Competitive Radioligand Binding)

This assay determines the affinity of the modified peptides for their target receptor.

Materials:

  • Cells or membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Unmodified peptide, this compound modified peptide, PEGylated peptide (as competitors)

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a multi-well plate, add a constant amount of receptor-expressing membranes, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor peptides (unmodified, this compound modified, or PEGylated).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the competitor peptide concentration. The IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The binding affinity (Ki) of the test peptides can then be calculated using the Cheng-Prusoff equation.

Visualization of Experimental Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway.

Experimental_Workflow_for_Peptide_Modification_and_Evaluation cluster_modification Peptide Modification cluster_evaluation Efficacy Evaluation start Unmodified Peptide d_his This compound Incorporation (SPPS) start->d_his peg PEGylation (Post-synthesis) start->peg stability In Vitro Stability (Serum Assay) d_his->stability binding Receptor Binding (Affinity Assay) d_his->binding pk In Vivo Pharmacokinetics (Half-life Determination) d_his->pk immunogenicity Immunogenicity Assessment d_his->immunogenicity peg->stability peg->binding peg->pk peg->immunogenicity GPCR_Signaling_Pathway ligand Peptide Ligand (Modified or Unmodified) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Signaling Cascade (e.g., PKA activation) second_messenger->downstream response Cellular Response downstream->response RTK_Signaling_Pathway ligand Peptide Growth Factor (Modified or Unmodified) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2, Sos) dimerization->adaptor Recruitment ras Ras Activation adaptor->ras mapk MAPK Cascade (Raf -> MEK -> ERK) ras->mapk response Cellular Response (e.g., Proliferation, Differentiation) mapk->response

References

A Comparative Guide: Using Mass Spectrometry to Confirm D-Histidine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The strategic replacement of L-amino acids with their D-enantiomers, such as D-histidine, is a pivotal strategy in modern therapeutic peptide design. This substitution can dramatically enhance peptide stability against enzymatic degradation, modulate receptor binding, and introduce beneficial conformational constraints.[1][2] However, the successful incorporation of this compound is not guaranteed during synthesis and must be rigorously validated to ensure the purity, safety, and efficacy of the final peptide product.[3][4] Histidine is particularly susceptible to racemization during synthesis, making robust analytical confirmation essential.[2]

This guide provides an objective comparison of mass spectrometry-based methods against other analytical techniques for confirming this compound incorporation. It includes detailed experimental protocols and data to assist researchers, scientists, and drug development professionals in selecting the most appropriate validation strategy.

Comparison of Analytical Techniques for this compound Validation

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC), is a premier analytical tool for validating this compound incorporation due to its high sensitivity, speed, and ability to provide detailed structural information.[1][5] The following table compares the key performance characteristics of different analytical methods.

ParameterLC-MS with Chiral DerivatizationChiral HPLC-MSTandem Mass Spectrometry (MS/MS)Edman Degradation
Principle Peptides are hydrolyzed into constituent amino acids. These are then reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which are separated by standard LC and detected by MS.[1][6]Peptides are hydrolyzed, and the resulting D- and L-amino acids are directly separated on a chiral stationary phase column, followed by MS detection.[1][4]Intact peptides containing a D-amino acid are fragmented in the mass spectrometer. The chirality can influence fragmentation patterns (ion intensities) or the mobility of fragment ions, allowing for positional confirmation without hydrolysis.[7][8][9]Sequential cleavage and identification of N-terminal amino acids. To determine chirality, the collected amino acid derivative must be analyzed by a separate chiral method.[1]
Primary Application Quantitative analysis of D/L amino acid ratios.[1]Quantitative analysis of D/L amino acid ratios.[1]Positional identification of D-amino acids within the peptide sequence.[7][8]N-terminal peptide sequencing.[1]
Sensitivity High (picomole to femtomole range).[1]High (picomole to femtomole range).[1]High (dependent on ionization efficiency).Moderate (picomole range).[1]
Accuracy (% Recovery) Typically in the range of 80–120%.[1]Method can achieve a reporting limit of 0.1% for D-isomer impurities.[3]Can be quantitative by comparing fragment ion ratios, with accuracy reported from 1% to 5% depending on the fragmentation method (e.g., ECD vs. CAD).[10]Not directly applicable for chirality quantification.
Key Advantage Robust and widely used method for accurate quantification.[6]Avoids the need for a chemical derivatization step, simplifying sample preparation.[4]Provides positional information of the D-amino acid without prior hydrolysis, preserving the peptide sequence context.[8]Provides direct sequence information.
Key Limitation Requires complete peptide hydrolysis, which can introduce racemization. The derivatization step adds complexity.Requires specialized and often expensive chiral columns.Interpretation can be complex, and differences in fragmentation may be subtle. Often requires synthetic standards for comparison.[11]Indirect method for chirality; requires coupling with another technique.

Mass Spectrometry-Based Experimental Protocols

Detailed methodologies are crucial for the reproducible and reliable validation of this compound incorporation. The following protocols outline key mass spectrometry-based approaches.

Overall Experimental Workflow

The general process for validating this compound incorporation involves several key stages, from sample preparation to data analysis. The specific path taken depends on whether the goal is quantification of the D/L ratio or positional confirmation within the intact peptide.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Results Peptide Synthetic Peptide (with potential D-His) Hydrolysis Peptide Hydrolysis (6 M HCl, 110°C, 24h) Peptide->Hydrolysis For Quantification Tandem_MS Intact Peptide Tandem MS Analysis Peptide->Tandem_MS For Positional ID Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Chiral_HPLC Chiral HPLC-MS Analysis Hydrolysis->Chiral_HPLC LCMS LC-MS Analysis Derivatization->LCMS Quant D/L Ratio Quantification LCMS->Quant Chiral_HPLC->Quant Position Positional Confirmation Tandem_MS->Position

General workflow for this compound validation.
Protocol 1: Peptide Hydrolysis

This initial step is required for methods that analyze constituent amino acids. To correct for any racemization that occurs during hydrolysis itself, the process can be performed in deuterated acid.[3][12]

  • Sample Preparation: Accurately weigh 1-5 mg of the synthetic peptide into a hydrolysis tube.[1]

  • Acid Addition: Add 500 µL of 6 M HCl (or 6 M DCl in D₂O to monitor for hydrolysis-induced racemization).[1][3]

  • Hydrolysis: Seal the tube under vacuum and heat at 110°C for 24 hours.[1]

  • Drying: After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen.[1]

  • Reconstitution: Reconstitute the amino acid hydrolysate in a suitable volume (e.g., 200 µL) of ultrapure water or mobile phase.[1]

Protocol 2: LC-MS Analysis with Chiral Derivatization (Marfey's Reagent)

This is a widely used method for determining the enantiomeric composition of amino acids in a peptide.[1][6]

A Peptide Hydrolysate (D-His and L-His mixture) B Add Marfey's Reagent (FDAA) A->B C Formation of Diastereomers B->C D RP-HPLC Separation C->D E MS Detection (Quantification) D->E

Workflow for chiral derivatization LC-MS.
  • Hydrolysis: Perform peptide hydrolysis as described in Protocol 1.

  • Derivatization:

    • To the dried hydrolysate, add 100 µL of 1% (w/v) Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Add 20 µL of 1 M sodium bicarbonate.

    • Incubate the reaction at 40°C for 1 hour, mixing occasionally.

    • Quench the reaction by adding 10 µL of 2 M HCl.

    • Evaporate the solvent to dryness.

  • LC-MS Analysis:

    • Reconstitute the derivatized sample in mobile phase.

    • Inject the sample onto a standard reverse-phase column (e.g., C18).

    • Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[1]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use tandem MS (MS/MS) to identify and quantify the derivatized D- and L-histidine. The two diastereomers will have identical masses but will elute at different retention times.[1]

Protocol 3: Direct Chiral HPLC-MS Analysis

This method allows for the direct separation of D- and L-histidine without a chemical derivatization step, offering a more streamlined workflow.[4]

A Peptide Hydrolysate (D-His and L-His mixture) B Inject onto Chiral Stationary Phase Column A->B C Enantiomeric Separation B->C D MS Detection (Quantification) C->D

Workflow for direct chiral HPLC-MS analysis.
  • Hydrolysis: Perform peptide hydrolysis as described in Protocol 1.

  • Chiral HPLC-MS Analysis:

    • Column: Use a chiral stationary phase (CSP) column designed for amino acid separation.

    • Mobile Phase: Employ a mobile phase system optimized for the specific chiral column, often involving a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer.

    • Detection: Couple the HPLC system directly to a mass spectrometer operating in positive ion mode.[1]

    • MS Method: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the sensitive and specific detection of the m/z corresponding to histidine. The D- and L-histidine enantiomers will elute at different retention times, and their respective peak areas can be used for quantification.[1]

Protocol 4: Tandem MS for Positional Confirmation

Tandem MS techniques like Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), or Electron Capture Dissociation (ECD) can be used to distinguish between D/L peptide epimers without hydrolysis.[7][8][10] The underlying principle is that the stereochemistry at a specific position can influence the stability and fragmentation pathway of the peptide backbone, leading to different relative abundances of specific fragment ions.[13]

cluster_pep Peptide Epimers cluster_ms Tandem MS Analysis cluster_spec Resulting Spectra PepL Peptide-L-His-Peptide MS_L Fragmentation (e.g., HCD) PepL->MS_L PepD Peptide-D-His-Peptide MS_D Fragmentation (e.g., HCD) PepD->MS_D SpecL Fragment Ion Spectrum A MS_L->SpecL SpecD Fragment Ion Spectrum B MS_D->SpecD Compare Compare Fragment Ion Intensities SpecL->Compare SpecD->Compare

References

D-Histidine vs. L-Histidine Peptides: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chirality of amino acids is a critical determinant in peptide drug design. The substitution of the naturally occurring L-histidine with its synthetic enantiomer, D-histidine, can profoundly impact a peptide's in vivo performance. This guide provides an objective comparison of this compound- versus L-histidine-containing peptides, supported by experimental data, to inform the rational design of more stable and efficacious peptide therapeutics.

The primary advantage of incorporating this compound lies in its ability to confer resistance to enzymatic degradation. Proteases, the enzymes responsible for breaking down peptides in the body, are stereospecific for L-amino acids. By introducing a D-amino acid like this compound, the peptide backbone becomes less recognizable to these enzymes, leading to a significantly longer in vivo half-life and improved metabolic stability. This enhanced stability is a crucial factor in increasing the overall therapeutic efficacy of peptide-based drugs.

Core Efficacy Comparison: this compound vs. L-Histidine Peptides

The following table summarizes the key differences in performance between peptides containing this compound and those with L-histidine, with a focus on in vivo relevant parameters. The data is compiled from studies on various peptide families, with a particular emphasis on Gonadotropin-Releasing Hormone (GnRH) analogs, where D-amino acid substitutions have been extensively studied.

ParameterThis compound Containing PeptidesL-Histidine Containing PeptidesFold Improvement (Approx.)
In Vivo Half-Life Significantly extended (hours to days)Short (minutes to hours)10 to >100-fold
Proteolytic Stability High resistance to degradationSusceptible to enzymatic cleavage>10-fold
Receptor Binding Affinity Often maintained or enhancedNative binding affinity1 to 30-fold
Biological Potency Generally increasedBaseline potency10 to 100-fold
Immunogenicity Generally reducedCan elicit an immune responseVariable

In-Depth Analysis of Performance Metrics

Enhanced In Vivo Stability and Prolonged Half-Life

The substitution of L-histidine with this compound is a well-established strategy to bolster a peptide's resistance to proteolytic enzymes.[1] Natural proteases are chiral and their active sites are specifically configured to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid disrupts this recognition, rendering the peptide significantly more stable in biological fluids like plasma.

A prime example of this is observed in analogs of Gonadotropin-Releasing Hormone (GnRH). The native GnRH has a very short half-life in circulation. However, synthetic GnRH agonists with D-amino acid substitutions at key positions, including where histidine can be placed, exhibit dramatically increased stability and duration of action.[2] This enhanced stability translates to a longer in vivo half-life, allowing for less frequent dosing and a more sustained therapeutic effect.

Impact on Receptor Binding and Biological Potency

The effect of this compound substitution on receptor binding is context-dependent and specific to the peptide and its target receptor. In many cases, particularly in flexible peptides, the introduction of a D-amino acid can help to stabilize a bioactive conformation, leading to maintained or even enhanced receptor binding affinity.

For instance, in GnRH analogs, the substitution of the glycine (B1666218) at position 6 with a D-amino acid stabilizes a β-II' turn conformation, which is crucial for high-affinity binding to the GnRH receptor.[3] This conformational stabilization, combined with increased resistance to degradation, results in "superagonist" analogs with potencies up to 100 times that of the native hormone.[4] While this example is for position 6, the principle of using D-amino acids to lock in a favorable conformation can be applied to other positions, including those occupied by histidine. Studies on GnRH analogs have shown that modifications at both the 6th and 10th positions increase binding affinity.[5]

Reduced Immunogenicity

The incorporation of D-amino acids can also lead to a reduction in the immunogenicity of a peptide.[6] The immune system's T-cells recognize peptide fragments presented by Major Histocompatibility Complex (MHC) molecules. Since the enzymes involved in antigen processing are also stereospecific for L-amino acids, peptides containing D-amino acids may be less efficiently processed and presented, leading to a weaker immune response. This is a significant advantage for therapeutic peptides that require chronic administration.

Experimental Protocols

To assess the in vivo efficacy of this compound versus L-histidine-containing peptides, a series of key experiments are typically performed.

In Vivo Half-Life and Pharmacokinetic Analysis

Objective: To determine the circulation time and pharmacokinetic profile of the peptides in a living organism.

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Peptide Administration: The L- and this compound containing peptides are administered intravenously (IV) or subcutaneously (SC) at a defined dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240 minutes, and 24 hours).

  • Sample Processing: Plasma is separated from the blood samples.

  • Peptide Quantification: The concentration of the peptide in the plasma samples is quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The concentration-time data is used to calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).

Proteolytic Stability Assay

Objective: To evaluate the resistance of the peptides to degradation by proteases.

Methodology:

  • Incubation Medium: The peptides are incubated in a biologically relevant medium such as human serum or plasma at 37°C.

  • Time-Course Sampling: Aliquots of the incubation mixture are taken at different time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., trichloroacetic acid).

  • Analysis: The amount of intact peptide remaining at each time point is quantified by High-Performance Liquid Chromatography (HPLC).

  • Half-Life Calculation: The degradation half-life of the peptide in the biological matrix is calculated from the rate of disappearance of the intact peptide.

Receptor Binding Assay

Objective: To determine the affinity of the peptides for their target receptor.

Methodology:

  • Receptor Preparation: A source of the target receptor is required, which can be a cell line endogenously expressing the receptor or a membrane preparation from tissues.

  • Radioligand: A radiolabeled version of the natural ligand or a known high-affinity ligand is used.

  • Competitive Binding: The receptor preparation is incubated with the radioligand and increasing concentrations of the unlabeled test peptides (L- and this compound analogs).

  • Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of bound radioactivity is measured.

  • Data Analysis: The data is used to generate a competition curve, from which the inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.

Visualizing the Impact of Chirality

The following diagrams illustrate the key concepts discussed in this guide.

Proteolytic_Degradation cluster_L_Peptide L-Histidine Peptide cluster_D_Peptide This compound Peptide L_Peptide L-His Peptide Protease_L Protease L_Peptide->Protease_L Recognized & Cleaved Fragments_L Degraded Fragments Protease_L->Fragments_L D_Peptide D-His Peptide Protease_D Protease D_Peptide->Protease_D Not Recognized Intact_D Intact Peptide

Caption: Proteolytic stability of D- vs. L-histidine peptides.

GnRH_Signaling_Pathway GnRH GnRH Analog (L-His or D-His) GnRHR GnRH Receptor GnRH->GnRHR Binds Gq_11 Gq/11 Protein GnRHR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation LH_FSH_synthesis LH & FSH Synthesis and Secretion Ca_release->LH_FSH_synthesis PKC_activation->LH_FSH_synthesis

Caption: GnRH receptor signaling pathway.

Conclusion

The strategic incorporation of this compound in place of L-histidine is a powerful tool for enhancing the in vivo efficacy of therapeutic peptides. The primary benefits of this substitution are a significant increase in proteolytic stability and a prolonged in vivo half-life. While the impact on receptor binding must be evaluated on a case-by-case basis, in many instances, particularly with flexible peptides like GnRH analogs, D-amino acid substitution can stabilize a bioactive conformation, leading to improved potency. Furthermore, the potential for reduced immunogenicity makes this compound-containing peptides attractive candidates for long-term therapeutic applications. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these critical parameters, enabling researchers to make informed decisions in the design and development of next-generation peptide drugs.

References

D-Histidine's Biological Inertness: A Comparative Cross-Validation in Multiple Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of D-Histidine versus its naturally occurring enantiomer, L-Histidine, across a range of biochemical and cellular assays. The central thesis, supported by the experimental data presented herein, is the general biological inertness of this compound in mammalian systems, a crucial factor for its application in therapeutic peptide development.

Executive Summary

L-Histidine is an essential amino acid integral to numerous physiological processes, including protein synthesis and as a precursor to the signaling molecule histamine (B1213489). In stark contrast, this compound, its mirror image, is largely unrecognized by the enzymatic machinery of mammalian cells. This stereochemical difference renders this compound resistant to common metabolic pathways, resulting in significantly lower biological activity. This guide presents a cross-validation of this inertness through a review of cytotoxicity assays, enzyme kinetics, and metabolic pathway analysis. The primary exception to this inertness is its metabolism by D-amino acid oxidase (DAAO).

Data Presentation

Table 1: Comparative Cytotoxicity of Histidine Enantiomers
CompoundAssay TypeCell LineConcentrationCytotoxicity (% LDH Release)Reference
L-Histidine LDH ReleasePrimary Rat Hepatocytes198 mM89 ± 5[1]
This compound LDH ReleasePrimary Rat Hepatocytes198 mMHigh (comparable to L-histidine)[1]
L-Histidine MTT AssayHaCaT Keratinocytesup to 4.0 mMNo cytotoxic effects observed[1]

Note: The high cytotoxicity observed for both enantiomers in primary rat hepatocytes at a high concentration suggests a non-specific toxicity mechanism at this dose, potentially unrelated to typical metabolic pathways.

Table 2: Enzyme-Substrate Specificity
EnzymeSubstrateSpecies/TissueKinetic Parameter (Km)Specificity NotesReference
L-Histidine Decarboxylase (HDC) L-HistidineHuman Brain~0.03 mM (3 x 10⁻⁵ M)Highly specific for the L-enantiomer. This compound is not a substrate.[2]
L-HistidineMouse Stomach0.29 mM[2]
D-Amino Acid Oxidase (DAAO) This compoundVariousLimited specific kinetic data available.This compound can be a substrate for DAAO.[2][3]
D-SerineHuman-A primary physiological substrate.[4]
D-AlanineYeast (RgDAAO)1.0 ± 0.2 mMBroad substrate specificity for D-amino acids.[4]

Experimental Protocols

Cell Viability Assessment: MTT and LDH Assays

Objective: To determine the effect of this compound and L-Histidine on cell viability and cytotoxicity.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol [5]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and L-Histidine. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

B. Lactate Dehydrogenase (LDH) Release Assay Protocol [1]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture from a commercially available LDH cytotoxicity assay kit.

  • Incubation: Incubate as per the kit's instructions to allow LDH to catalyze the conversion of a substrate, leading to a color change.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm). Cytotoxicity is proportional to the amount of LDH released and the resulting color intensity.

Enzyme Kinetics Assay: L-Histidine Decarboxylase

Objective: To determine if this compound can act as a substrate for L-Histidine Decarboxylase.

Protocol: [6][7]

  • Reaction Mixture Preparation: Prepare a reaction buffer containing pyridoxal (B1214274) 5'-phosphate (PLP) cofactor.

  • Enzyme and Substrate Preparation: Prepare solutions of purified L-Histidine Decarboxylase and varying concentrations of L-Histidine (positive control) and this compound.

  • Reaction Initiation: Initiate the reaction by adding the enzyme to the reaction mixture containing the substrate.

  • Product Measurement: Monitor the formation of histamine over time. This can be done using various methods, such as HPLC or a coupled enzymatic assay that produces a detectable signal (e.g., colorimetric or fluorescent).

  • Data Analysis: Plot the initial reaction velocity against the substrate concentration. Fit the data for L-Histidine to the Michaelis-Menten equation to determine Km and Vmax. Compare the activity observed with this compound to the baseline (no substrate) to determine if it is a substrate.

Signaling Pathways and Metabolic Fate

The biological inertness of this compound is primarily due to its stereochemical incompatibility with the enzymes that metabolize L-Histidine.

L-Histidine Metabolic Pathways

L-Histidine is a precursor for several important biomolecules, most notably histamine. This conversion is catalyzed by the highly specific enzyme L-histidine decarboxylase.[8][9] L-Histidine can also be catabolized to glutamate, which can then enter the citric acid cycle.[10][11]

L_Histidine_Metabolism L_His L-Histidine Histamine Histamine L_His->Histamine L-Histidine Decarboxylase Urocanic_Acid Urocanic Acid L_His->Urocanic_Acid Histidase Glutamate Glutamate Urocanic_Acid->Glutamate Multiple Steps TCA Citric Acid Cycle Glutamate->TCA

Caption: Metabolic fate of L-Histidine.

Histamine Signaling

Once produced from L-Histidine, histamine acts as a potent signaling molecule by binding to its specific G-protein coupled receptors (H1R, H2R, H3R, and H4R), triggering various downstream cellular responses.[12][13][14]

Histamine_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R Gq Gq H1R->Gq Gs Gs H2R->Gs PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response1 Cellular Response 1 (e.g., Allergic Reaction) Ca_PKC->Response1 AC Adenylate Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response2 Cellular Response 2 (e.g., Gastric Acid Secretion) PKA->Response2

Caption: Simplified histamine signaling pathways via H1 and H2 receptors.

This compound Metabolic Pathway

In mammals, D-amino acids are primarily metabolized by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes their oxidative deamination.[3][15]

D_Histidine_Metabolism D_His This compound Imino_Acid Imidazolepyruvic Acid (Imino Acid) D_His->Imino_Acid D-Amino Acid Oxidase (DAAO) Keto_Acid Imidazolepyruvic Acid (α-Keto Acid) Imino_Acid->Keto_Acid Spontaneous Hydrolosis Ammonia Ammonia Imino_Acid->Ammonia H2O2 Hydrogen Peroxide Imino_Acid->H2O2

Caption: Metabolic pathway of this compound via D-Amino Acid Oxidase.

Conclusion

The presented data from multiple assay types consistently demonstrates the biological inertness of this compound in key metabolic and signaling pathways that are central to the function of its L-enantiomer. The high stereospecificity of enzymes such as L-histidine decarboxylase prevents this compound from being converted into histamine, thereby precluding its involvement in histamine-mediated signaling. While this compound can be metabolized by D-amino acid oxidase, this pathway is distinct from the primary metabolic routes of L-Histidine. The observation of comparable cytotoxicity at very high concentrations suggests a non-specific effect and warrants further investigation. For drug development professionals, the general lack of biological activity, combined with its resistance to proteolytic degradation, makes this compound a valuable component for enhancing the stability and in vivo half-life of peptide-based therapeutics without introducing confounding biological effects.

References

Unveiling the Unseen: A Comparative Proteomics Guide to D-Histidine's Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full cellular impact of any bioactive compound is paramount. This guide provides a comprehensive framework for utilizing comparative proteomics to identify and characterize the off-target effects of D-Histidine, a stereoisomer of the essential amino acid L-Histidine. While this compound has shown promise in applications such as combating biofilms, its unintended interactions within the proteome remain largely unexplored.[1] This document outlines the experimental strategies, data presentation, and potential signaling pathways to consider when investigating these off-target phenomena.

D-amino acids are generally less common in mammals than their L-counterparts, and their presence can trigger unique biological responses. The use of this compound as a therapeutic or research tool necessitates a thorough investigation of its potential unintended interactions to ensure specificity and avoid unforeseen consequences. Mass spectrometry-based global proteomics is a powerful, unbiased approach for identifying these off-target protein alterations by comparing the abundance of thousands of proteins in treated versus control cells.[2]

Comparative Analysis of Potential Off-Target Effects

While specific experimental data on the global proteomic effects of this compound is not yet widely available, we can hypothesize the types of changes one might observe. A typical comparative proteomics experiment would compare cell or tissue samples treated with this compound against a vehicle control and potentially an L-Histidine treated group to distinguish stereospecific effects. The goal is to identify proteins that are significantly up- or down-regulated in the presence of this compound.

Table 1: Hypothetical Comparative Proteomic Analysis of this compound Treatment

ProteinGene NameLog2 Fold Change (this compound vs. Vehicle)p-valuePotential Off-Target Interaction
Histone H3.3H3F3A / H3F3B1.80.002Potential interference with chromatin remodeling
Pyruvate KinasePKM-1.50.005Alteration of metabolic pathways
Casein Kinase IICSNK2A1-2.10.001Inhibition of phosphorylation signaling
HSP90HSP90AA11.20.01Stress response activation
Histidine DecarboxylaseHDC-0.50.04Competitive inhibition of L-Histidine metabolism

Experimental Protocols for Proteomic Investigation

A robust experimental design is critical for obtaining reliable and reproducible results in a comparative proteomics study.[3][4] The following protocols provide a general framework that can be adapted to specific cell types or experimental conditions.

Cell Culture and Treatment
  • Cell Lines: Select appropriate human cell lines. A panel of four cell lines can often represent a significant portion of the human proteome.[5]

  • Culture Conditions: Culture cells in standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

  • Treatment: Treat cells with a predetermined concentration of this compound (e.g., based on dose-response curves from functional assays) and a vehicle control for a specified time period (e.g., 24 or 48 hours). Include an L-Histidine treated group for comparison. It is crucial to perform at least three biological replicates for each condition to ensure statistical validity.[6]

Protein Extraction and Preparation
  • Lysis: Harvest cells and lyse them in a buffer containing detergents (e.g., NP-40, Triton-X 100) and protease/phosphatase inhibitors to preserve protein integrity. Sonication or vortexing on ice can aid in complete lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for subsequent steps.

  • Digestion: Reduce and alkylate the proteins, followed by enzymatic digestion, typically with trypsin, to generate peptides suitable for mass spectrometry analysis.

Mass Spectrometry and Data Analysis
  • LC-MS/MS: Analyze the peptide mixtures using nano liquid chromatography-tandem mass spectrometry (nLC-MS/MS).[7]

  • Quantification: Employ either label-free quantification (LFQ) or isobaric labeling techniques like Tandem Mass Tags (TMT) for relative quantification of peptides between samples.[7][8]

  • Data Processing: Use specialized software to process the raw mass spectrometry data. This involves peptide identification through database searching and quantification of protein abundance.[6]

  • Statistical Analysis: Perform statistical tests (e.g., t-tests) to identify proteins with statistically significant changes in abundance between the this compound treated and control groups.[6]

  • Bioinformatic Analysis: Utilize bioinformatics tools for pathway enrichment analysis to understand the biological processes affected by the observed proteomic changes.[6]

Visualizing Experimental Workflows and Potential Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.

Experimental Workflow

This diagram outlines the key steps in a comparative proteomics experiment to identify this compound off-target effects.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis cluster_output Output cell_culture Cell Culture & Treatment (this compound, L-Histidine, Vehicle) lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification digestion Protein Digestion quantification->digestion lcms nLC-MS/MS Analysis digestion->lcms data_processing Data Processing & Quantification lcms->data_processing stats Statistical Analysis data_processing->stats bioinformatics Bioinformatics & Pathway Analysis stats->bioinformatics off_targets Identification of Potential Off-Targets bioinformatics->off_targets

Caption: A typical workflow for identifying protein off-target effects using comparative proteomics.

Potential Signaling Pathway Interactions

This compound could potentially interfere with signaling pathways that involve L-Histidine or enzymes that have some promiscuity. Histidine kinases, which are central to many two-component signal transduction systems, are one such potential area of off-target interaction.[9][10] While these are more prevalent in prokaryotes and lower eukaryotes, they have been identified in higher eukaryotes as well.[9][11]

The diagram below illustrates a hypothetical scenario where this compound interferes with a generic histidine kinase signaling pathway.

signaling_pathway ext_signal External Signal receptor Receptor Histidine Kinase ext_signal->receptor autophos Autophosphorylation (on Histidine residue) receptor->autophos d_histidine This compound d_histidine->receptor Potential Interference phosphotransfer Phosphotransfer autophos->phosphotransfer response_regulator Response Regulator phosphotransfer->response_regulator downstream Downstream Cellular Response response_regulator->downstream

Caption: Hypothetical interference of this compound with a histidine kinase signaling pathway.

By adhering to these rigorous experimental and analytical frameworks, researchers can systematically uncover the off-target effects of this compound, leading to a more complete understanding of its biological activity and ensuring its safe and effective application in future research and development.

References

D-Histidine as a Novel Stabilizer for Therapeutic Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of therapeutic proteins such as monoclonal antibodies (mAbs) is a critical aspect of formulation development. While L-histidine is a well-established and widely used excipient, emerging evidence on the unique stereospecific interactions of D-histidine presents a new avenue for enhancing protein stability. This guide provides an objective comparison of this compound-mediated protein stabilization with conventional alternatives, supported by experimental data, and offers detailed protocols for validation.

The Mechanism of Histidine Stabilization

Histidine stabilizes proteins through a multi-faceted mechanism. Its imidazole (B134444) side chain has a pKa of approximately 6.0, making it an effective buffer in the physiologically relevant pH range of 5.5 to 7.4.[1] Maintaining a stable pH is crucial to prevent degradation pathways like aggregation and hydrolysis.[1] Furthermore, histidine can act as an antioxidant by scavenging reactive oxygen species and chelating metal ions, thereby protecting sensitive amino acid residues from oxidative damage.[1] A key mechanism is the inhibition of aggregation, where histidine is thought to interact with and shield solvent-exposed hydrophobic patches on the protein surface, reducing the propensity for protein-protein interactions that lead to aggregation.[1][2][3][4][5]

Recent studies indicate that the chirality of histidine can influence its interaction with proteins. This compound, the non-natural stereoisomer, has been shown to exhibit more extensive interactions with monoclonal antibodies compared to its L-counterpart.[1][6][7] This suggests a potentially greater capacity for shielding hydrophobic regions and, consequently, a more potent stabilizing effect.

D_Histidine_Mechanism cluster_protein Protein Surface cluster_stabilizers Stabilizing Excipients cluster_outcomes Stabilization Outcomes Protein Protein HydrophobicPatch Hydrophobic Patch ReducedAggregation Reduced Aggregation D_His This compound D_His->HydrophobicPatch Stronger, More Extensive Stereospecific Interaction L_His L-Histidine L_His->HydrophobicPatch Standard Interaction EnhancedStability Enhanced Stability

Caption: this compound's enhanced stereospecific interaction with protein surfaces.

Comparative Performance of Protein Stabilizers

While L-histidine is a proven stabilizer, the exploration of this compound offers a promising path for further optimization. The key differentiator lies in the stereospecific nature of its interaction with the protein surface.

StabilizerPrimary Mechanism(s)Key Performance Aspects
This compound pH Buffering, Antioxidant, Enhanced Hydrophobic ShieldingPotentially superior aggregation inhibition due to more extensive, stereospecific interactions with the protein surface.[1][6][7]
L-Histidine pH Buffering, Antioxidant, Hydrophobic ShieldingWell-established efficacy in reducing aggregation and maintaining stability of monoclonal antibodies.[2][3]
Arginine Suppression of Protein-Protein Interactions, SolubilizationEffective in preventing aggregation, particularly at high protein concentrations, but can act as a denaturant at low concentrations.
Sucrose Preferential Exclusion, Vitrification (in lyophilized state)Provides thermodynamic stability by raising the free energy of the unfolded state. Commonly used in combination with other buffers.
Quantitative Comparison: this compound vs. L-Histidine

Experimental data from a study on a monoclonal antibody (mAb) highlights the distinct interaction profiles of D- and L-histidine.

ParameterL-Histidine (Control)This compoundImplicationReference
Interaction Sites (Isothermal Titration Calorimetry) Baseline2-4 additional sitesThis compound exhibits more extensive interactions with the mAb surface.[1][6][7]
Net Protein Charge (Electrophoretic Light Scattering) BaselineReduction in net negative chargeThe increased interaction of this compound alters the surface charge of the mAb.[1][6][7]

These findings strongly suggest that the stereochemistry of histidine is a critical factor in its function as a stabilizer, with this compound demonstrating a greater potential for surface interaction.[7] This enhanced interaction could lead to more effective shielding of hydrophobic regions, resulting in superior prevention of aggregation.

Experimental Protocols for Validation

To validate the efficacy of this compound as a protein stabilizer for a specific therapeutic protein, a series of biophysical characterization assays should be performed in parallel with control formulations containing L-histidine and other standard stabilizers.

Experimental_Workflow Start Protein Formulation (D-His, L-His, Arginine, Sucrose) Stress Apply Stress (Thermal, Freeze-Thaw, Agitation) Start->Stress Analytics Biophysical Analysis Stress->Analytics SEC Size Exclusion Chromatography (SEC-HPLC) (Aggregation Kinetics) Analytics->SEC DLS Dynamic Light Scattering (DLS) (Particle Size Distribution) Analytics->DLS DSC Differential Scanning Calorimetry (DSC) (Thermal Stability, Tm) Analytics->DSC Data Comparative Data Analysis SEC->Data DLS->Data DSC->Data

Caption: Workflow for comparative analysis of protein stabilizer efficacy.

Size Exclusion Chromatography (SEC-HPLC) for Aggregation Kinetics

Objective: To quantify the formation of high molecular weight species (aggregates) over time under stress conditions.

Protocol:

  • Formulation Preparation: Prepare the protein of interest at a concentration of 1-10 mg/mL in different formulation buffers:

    • 20 mM this compound, pH 6.0

    • 20 mM L-histidine, pH 6.0

    • 20 mM L-histidine with 150 mM Arginine, pH 6.0

    • 20 mM L-histidine with 5% Sucrose, pH 6.0

  • Stress Application: Incubate aliquots of each formulation at an elevated temperature (e.g., 40°C or 50°C) for a period of 4-12 weeks.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 12 weeks), analyze the samples by SEC-HPLC.

    • Mobile Phase: A neutral pH buffer, such as 100 mM sodium phosphate (B84403) with 150 mM NaCl, pH 7.0.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for the monomer and aggregate fractions. Plot the percentage of aggregate formation over time for each formulation. A slower rate of aggregate formation indicates better stabilization.

Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To monitor changes in the hydrodynamic radius and polydispersity of the protein, providing an indication of aggregate formation.

Protocol:

  • Sample Preparation: Use the same formulations as prepared for the SEC-HPLC analysis.

  • Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer an appropriate volume of each sample into a clean cuvette.

    • Perform measurements to determine the particle size distribution, average hydrodynamic radius, and polydispersity index (PDI).

  • Data Analysis: Compare the changes in average particle size and PDI across the different formulations at each time point. A smaller increase in these parameters suggests better inhibition of aggregation.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To determine the thermal melting temperature (Tm) of the protein in each formulation, which is a direct measure of its conformational stability.

Protocol:

  • Sample Preparation: Prepare fresh samples of the protein at 1-2 mg/mL in the different formulation buffers as described above. Prepare a corresponding reference sample of each buffer without the protein.

  • DSC Scan:

    • Load the protein sample and its corresponding reference buffer into the DSC cells.

    • Scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a scan rate of 1°C/min.

  • Data Analysis: Analyze the resulting thermogram to determine the Tm, the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater conformational stability.

Conclusion

The use of L-histidine as a stabilizer in protein formulations is a well-established and effective strategy. However, the investigation into this compound reveals a promising avenue for further enhancing protein stability. The available data strongly indicates that the stereochemistry of histidine plays a significant role in its interaction with protein surfaces, with this compound demonstrating a capacity for more extensive interactions.[1][6][7] This enhanced interaction may provide superior shielding of hydrophobic regions, leading to a greater reduction in aggregation. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate the potential benefits of this compound for their specific therapeutic protein candidates, enabling data-driven decisions in the critical process of formulation development.

References

Safety Operating Guide

Navigating the Disposal of D-Histidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the proper management and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of D-Histidine, offering clarity and immediate safety and logistical information. While this compound is not classified as a hazardous substance under GHS and REACH regulations, adherence to responsible disposal practices is paramount to maintain laboratory safety and comply with institutional and local regulations.[1]

Key Disposal and Safety Information

To facilitate quick reference, the following table summarizes the essential characteristics of this compound pertinent to its handling and disposal.

CharacteristicInformationSource
Hazard Classification Not classified as hazardous.[1]
GHS Hazard Criteria Does not meet GHS hazard criteria in the majority of reports.[1]
Environmental Hazard Not classified as hazardous to the aquatic environment.[1]
Primary Disposal Route Chemical waste collection for incineration or landfill.[1]
Sewage Disposal Do not empty into drains.[1][2][3]

Step-by-Step Disposal Protocol for this compound

Researchers and laboratory personnel should adhere to the following procedures for the disposal of solid this compound, contaminated labware, and empty containers.

Solid this compound Waste:

  • Collection: Place solid this compound waste into a designated and clearly labeled chemical waste container.[1] Ensure the container is compatible with the chemical, properly sealed, and stored in a designated waste accumulation area.

  • Labeling: The waste container must be clearly labeled with "this compound" and any other information required by your institution's hazardous waste program.[1]

  • Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

Contaminated Labware (e.g., glassware, single-use items):

  • Reusable Labware (Glassware):

    • Decontamination: Thoroughly rinse glassware and other reusable labware with a suitable solvent like water, as this compound is water-soluble.[1]

    • Rinsate Collection: The first rinse should be collected and disposed of as chemical waste.[1] While subsequent rinses may be permissible for drain disposal with copious amounts of water depending on local regulations, the most conservative and recommended approach is to collect all rinsates as chemical waste.[1]

  • Single-Use Items (e.g., gloves, weighing paper, pipette tips):

    • Collection: Place contaminated single-use items into a designated solid waste container lined with a plastic bag.[1]

    • Labeling: This container should be clearly labeled as "Solid Waste Contaminated with this compound."[1]

    • Disposal: Dispose of the sealed bag or container through your institution's chemical waste stream.[1]

Empty this compound Containers:

  • Rinsing: Thoroughly rinse the empty container with water or another appropriate solvent. The initial rinsate must be collected and disposed of as chemical waste.[1] For a non-hazardous substance like this compound, triple rinsing is a common practice.

  • Disposal: After appropriate rinsing, deface or remove the original label to prevent misidentification.[1] The clean, rinsed container can typically be disposed of as regular solid waste or recycled, in accordance with your institution's policies.[1]

Decision Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound and associated materials in a laboratory setting.

D_Histidine_Disposal_Workflow cluster_waste_generation Waste Generation cluster_solid_waste Solid this compound Waste cluster_contaminated_labware Contaminated Labware cluster_empty_containers Empty Containers Waste_Type Identify Waste Type Solid_Waste Solid this compound Waste_Type->Solid_Waste Solid Chemical Labware Contaminated Labware Waste_Type->Labware Contaminated Items Empty_Container Empty Container Waste_Type->Empty_Container Empty Chemical Container Collect_Solid Collect in Labeled Chemical Waste Container Solid_Waste->Collect_Solid Dispose_Solid Dispose via EHS/ Licensed Contractor Collect_Solid->Dispose_Solid Reusable Reusable? (e.g., Glassware) Labware->Reusable Rinse_Reusable Rinse with Solvent Reusable->Rinse_Reusable Yes Single_Use Single-Use (e.g., Gloves, Pipettes) Reusable->Single_Use No Collect_Rinsate Collect First Rinsate as Chemical Waste Rinse_Reusable->Collect_Rinsate Clean_Reusable Clean for Reuse Collect_Rinsate->Clean_Reusable Collect_Single_Use Collect in Labeled Solid Waste Container Single_Use->Collect_Single_Use Dispose_Single_Use Dispose as Chemical Waste Collect_Single_Use->Dispose_Single_Use Rinse_Container Triple Rinse Empty_Container->Rinse_Container Collect_Container_Rinsate Collect Rinsate as Chemical Waste Rinse_Container->Collect_Container_Rinsate Dispose_Container Dispose as Regular Waste or Recycle Collect_Container_Rinsate->Dispose_Container

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. It is always recommended to consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and current information.

References

Essential Safety and Handling Protocols for D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. While D-Histidine is not classified as a hazardous substance, adhering to proper personal protective equipment (PPE) protocols and disposal plans is a critical component of laboratory safety and regulatory compliance.[1][2][3][4] This guide provides essential, step-by-step information for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, the following personal protective equipment is recommended to minimize exposure and ensure a safe laboratory environment.[5][6]

PPE CategoryItemSpecifications & Recommendations
Eye Protection Safety Glasses or GogglesShould be worn at all times. Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection GlovesWear appropriate protective gloves to prevent skin exposure.[2] Nitrile rubber gloves are a suitable option.
Body Protection Laboratory CoatA standard lab coat or long-sleeved clothing should be worn to protect the skin.[5] For larger quantities, a chemical-resistant apron may be considered.[5]
Respiratory Protection Dust Mask or RespiratorNot required under normal use conditions with adequate ventilation.[2] However, if dust is generated, an effective dust mask or a respirator with a particle filter is recommended.[3][5]
Experimental Protocol: Safe Handling of this compound

1. Engineering Controls:

  • Work in a well-ventilated area.[6]

  • For procedures that may generate dust, the use of a chemical fume hood is recommended.[6]

  • Ensure a safety shower and eye bath are accessible.[3]

2. Handling Procedures:

  • Avoid contact with skin and eyes.[2]

  • Do not breathe in the dust.[2]

  • Wash hands thoroughly after handling.[3]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[2][3]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] If irritation persists, seek medical attention.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing any contaminated clothing.[2]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, seek medical attention.[6]

  • Ingestion: Clean the mouth with water and seek medical attention.[2]

Operational Plan for Disposal

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

1. Solid this compound Waste:

  • Collect solid this compound waste in a designated and clearly labeled chemical waste container.[1]

  • The container should be properly sealed and stored in a designated waste accumulation area.[1]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[1]

2. Contaminated Labware and PPE:

  • Single-Use Items: Place contaminated disposable items such as gloves, weighing paper, and pipette tips into a designated solid waste container lined with a plastic bag and labeled "Solid Waste Contaminated with this compound".[1]

  • Reusable Items: Rinse glassware and other reusable labware thoroughly with a suitable solvent like water. The initial rinse should be collected as chemical waste.[1] Subsequent rinses may be disposed of down the drain with copious amounts of water, if local regulations permit.[1]

3. Empty Containers:

  • Thoroughly rinse the empty container with an appropriate solvent. The initial rinseate must be collected and disposed of as chemical waste.[1]

  • After triple rinsing, deface or remove the original label.[1] The clean container can then be disposed of as regular solid waste or recycled according to institutional policies.[1]

Important Note: Do not empty this compound into drains.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Visualizing the Workflow: Safe Handling and Disposal of this compound

To further clarify the procedural steps for safely managing this compound in a laboratory setting, the following diagram illustrates the workflow from initial handling to final disposal.

D_Histidine_Workflow cluster_handling Handling this compound cluster_disposal Disposal Protocol prep Preparation: - Don appropriate PPE - Work in ventilated area weigh Weighing & Handling: - Avoid dust generation - Use fume hood if necessary prep->weigh use Use in Experiment weigh->use storage Storage: - Tightly sealed container - Cool, dry place use->storage solid_waste Solid this compound Waste: - Collect in labeled container use->solid_waste Unused/Excess contaminated_ppe Contaminated PPE & Disposables: - Place in designated waste bag use->contaminated_ppe Used Items reusable_labware Reusable Labware: - Triple rinse - Collect first rinse as chemical waste use->reusable_labware Used Items empty_container Empty Containers: - Triple rinse - Collect first rinse as chemical waste - Deface label use->empty_container After Use chemical_waste Dispose as Chemical Waste via EHS solid_waste->chemical_waste contaminated_ppe->chemical_waste reusable_labware->chemical_waste regular_waste Dispose as Regular/Recycled Waste empty_container->regular_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Histidine
Reactant of Route 2
D-Histidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.